molecular formula C12H17N5O B034533 Peramine CAS No. 102482-94-0

Peramine

Cat. No.: B034533
CAS No.: 102482-94-0
M. Wt: 247.3 g/mol
InChI Key: GQWWGRUJOCIUKI-UHFFFAOYSA-N
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Description

Peramine is a potent pyrrolopyrazine alkaloid produced by mutualistic epichloë endophytic fungi, serving as a key mediator in plant-biotic interactions. Its primary research value lies in its role as a highly effective insect feeding deterrent, specifically against aphids and Argentine stem weevils, thereby conferring significant biotic stress resistance to host grasses. The compound's mechanism of action is attributed to its activity as a dopamine receptor agonist, disrupting insect neurophysiology and deterring herbivory without direct phytotoxicity. This specific mode makes this compound an invaluable tool for studying plant-fungal symbioses, the ecology of defensive mutualisms, and the development of natural product-based crop protection strategies. Research applications extend to metabolomics, the genetic regulation of alkaloid biosynthesis in endophytes, and the exploration of its potential role in conferring drought tolerance to symbiotic plants. As a selective insect deterrent, this compound offers a compelling subject for comparative studies with other endophyte-derived alkaloids, such as ergot alkaloids and lolitrems, which possess different biological activities and mammalian toxicities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(2-methyl-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O/c1-16-9(4-2-6-15-12(13)14)8-17-7-3-5-10(17)11(16)18/h3,5,7-8H,2,4,6H2,1H3,(H4,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWWGRUJOCIUKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN2C=CC=C2C1=O)CCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10145178
Record name Peramine
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URL https://comptox.epa.gov/dashboard/DTXSID10145178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102482-94-0
Record name Peramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102482940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Peramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10145178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the chemical structure of Peramine?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure of Peramine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent pyrrolopyrazine alkaloid produced by mutualistic epichloë endophytic fungi, which are commonly found in cool-season grasses like perennial ryegrass (Lolium perenne).[1][2] This natural product serves as a key mediator in plant-biotic interactions, providing the host plant with significant resistance to biotic stressors. Its primary and most studied biological activity is its role as a highly effective insect feeding deterrent, particularly against the Argentine stem weevil (Listronotus bonariensis).[3] Unlike other endophyte-derived alkaloids, such as ergot alkaloids and lolitrems, this compound exhibits selective activity against invertebrates and is not known to be toxic to mammalian herbivores.[4] This selectivity makes this compound an attractive subject for research in the development of natural, environmentally friendly crop protection strategies. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and experimental protocols related to this compound.

Chemical Structure and Identification

This compound is a unique alkaloid characterized by a pyrrolopyrazine core structure linked to a guanidinium (B1211019) group.[5] This combination of a lipophilic ring system and a hydrophilic side chain is novel among insect feeding deterrents.[5]

Chemical Structure:

Chemical structure of this compound

Figure 1. 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference(s)
IUPAC Name 2-[3-(2-methyl-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]guanidine[1]
Molecular Formula C₁₂H₁₇N₅O[1]
CAS Number 102482-94-0[1]
Molecular Weight 247.30 g/mol [1]
InChI Key GQWWGRUJOCIUKI-UHFFFAOYSA-N[6]

Physicochemical and Biological Properties

Table 2: Physicochemical and Biological Properties of this compound

PropertyValue/DescriptionReference(s)
Physical State Crystalline solid (general for alkaloids with oxygen)[7]
Color Colorless (general for most alkaloids)[7]
Melting Point Not specified in the reviewed literature.
Solubility Water-soluble; distributed throughout all plant fluids. Generally, alkaloids are soluble in organic solvents and form water-soluble salts with acids.[5][8]
pKa Not specified in the reviewed literature. The guanidinium group suggests a basic character.
Biological Activity Potent insect feeding deterrent.[3]
Mechanism of Action Proposed to be a dopamine (B1211576) receptor agonist, disrupting insect neurophysiology.[6]
Insect Feeding Deterrence Effective against Argentine stem weevil adults at 0.1 µg/g and larvae at 10 µg/g.[9]

Experimental Protocols

Chemical Synthesis of this compound

A seven-step synthesis of this compound has been described, which involves three chromatographic separations. The key steps include an enolate alkylation of a pyrrole-fused diketopiperazine, reduction of the acyl pyrrole, and dehydration of the intermediate pyrrolyl carbinol to form the pyrrolopyrazine core.[1][5]

General Procedure:

  • Preparation of the Pyrrole-fused Diketopiperazine (DKP): The synthesis begins with the formation of the DKP core.

  • Enolate Alkylation: The DKP is then subjected to enolate alkylation. The choice of base and reaction conditions is critical to favor mono-alkylation over bis-alkylation. For instance, using cesium carbonate (Cs₂CO₃) as the base with an alkylating agent like allyl bromide in acetonitrile (B52724) can yield the desired mono-alkylated product.[5]

  • Reduction of the Acyl Pyrrole: The resulting compound undergoes reduction of the acyl pyrrole.

  • Dehydration: Dehydration of the intermediate pyrrolyl carbinol establishes the pyrrolopyrazine core of this compound.[1][5]

  • Functional Group Manipulation: Subsequent steps involve the conversion of the terminal functional group to the guanidinium moiety to yield this compound.

Isolation of this compound from Endophyte-Infected Grass

While a detailed, standardized protocol is not available in a single source, a general procedure can be outlined based on methods for alkaloid extraction from plant material.

General Procedure:

  • Sample Preparation: Freeze-dry and grind the endophyte-infected plant material (e.g., Lolium perenne) to a fine powder.[8][10]

  • Extraction: Extract the powdered material with a suitable solvent. A common method involves using 80% methanol. The extraction is often repeated to ensure maximum yield.[10]

  • Purification: The crude extract is then subjected to purification steps. This may involve liquid-liquid partitioning and chromatographic techniques such as flash chromatography and preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound from other plant metabolites and alkaloids.[11]

  • Analysis: The purified fractions are analyzed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the presence and purity of this compound.[11]

Insect Feeding Deterrence Bioassay

A no-choice bioassay can be used to evaluate the feeding deterrence of this compound against insects like the Argentine stem weevil.

General Procedure:

  • Diet Preparation: Prepare an artificial diet for the target insect.

  • Treatment Application: Incorporate different concentrations of this compound into the diet. A control diet without this compound should also be prepared.

  • Insect Exposure: Place individual insects (larvae or adults) in containers with the treated or control diet.

  • Data Collection: After a set period, measure parameters such as the amount of diet consumed, insect weight gain or loss, and survival rate.[3]

  • Analysis: Compare the results from the treated groups to the control group to determine the feeding deterrent effect of this compound.

Signaling Pathways and Experimental Workflows

Biosynthesis of this compound

The biosynthesis of this compound in endophytic fungi is a streamlined process primarily involving a single, multifunctional enzyme.

Peramine_Biosynthesis This compound Biosynthesis Pathway cluster_precursors Precursors cluster_synthesis Enzymatic Synthesis cluster_product Product arginine Arginine perA PerA (NRPS) arginine->perA proline Proline proline->perA This compound This compound perA->this compound Catalyzes formation Feeding_Deterrence_Workflow Workflow for Insect Feeding Deterrence Assay start Start diet_prep Prepare Artificial Diet start->diet_prep treatment_groups Create Treatment Groups (Control & this compound Concentrations) diet_prep->treatment_groups insect_exposure Expose Insects to Diet (No-Choice Assay) treatment_groups->insect_exposure data_collection Collect Data (e.g., food consumption, weight change) insect_exposure->data_collection analysis Statistical Analysis data_collection->analysis conclusion Determine Feeding Deterrent Effect analysis->conclusion

References

An In-Depth Technical Guide to the Peramine Biosynthesis Pathway in Endophytic Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peramine is a potent insect-feeding deterrent alkaloid produced by various endophytic fungi, primarily from the genera Epichloë and Neotyphodium. These fungi form symbiotic relationships with cool-season grasses, providing protection against insect herbivores. The biosynthesis of this compound is a fascinating process, primarily orchestrated by a single, large non-ribosomal peptide synthetase (NRPS). In some fungal species, this core pathway is part of a larger biosynthetic gene cluster, leading to further structural modifications of the this compound scaffold. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, including the key enzymes, genes, and chemical intermediates. It details quantitative data on this compound production, outlines experimental protocols for its study, and presents visual diagrams of the biosynthetic and experimental workflows. This document is intended to be a valuable resource for researchers in natural product chemistry, fungal genetics, and drug discovery.

Introduction

Endophytic fungi of the genera Epichloë and Neotyphodium are well-known for their ability to produce a diverse array of bioactive secondary metabolites.[1] Among these, this compound, a pyrrolopyrazine alkaloid, stands out due to its potent insect-deterrent properties.[2] The presence of this compound in endophyte-infected grasses confers a significant ecological advantage by protecting the host plant from herbivory.[2] The biosynthesis of this unique alkaloid is a subject of considerable scientific interest, with implications for agricultural biotechnology and the development of novel insecticides.

The core of this compound biosynthesis is catalyzed by a single, two-module non-ribosomal peptide synthetase (NRPS) known as PerA.[1] This enzyme orchestrates the condensation of two amino acid precursors, L-arginine and L-proline (in the form of 1-pyrroline-5-carboxylate), to form the characteristic pyrrolopyrazine ring structure of this compound.[3] More recent genomic studies have revealed that in some fungal species, such as those of the genus Metarhizium, the gene encoding PerA (perA) is located within a larger biosynthetic gene cluster termed the pyrrolopyrazine (PPZ) cluster.[4] This cluster contains genes for additional enzymes that can modify the this compound molecule, leading to a greater diversity of related compounds.[4]

This guide will provide an in-depth exploration of the this compound biosynthesis pathway, from the core enzymatic machinery to the extended pathway found in certain fungal lineages. We will present quantitative data on this compound production, detailed experimental methodologies for its investigation, and visual representations of the key processes.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that can be divided into a core pathway, responsible for the synthesis of the this compound backbone, and an extended pathway that leads to modified this compound derivatives.

The Core Pathway: Synthesis of this compound by PerA

The central enzyme in this compound biosynthesis is PerA, a large, modular non-ribosomal peptide synthetase.[1] The perA gene encodes this multi-domain enzyme, which catalyzes the entire biosynthetic sequence. The synthesis of this compound proceeds through the following key steps:

  • Substrate Recognition and Activation: The first module of PerA recognizes and activates L-proline, which is likely converted to its reactive intermediate, 1-pyrroline-5-carboxylate. The second module recognizes and activates L-arginine. This activation is an ATP-dependent process that results in the formation of aminoacyl-adenylates.

  • Thiolation: The activated amino acids are then transferred to the phosphopantetheinyl arms of the thiolation (T) domains (also known as peptidyl carrier protein or PCP domains) within their respective modules.

  • Condensation: The condensation (C) domain of the second module catalyzes the formation of a peptide bond between the proline residue on the first module and the arginine residue on the second module.

  • Cyclization and Release: The final steps involve the cyclization of the dipeptide intermediate and its release from the enzyme to form the stable pyrrolopyrazine ring structure of this compound.

Peramine_Biosynthesis cluster_module1 PerA - Module 1 cluster_module2 PerA - Module 2 Proline L-Proline P5C 1-Pyrroline-5-Carboxylate Proline->P5C A1 Adenylation Domain (A1) P5C->A1 T1 Thiolation Domain (T1) A1->T1 ATP -> AMP + PPi C Condensation Domain (C) T1->C Arginine L-Arginine A2 Adenylation Domain (A2) Arginine->A2 T2 Thiolation Domain (T2) A2->T2 ATP -> AMP + PPi T2->C Release Cyclization & Release C->Release This compound This compound Release->this compound

Caption: The core this compound biosynthesis pathway catalyzed by the NRPS PerA.
The Extended Pyrrolopyrazine (PPZ) Pathway

In some fungi, such as Metarhizium species, the perA gene is part of a larger pyrrolopyrazine (PPZ) biosynthetic gene cluster. This cluster contains up to seven or more genes (ppzA-ppzG) that encode enzymes for the further modification of this compound.[4] This extended pathway leads to the production of a variety of this compound derivatives.

Key enzymes and their functions in the extended PPZ pathway include:

  • PpzC and PpzD: These are iron(II) and α-ketoglutarate-dependent oxygenases that are involved in the hydroxylation of this compound to produce 8-hydroxythis compound.

  • PpzF: This is a sulfotransferase that catalyzes the sulfation of 8-hydroxythis compound to form this compound-8-O-sulfate.

The discovery of this extended pathway highlights the modularity and evolutionary diversity of secondary metabolite biosynthesis in fungi.

Extended_PPZ_Pathway This compound This compound PpzCD PpzC / PpzD (Oxygenases) This compound->PpzCD Hydroxythis compound 8-Hydroxythis compound PpzF PpzF (Sulfotransferase) Hydroxythis compound->PpzF PeramineSulfate This compound-8-O-sulfate PpzCD->Hydroxythis compound PpzF->PeramineSulfate

Caption: The extended pyrrolopyrazine (PPZ) biosynthesis pathway.

Quantitative Data on this compound Production

The production of this compound by endophytic fungi can vary significantly depending on the fungal strain, the host plant species, and environmental conditions. The following table summarizes some reported concentrations of this compound in different endophyte-grass associations.

Fungal Species (Strain)Host Grass SpeciesPlant TissueThis compound Concentration (µg/g dry weight)Reference
Epichloë festucae var. loliiLolium perenneLeaves15.2 - 184.1[5]
Epichloë festucae var. loliiLolium perenneLeaves (drought-stressed)Increased concentration with stress[1]
Epichloë coenophialaFestuca arundinaceaLeaves54 - 80[6]
Epichloë sp.Festuca sinensisAbove-ground tissuesVariable with season[6]
Neotyphodium loliiLolium perenneAphids feeding on grass0.19[7]

Note on Enzyme Kinetics: Detailed enzyme kinetic data (Km, kcat) for PerA is not extensively reported in the literature. However, studies on other non-ribosomal peptide synthetases have shown that the Km values for amino acid substrates are typically in the micromolar to low millimolar range, and kcat values can vary widely depending on the specific enzyme and reaction conditions.[8][9]

Detailed Experimental Protocols

Investigating the this compound biosynthesis pathway requires a combination of analytical chemistry, molecular biology, and biochemistry techniques. The following sections provide detailed protocols for key experiments.

This compound Extraction and Quantification by HPLC-MS/MS

This protocol describes the extraction of this compound from fungal cultures or plant material and its quantification using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

4.1.1. Materials

  • Freeze-dried fungal mycelium or plant tissue

  • Extraction solvent: Methanol (B129727)/water/acetic acid (79:20:1, v/v/v)

  • This compound standard

  • HPLC system coupled to a triple quadrupole mass spectrometer

  • C18 reversed-phase HPLC column (e.g., 2.1 x 100 mm, 2.7 µm)

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile

  • Syringe filters (0.22 µm)

4.1.2. Extraction Procedure

  • Weigh approximately 100 mg of freeze-dried and ground sample into a 2 mL microcentrifuge tube.

  • Add 1.5 mL of extraction solvent to the tube.

  • Vortex vigorously for 1 minute.

  • Sonicate for 30 minutes in a water bath.

  • Centrifuge at 13,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a new tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

4.1.3. HPLC-MS/MS Analysis

  • Chromatographic Conditions:

    • Column: C18 reversed-phase

    • Column temperature: 40 °C

    • Flow rate: 0.3 mL/min

    • Injection volume: 5 µL

    • Gradient:

      • 0-2 min: 5% B

      • 2-10 min: 5-95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95-5% B

      • 12.1-15 min: 5% B

  • Mass Spectrometry Conditions (Positive Ion Mode):

    • Ion source: Electrospray ionization (ESI)

    • Capillary voltage: 3.5 kV

    • Gas temperature: 300 °C

    • Gas flow: 10 L/min

    • Nebulizer pressure: 45 psi

    • MRM transitions for this compound:

      • Quantifier: m/z 249.2 -> 175.1

      • Qualifier: m/z 249.2 -> 206.1

4.1.4. Quantification

Prepare a calibration curve using a serial dilution of the this compound standard. The concentration of this compound in the samples is determined by comparing the peak area of the quantifier ion to the calibration curve.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for analyzing the expression of the perA gene and other genes in the PPZ cluster using quantitative reverse transcription PCR (qRT-PCR).

4.2.1. RNA Extraction

  • Harvest fungal mycelium or endophyte-infected plant tissue and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Extract total RNA using a commercially available RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.[10][11]

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

4.2.2. cDNA Synthesis

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers, following the manufacturer's protocol.

4.2.3. qRT-PCR

  • Design primers specific to the target gene (perA or other PPZ genes) and a reference gene (e.g., β-tubulin or GAPDH).

  • Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.

  • Perform the qRT-PCR on a real-time PCR system with the following cycling conditions:

    • Initial denaturation: 95 °C for 10 min

    • 40 cycles of:

      • Denaturation: 95 °C for 15 s

      • Annealing/Extension: 60 °C for 1 min

  • Analyze the data using the ΔΔCt method to determine the relative gene expression levels.[1][12]

Heterologous Expression of the perA Gene

Heterologous expression of the perA gene in a suitable host, such as Pichia pastoris or Aspergillus oryzae, can be used to confirm its function and to produce this compound for further studies.[13][14][15]

4.3.1. Vector Construction

  • Amplify the full-length perA cDNA from a this compound-producing fungus using high-fidelity DNA polymerase.

  • Clone the perA gene into an appropriate expression vector under the control of a strong, inducible promoter (e.g., the AOX1 promoter for P. pastoris).

  • Verify the construct by DNA sequencing.

4.3.2. Transformation

  • Linearize the expression vector and transform it into the host cells using electroporation or a chemical method.

  • Select for transformants on appropriate selection media.

4.3.3. Expression and Analysis

  • Grow the transformed host cells in a suitable medium to a high density.

  • Induce gene expression by adding the appropriate inducer (e.g., methanol for the AOX1 promoter).

  • After a period of induction, harvest the cells and/or the culture medium.

  • Extract and analyze for this compound production using HPLC-MS/MS as described in section 4.1.

Site-Directed Mutagenesis of the perA Gene

Site-directed mutagenesis can be used to investigate the function of specific amino acid residues within the PerA enzyme.[16][17]

4.4.1. Primer Design

  • Design complementary primers containing the desired mutation in the center. The primers should be 25-45 bases in length and have a melting temperature (Tm) of ≥78 °C.

4.4.2. PCR Amplification

  • Perform PCR using a high-fidelity DNA polymerase with the perA expression plasmid as the template and the mutagenic primers.

  • The PCR program should include a sufficient number of cycles (e.g., 18) to amplify the entire plasmid.

4.4.3. Template Digestion and Transformation

  • Digest the parental, methylated template DNA with the DpnI restriction enzyme.

  • Transform the DpnI-treated PCR product into competent E. coli cells.

4.4.4. Screening and Verification

  • Isolate plasmid DNA from the resulting colonies.

  • Screen for the desired mutation by DNA sequencing.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the identification and characterization of the this compound biosynthesis pathway.

Experimental_Workflow cluster_start Starting Material cluster_analysis Analysis cluster_outcome Outcome Fungus Endophytic Fungus Extraction This compound Extraction Fungus->Extraction RNA_Extraction RNA Extraction Fungus->RNA_Extraction Gene_Cloning Gene Cloning Fungus->Gene_Cloning HPLCMS HPLC-MS/MS Analysis Extraction->HPLCMS Quantification This compound Quantification HPLCMS->Quantification qRT_PCR qRT-PCR RNA_Extraction->qRT_PCR Gene_Expression Gene Expression Profile qRT_PCR->Gene_Expression Heterologous_Expression Heterologous Expression Gene_Cloning->Heterologous_Expression Site_Directed_Mutagenesis Site-Directed Mutagenesis Gene_Cloning->Site_Directed_Mutagenesis Functional_Characterization Functional Characterization of Genes/Enzymes Heterologous_Expression->Functional_Characterization Site_Directed_Mutagenesis->Functional_Characterization

Caption: A representative experimental workflow for studying this compound biosynthesis.

Conclusion

The this compound biosynthesis pathway in endophytic fungi is a prime example of the elegant and efficient machinery that has evolved for the production of bioactive natural products. The central role of the non-ribosomal peptide synthetase PerA, and the discovery of the extended PPZ pathway, provide valuable insights into the genetic and biochemical basis of secondary metabolism in these important symbiotic fungi. The quantitative data and detailed experimental protocols presented in this guide are intended to serve as a valuable resource for researchers seeking to further unravel the complexities of this fascinating pathway and to harness its potential for applications in agriculture and drug development. Further research into the regulation of the perA gene and the PPZ cluster, as well as the precise catalytic mechanisms of the involved enzymes, will undoubtedly reveal new and exciting aspects of fungal biochemistry and molecular genetics.

References

Unveiling the Biological intricacies of Peramine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Peramine, a pyrrolopyrazine alkaloid produced by endophytic fungi of the genera Epichloë and Neotyphodium, stands as a significant natural product with potent biological activity. This technical guide provides an in-depth exploration of the biological functions of this compound, with a particular focus on its well-documented insect antifeedant properties. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and related fields.

Core Biological Activity: Insect Feeding Deterrence

The most pronounced and extensively studied biological effect of this compound is its role as a powerful feeding deterrent against a range of invertebrate herbivores. This activity is particularly effective against the Argentine (B1223179) stem weevil (Listronotus bonariensis), a major pest of perennial ryegrass.[1] this compound is not an acute contact poison but rather acts by dissuading insects from feeding on plants that contain it.[2]

Quantitative Analysis of Feeding Deterrence

The efficacy of this compound as an insect feeding deterrent has been quantified in several studies. The following table summarizes key findings from bioassays conducted on the Argentine stem weevil.

Insect SpeciesLife StageBioassay TypeThis compound ConcentrationObserved EffectReference
Listronotus bonariensisAdultArtificial Diet0.1 µg/gFeeding deterrence[1]
Listronotus bonariensisLarvaArtificial Diet10 µg/gFeeding deterrence[1]
Listronotus bonariensisLarvaNo-choice test2 µg/gReduced feeding and development[1][3]
Listronotus bonariensisAdultArtificial Diet45 ng/g41.1% reduction in feeding performance[4]
Listronotus bonariensisAdultArtificial Diet90 ng/g12.9% reduction in feeding performance[4]
Listronotus bonariensisAdultArtificial Diet135 ng/g36.2% reduction in feeding performance[4]

Effects on Livestock

In contrast to its potent effects on insects, this compound appears to have a low level of toxicity in livestock. Studies conducted on pen-fed lambs have shown no adverse effects on feed intake, fecal moisture, or overall health when administered this compound orally at doses of 40 mg/head/day for 5.5 days, followed by 80 mg/head/day for a further 1.5 days.[5] This suggests that this compound is likely not a significant factor in endophyte-related toxicity syndromes observed in grazing animals, which are attributed to other alkaloids like lolitrem B and ergovaline.

Biosynthesis of this compound

The biosynthesis of this compound in endophytic fungi is a relatively simple pathway, primarily involving a two-module non-ribosomal peptide synthetase (NRPS) known as PerA. This enzyme is encoded by the perA gene. The synthesis process also requires a phosphopantetheinyl transferase (PPTase) to activate the NRPS. The pathway utilizes L-arginine and L-proline as precursor amino acids.

Peramine_Biosynthesis cluster_precursors Precursors cluster_enzymes Enzymatic Machinery cluster_product Product L-Arginine L-Arginine PerA PerA (NRPS) L-Arginine->PerA L-Proline L-Proline L-Proline->PerA This compound This compound PerA->this compound synthesizes PPTase PPTase (activation) PPTase->PerA activates

Biosynthesis of the this compound alkaloid.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism underlying this compound's insect feeding deterrent activity is not yet fully elucidated. However, it is hypothesized to involve the insect's nervous system. The rapid rejection of this compound-containing food suggests the involvement of gustatory (taste) receptors. While the specific receptor target for this compound has not been identified, biogenic amine receptors, such as octopamine (B1677172) and tyramine (B21549) receptors, are known targets for other insecticidal and neuromodulatory compounds and represent plausible candidates for further investigation.[6] The activation of such receptors could trigger downstream signaling cascades, leading to aversive behaviors like feeding cessation. Further research is required to identify the specific neuronal pathways and signaling molecules modulated by this compound.

Experimental Protocols

Insect Feeding Bioassay (Argentine Stem Weevil)

The following provides a generalized protocol for assessing the feeding deterrent properties of this compound against the Argentine stem weevil, based on methodologies described in the literature.[1][4][7]

1. Insect Rearing:

  • Argentine stem weevils (Listronotus bonariensis) are reared on a suitable host plant, such as perennial ryegrass, under controlled environmental conditions (e.g., 20-25°C, 16:8 light:dark photoperiod).
  • Adults are collected for use in bioassays.

2. Artificial Diet Preparation:

  • A standard artificial diet for weevils is prepared. A typical composition includes agar, water, sucrose, and a protein source.
  • The diet is autoclaved and allowed to cool to approximately 50-60°C.

3. Incorporation of this compound:

  • A stock solution of purified this compound is prepared in a suitable solvent (e.g., methanol (B129727) or water).
  • The this compound solution is added to the molten artificial diet to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 ng/g).
  • A control diet is prepared by adding an equivalent volume of the solvent without this compound.
  • The diets are poured into petri dishes or other suitable containers and allowed to solidify.

4. No-Choice Bioassay:

  • Individual adult weevils are pre-weighed and placed in separate containers with a pre-weighed block of either the control or a this compound-containing diet.
  • The containers are maintained under controlled environmental conditions for a set period (e.g., 48-96 hours).
  • At the end of the assay period, the weevils and the remaining diet blocks are re-weighed.
  • Feeding deterrence is assessed by comparing the weight gain of weevils and the amount of diet consumed between the control and this compound treatments.

5. Data Analysis:

  • Statistical analysis (e.g., ANOVA, t-test) is performed to determine significant differences in weight gain and food consumption between the different treatment groups.
  • The effective concentration required to deter feeding by 50% (EC50) can be calculated using probit analysis.

Experimental Workflow for Insect Bioassay

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis Insect_Rearing Rear Argentine Stem Weevils Weigh_Insects Pre-weigh Insects and Diet Insect_Rearing->Weigh_Insects Diet_Prep Prepare Artificial Diet Peramine_Incorp Incorporate this compound into Diet Diet_Prep->Peramine_Incorp Peramine_Incorp->Weigh_Insects Exposure Expose Insects to Diet (48-96h) Weigh_Insects->Exposure Weigh_Out Re-weigh Insects and Diet Exposure->Weigh_Out Calculate_Consumption Calculate Weight Gain & Consumption Weigh_Out->Calculate_Consumption Stats Statistical Analysis (ANOVA) Calculate_Consumption->Stats EC50 Calculate EC50 Stats->EC50

Workflow for this compound insect feeding bioassay.

Future Directions

While the insect antifeedant properties of this compound are well-established, several areas warrant further investigation. Elucidating the precise molecular target and the downstream signaling pathways in insects will provide a more complete understanding of its mode of action and could inform the development of novel, targeted pest control strategies. Additionally, more comprehensive toxicological studies in a wider range of non-target organisms will further solidify the safety profile of this compound. The heterologous expression of the this compound biosynthesis pathway in different microbial or plant systems also presents an exciting avenue for sustainable production of this valuable natural product.

References

Peramine in Grasses: A Technical Guide to its Natural Sources, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peramine is a potent insect feeding deterrent naturally found in various cool-season grasses. Its presence is not a product of the grass itself, but rather a symbiotic relationship with endophytic fungi of the genera Epichloë and Neotyphodium. These fungi reside within the grass tissues, producing a range of alkaloids, including this compound, which confer protection against insect herbivores. This technical guide provides an in-depth overview of the natural sources of this compound, the intricate details of its biosynthesis, and comprehensive protocols for its extraction and quantification.

Natural Occurrence of this compound

This compound is exclusively produced by endophytic fungi living in mutualistic symbiosis with cool-season grasses. The fungal endophyte gains nutrients and a protected environment from the host grass, while the grass benefits from the production of alkaloids that deter pests. This symbiotic relationship is a key factor in the ecological success and resilience of many pasture grasses.

Key grass species known to host this compound-producing endophytic fungi include:

  • Perennial Ryegrass (Lolium perenne) : One of the most extensively studied hosts, perennial ryegrass infected with Epichloë festucae var. lolii (formerly Neotyphodium lolii) is a significant source of this compound.

  • Tall Fescue (Festuca arundinacea) : In association with the endophyte Epichloë coenophiala (formerly Neotyphodium coenophialum), tall fescue is another major host for this compound production.

  • Festuca species : Various other fescue species have been found to harbor this compound-producing endophytes.

  • Elymus species : Certain species within this genus also form symbiotic relationships with this compound-producing fungi.

The concentration of this compound within the host grass is influenced by several factors, including the specific grass cultivar, the endophyte strain, environmental conditions such as drought, and the age and tissue type of the plant.[1] this compound is water-soluble and is distributed throughout the plant, including in the guttation fluid exuded from leaves.[2]

Quantitative Analysis of this compound Concentration

The following table summarizes this compound concentrations found in various grass-endophyte associations as reported in the scientific literature. These values highlight the variability in this compound content due to genetic and environmental factors.

Grass SpeciesEndophyte Strain(s)Plant Part/ConditionThis compound Concentration (µg/g dry weight unless otherwise specified)Reference(s)
Lolium perenne (Perennial Ryegrass)Standard Endophyte (SE), NEA11, NEA12 (non-transgenic and transgenic)In vitro cultureVariable, with some transgenic strains showing increased production.[3]
Lolium perenne (Perennial Ryegrass)Epichloë festucae var. loliiAboveground tissue under varying drought stress (15%, 30%, 45%, 60% relative saturation moisture content)Increased with severe drought stress.[1]
Lolium perenne (Perennial Ryegrass)Wild-type and various selected strains (e.g., AR1, AR37)HerbageConcentrations can be significantly different between endophyte strains.[4]
Lolium perenne (Perennial Ryegrass)Epichloë festucae var. loliiGuttation fluid0.554 µg/mL[5]
Lolium perenne (Perennial Ryegrass)Neotyphodium loliiCut leaf fluidDetected in all associations studied.[2]
Festuca arundinacea (Tall Fescue)Neotyphodium coenophialumCut leaf fluidDetected in all associations studied.[2]

The Biosynthesis of this compound

The production of this compound is a fascinating example of non-ribosomal peptide synthesis. The entire biosynthetic pathway is catalyzed by a single, large, multi-domain enzyme known as This compound Synthetase (PerA) . This enzyme is a two-module non-ribosomal peptide synthetase (NRPS) encoded by the perA gene.[6][7][8]

The PerA enzyme is organized into two modules, each responsible for the activation and incorporation of a specific amino acid. The domains within each module work in a coordinated, assembly-line fashion to construct the this compound molecule.

The key domains of the PerA enzyme and their functions are:

  • Adenylation (A) domain: Selects and activates the specific amino acid substrate by converting it to an aminoacyl-adenylate.

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a phosphopantetheinyl arm.

  • Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acids attached to the T domains of adjacent modules.

  • N-methylation (M) domain: While present in some NRPS systems, its specific role in this compound synthesis requires further elucidation, but it is predicted to be involved in the modification of one of the amino acid substrates.

  • Reduction (R) domain: This terminal domain is crucial for the reductive release and cyclization of the dipeptide intermediate to form the final pyrrolopyrazine core of this compound.

A phosphopantetheinyl transferase (PPTase) is also required to attach the essential phosphopantetheinyl co-factor to the T domains of the NRPS.[6]

Peramine_Biosynthesis cluster_module2 Module 2 cluster_release Product Release A1 A-domain 1 | (Adenylation) T1 T-domain 1 | (Thiolation) A1->T1 Activates & attaches L-Arginine C1 C-domain 1 | (Condensation) T1->C1 A2 A-domain 2 | (Adenylation) C1->A2 Peptide bond formation T2 T-domain 2 | (Thiolation) A2->T2 Activates & attaches L-Proline M2 M-domain | (N-methylation - Putative) T2->M2 R_domain R-domain | (Reduction & Cyclization) M2->R_domain This compound This compound R_domain->this compound Reductive release & cyclization

Caption: The modular organization of the this compound Synthetase (PerA) enzyme.

Experimental Protocols

Protocol 1: Isolation of Endophytic Fungi from Grass Tissue

This protocol describes a standard method for isolating Epichloë or Neotyphodium endophytes from host grass tissue.

Materials:

  • Healthy grass tillers

  • 70% ethanol (B145695)

  • 10% sodium hypochlorite (B82951) solution

  • Sterile distilled water

  • Potato Dextrose Agar (PDA) plates amended with an antibiotic (e.g., streptomycin) to suppress bacterial growth

  • Sterile scalpel and forceps

  • Laminar flow hood

Procedure:

  • Surface Sterilization:

    • Thoroughly wash the grass tillers with running tap water.

    • Under a laminar flow hood, immerse the tillers in 70% ethanol for 1 minute.

    • Transfer the tillers to a 10% sodium hypochlorite solution for 3-5 minutes.

    • Rinse the tillers three times with sterile distilled water to remove any residual sterilizing agents.

  • Plating:

    • Using a sterile scalpel, cut the surface-sterilized tillers into small segments (approximately 5 mm).

    • Place the segments onto the surface of the PDA plates.

    • Seal the plates with parafilm.

  • Incubation:

    • Incubate the plates at 22-25°C in the dark for 2-4 weeks.

    • Monitor the plates regularly for the emergence of fungal hyphae from the cut ends of the grass segments.

  • Sub-culturing:

    • Once fungal growth is observed, aseptically transfer a small piece of the mycelium to a fresh PDA plate to obtain a pure culture.

Endophyte_Isolation_Workflow Start Collect healthy grass tillers Wash Wash with tap water Start->Wash Ethanol Immerse in 70% ethanol (1 min) Wash->Ethanol Hypochlorite Immerse in 10% sodium hypochlorite (3-5 mins) Ethanol->Hypochlorite Rinse Rinse with sterile distilled water (3x) Hypochlorite->Rinse Cut Cut into 5mm segments Rinse->Cut Plate Place segments on PDA plates Cut->Plate Incubate Incubate at 22-25°C in the dark (2-4 weeks) Plate->Incubate Observe Observe for fungal growth Incubate->Observe Observe->Incubate No Growth Subculture Subculture to pure culture Observe->Subculture Growth End Pure endophyte culture obtained Subculture->End

Caption: Workflow for the isolation of endophytic fungi from grass tissue.

Protocol 2: Extraction and Quantification of this compound using HPLC-MS

This protocol outlines a general method for the extraction and quantification of this compound from grass samples using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Materials:

  • Freeze-dried and ground grass tissue

  • Extraction solvent (e.g., 80% methanol (B129727) or a mixture of water, acetonitrile, and formic acid)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC-MS system equipped with a C18 reversed-phase column

  • This compound analytical standard

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

Procedure:

  • Extraction:

    • Weigh approximately 100 mg of freeze-dried and ground grass tissue into a microcentrifuge tube.

    • Add 1 mL of the extraction solvent.

    • Vortex the mixture vigorously for 1 minute.

    • Sonicate for 15 minutes in a sonicator bath.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Carefully collect the supernatant.

  • Sample Preparation for HPLC-MS:

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-MS Analysis:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

    • Mobile Phase Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over the course of the run to elute this compound. For example:

      • 0-2 min: 95% A, 5% B

      • 2-10 min: Gradient to 5% A, 95% B

      • 10-12 min: Hold at 5% A, 95% B

      • 12-12.1 min: Return to 95% A, 5% B

      • 12.1-15 min: Re-equilibration at 95% A, 5% B

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

    • Mass Spectrometry Detection: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the specific precursor and product ions of this compound (e.g., using Multiple Reaction Monitoring - MRM). The exact m/z values should be determined using a pure standard.

  • Quantification:

    • Prepare a calibration curve using a series of known concentrations of the this compound analytical standard.

    • Quantify the amount of this compound in the grass samples by comparing the peak areas to the calibration curve.

Peramine_Quantification_Workflow Start Freeze-dried & ground grass sample Extraction Add extraction solvent (e.g., 80% Methanol) Start->Extraction Vortex Vortex & Sonicate Extraction->Vortex Centrifuge Centrifuge to pellet debris Vortex->Centrifuge Supernatant Collect supernatant Centrifuge->Supernatant Filter Filter through 0.22 µm syringe filter Supernatant->Filter HPLC_MS Inject into HPLC-MS system Filter->HPLC_MS Analysis Separation on C18 column & MS detection HPLC_MS->Analysis Quantification Quantify using calibration curve Analysis->Quantification End This compound concentration determined Quantification->End

Caption: Workflow for the extraction and quantification of this compound.

Conclusion

This compound is a vital component of the defensive mutualism between endophytic fungi and cool-season grasses, offering a natural and effective deterrent against insect pests. Understanding the intricacies of its biosynthesis, its distribution in nature, and the methods for its analysis is crucial for researchers in agronomy, natural product chemistry, and drug development. The protocols and data presented in this guide provide a solid foundation for further investigation into this fascinating and important biomolecule. The continued study of this compound and its biosynthetic pathway may lead to novel strategies for crop protection and the development of new bioactive compounds.

References

The Architect of Defense: A Technical Guide to the perA Gene's Role in Peramine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today illuminates the pivotal role of the perA gene in the biosynthesis of peramine, a potent insect deterrent produced by endophytic fungi of the Epichloë genus. This guide, tailored for researchers, scientists, and drug development professionals, delves into the molecular intricacies of this compound synthesis, offering a deep dive into the genetic and biochemical mechanisms governed by perA. The document provides a wealth of quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding of this crucial biosynthetic pathway.

This compound is a pyrrolopyrazine alkaloid that plays a significant role in protecting host grasses from insect herbivory. The synthesis of this valuable secondary metabolite is orchestrated by a single, multifunctional gene, perA.[1][2] This gene encodes a two-module nonribosomal peptide synthetase (NRPS), an enzyme essential for the production of this compound.[3][4] The critical nature of perA is underscored by the fact that it is the only pathway-specific gene required for this compound biosynthesis.

Targeted gene displacement experiments have unequivocally demonstrated that a functional perA gene is indispensable for this compound production.[5] Studies have identified various mutations within the perA gene, including point mutations, deletions, and insertions, particularly within the adenylation domains, which result in a this compound-negative phenotype.[3][4]

Quantitative Analysis of perA Function

The functional necessity of the perA gene is starkly illustrated by comparative analysis of this compound concentrations in wild-type Epichloë festucae strains and their perA-mutant counterparts. Strains harboring a functional perA gene exhibit significant this compound production, whereas those with mutations that disrupt the gene show no detectable levels of the alkaloid.

Epichloë festucae StrainperA Gene FeatureThis compound Concentration (ppm)
Fl1Functional perA15–90
Frc7Functional perA19.5
E189perA-ΔRNot Detected
Fg1Deletion in A2 domainNot Detected
Frc5perA-ΔRNot Detected

Table 1: this compound concentrations in various E. festucae isolates, highlighting the impact of perA gene functionality. Data sourced from Berry et al. (2015).[3]

Furthermore, genetic modification to introduce an additional functional copy of the perA gene into endophyte strains has been shown to confer or enhance this compound production. Transgenic strains, both those originally lacking a functional perA and those already producing this compound, demonstrated the capacity for this compound synthesis in vitro, albeit at variable levels.

Endophyte StrainTransgenic StatusMean this compound Concentration (ppm) in vitro
SENon-transgenic1.2
SETransgenic (with perA)2.5
NEA11Non-transgenic0.8
NEA11Transgenic (with perA)1.5
NEA12Non-transgenic0
NEA12Transgenic (with perA)1.8

Table 2: Comparison of in vitro this compound production between non-transgenic and transgenic endophyte strains containing an additional copy of the perA gene.

Experimental Protocols

A detailed understanding of the perA gene's function has been achieved through a variety of molecular and analytical techniques. The following sections provide an overview of the key experimental protocols employed in the study of this compound synthesis.

perA Gene Knockout via Targeted Gene Displacement

This protocol outlines a general workflow for creating a perA knockout mutant in Epichloë species using homologous recombination.

a. Construction of the Gene Knockout Cassette:

A knockout cassette is constructed to replace the perA gene with a selectable marker, such as the hygromycin B phosphotransferase gene (hph). This is typically achieved through yeast recombinational cloning.

  • Primer Design: Design PCR primers to amplify approximately 1-1.5 kb regions of the 5' and 3' flanking sequences of the perA gene from Epichloë genomic DNA. The primers should include tails with homology to the selectable marker cassette and the cloning vector.

  • PCR Amplification: Amplify the 5' and 3' flanking regions and the selectable marker cassette using a high-fidelity DNA polymerase.

  • Yeast Recombinational Cloning: Co-transform Saccharomyces cerevisiae with the amplified 5' and 3' flanks, the selectable marker cassette, and a linearized yeast shuttle vector (e.g., pRS426). The yeast's homologous recombination machinery will assemble these fragments into a circular plasmid containing the complete knockout cassette.

  • Cassette Amplification: Amplify the final linear knockout cassette from the yeast DNA using primers specific to the vector sequences flanking the insertion site.

b. Fungal Transformation (PEG-Mediated Protoplast Transformation):

  • Protoplast Preparation: Grow the Epichloë strain in liquid culture. Harvest the mycelia and treat with a mixture of cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum, driselase) in an osmotic stabilizer (e.g., 0.7 M NaCl) to generate protoplasts.

  • Transformation: Mix the prepared protoplasts with the linear perA knockout cassette DNA. Add a solution of polyethylene (B3416737) glycol (PEG) and CaCl2 to facilitate DNA uptake.

  • Regeneration and Selection: Plate the transformed protoplasts on a regeneration medium containing an osmotic stabilizer and the selective agent (e.g., hygromycin B).

  • Screening and Verification: Screen the resulting colonies by PCR using primers that flank the perA locus and primers internal to the perA gene to confirm the replacement of the native gene with the knockout cassette.

Heterologous Expression of perA

This protocol describes the expression of the perA gene in a different fungal host to confirm its singular role in this compound synthesis.

a. Cloning perA into an Expression Vector:

  • Gene Amplification: Amplify the full-length perA open reading frame from Epichloë cDNA using high-fidelity DNA polymerase.

  • Gateway Cloning:

    • Clone the amplified perA into a Gateway entry vector (e.g., pENTR/D-TOPO).

    • Perform an LR recombination reaction to transfer the perA gene from the entry clone into a fungal destination vector suitable for constitutive expression. The destination vector should contain a strong promoter and a selectable marker for the heterologous host.

b. Transformation of the Heterologous Host:

Transform the expression vector containing perA into a suitable fungal host (e.g., Aspergillus oryzae or a non-peramine producing Penicillium species) using an appropriate method such as PEG-mediated protoplast transformation or Agrobacterium-mediated transformation.

c. Analysis of this compound Production:

  • Culturing: Grow the transformed fungal colonies in a suitable liquid or solid medium.

  • Extraction: Extract the secondary metabolites from the fungal culture using an appropriate solvent.

  • Analysis: Analyze the extracts for the presence of this compound using analytical techniques such as LC-MS/MS or hydrophilic interaction chromatography (HILIC).

Quantification of this compound

a. Sample Preparation:

Extract this compound from fungal cultures or plant material using an acidic aqueous solution. The extract can be further purified using solid-phase extraction.

b. LC-MS/MS Analysis:

  • Chromatography: Separate the components of the extract using hydrophilic interaction chromatography (HILIC) or reversed-phase chromatography with an ion-pairing agent like heptafluorobutyric acid.

  • Mass Spectrometry: Detect and quantify this compound using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The transition from the parent ion of this compound to a specific fragment ion is monitored for high selectivity and sensitivity.

Visualizing the Molecular Processes

To further clarify the concepts discussed, the following diagrams illustrate the this compound synthesis pathway and the experimental workflows.

peramine_synthesis_pathway cluster_substrates Substrates cluster_perA PerA (NRPS) cluster_product Product L_proline L-proline PerA perA gene product (Nonribosomal Peptide Synthetase) L_proline->PerA L_arginine L-arginine L_arginine->PerA This compound This compound PerA->this compound Catalyzes condensation, N-methylation, and reductive release

This compound Biosynthesis Pathway

gene_knockout_workflow cluster_cassette Knockout Cassette Construction cluster_transformation Fungal Transformation cluster_verification Verification A Amplify 5' and 3' flanks of perA C Assemble cassette via yeast recombinational cloning A->C B Amplify selectable marker (e.g., hph) B->C E Transform with knockout cassette (PEG-mediated) C->E D Prepare Epichloë protoplasts D->E F Regenerate on selective media E->F G Screen colonies by PCR F->G H Confirm perA gene replacement G->H I Analyze for loss of this compound production H->I

Workflow for perA Gene Knockout

heterologous_expression_workflow cluster_cloning Vector Construction cluster_transformation Host Transformation cluster_analysis Analysis A Amplify perA coding sequence B Clone into Gateway entry vector A->B C Transfer to fungal expression vector B->C D Introduce expression vector into a non-producing fungal host C->D E Select for transformants D->E F Culture transformants E->F G Extract secondary metabolites F->G H Analyze for this compound production (LC-MS/MS) G->H

Workflow for Heterologous Expression of perA

References

An In-Depth Technical Guide to the Insect Antifeedant Properties of Peramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peramine is a potent insect antifeedant alkaloid produced by endophytic fungi of the genus Epichloë, which live in symbiotic relationships with various grass species. This pyrrolopyrazine compound serves as a powerful deterrent against a range of insect herbivores, playing a crucial role in the defense mechanism of the host plant. This technical guide provides a comprehensive overview of the current understanding of this compound's antifeedant properties, including its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. While the precise molecular targets of this compound are still under investigation, this document synthesizes the available evidence, pointing towards the involvement of insect gustatory receptors and potential modulation of biogenic amine signaling pathways. This guide is intended to be a valuable resource for researchers in the fields of entomology, chemical ecology, and pesticide development.

Introduction

The co-evolution of plants and insects has led to the development of a vast arsenal (B13267) of chemical defenses in plants to deter herbivory. Among these, antifeedants are compounds that inhibit feeding behavior without causing immediate toxicity. This compound, a pyrrolopyrazine alkaloid first isolated from perennial ryegrass (Lolium perenne) infected with the endophytic fungus Acremonium loliae (now known as Epichloë festucae var. loliae), is a notable example of such a defense molecule[1]. Its production is a hallmark of the mutualistic relationship between the fungus and the host grass, providing the latter with protection against various insect pests. This guide delves into the technical details of this compound's antifeedant properties, offering a resource for scientists seeking to understand and potentially exploit this natural compound for pest management strategies.

Quantitative Antifeedant Activity of this compound

The antifeedant efficacy of this compound has been quantified against several insect species, with the Argentine stem weevil (Listronotus bonariensis) being the most extensively studied. The following tables summarize the available quantitative data.

Table 1: Antifeedant Activity of this compound against Listronotus bonariensis

Life StageBioassay TypeConcentrationObserved EffectReference
AdultFeeding Deterrence0.1 µg/gSignificant deterrence[2]
LarvaeFeeding Deterrence10 µg/gSignificant deterrence[2]
LarvaeNo-Choice Test2 µg/gReduced feeding and development[2]
AdultNo-Choice Test46.5–184.2 ng/gWeight loss or low weight gain[3]

Table 2: this compound Concentration in Ryegrass and its Effect on Listronotus bonariensis

Plant TissueConditionThis compound Concentration (ng/g)Effect on InsectReference
Leaves (E+)Control~111.7Reduced larval survival[4]
Leaves (E+)Adult HerbivoryIncreased by 135%Increased deterrence[4][5]
Stems (E+)Adult HerbivoryIncreased by 291%Increased deterrence[4][5]
Leaves (E+)Larval HerbivoryIncreased by 85%Increased deterrence[4][5]
Stems (E+)Larval HerbivoryIncreased by 216%Increased deterrence[4][5]

Note: E+ denotes endophyte-infected plants.

Proposed Mechanism of Action

The precise molecular mechanism by which this compound exerts its antifeedant effect is not yet fully elucidated. However, current evidence suggests a multi-faceted interaction with the insect's chemosensory and nervous systems.

Interaction with Gustatory Receptor Neurons (GRNs)

The primary mode of action for most antifeedants is the direct interaction with gustatory receptor neurons (GRNs) located in the insect's mouthparts, antennae, and tarsi. These neurons are responsible for detecting chemical cues in potential food sources and transmitting this information to the central nervous system, which in turn governs feeding behavior. It is hypothesized that this compound binds to specific gustatory receptors (GRs) on these neurons, triggering a deterrent signal that leads to the cessation of feeding. Electrophysiological studies are crucial to confirm this hypothesis by directly measuring the response of insect GRNs to this compound.

Potential Modulation of Biogenic Amine Signaling

Biogenic amines, such as octopamine (B1677172) and dopamine, are key neuromodulators in insects, regulating a wide array of physiological processes and behaviors, including feeding. The octopaminergic system, in particular, is a known target for several classes of insecticides. It is plausible that this compound could interfere with octopamine signaling, either by directly binding to octopamine receptors or by modulating the release or reuptake of octopamine. Such an interaction could disrupt the normal signaling cascades that promote feeding, leading to the observed antifeedant effect.

The octopamine signaling pathway can be broadly categorized into two main types based on their downstream effects:

  • α-adrenergic-like octopamine receptors (OctαRs): These receptors are typically coupled to Gq proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).

  • β-adrenergic-like octopamine receptors (OctβRs): These receptors are coupled to Gs proteins, which activate adenylyl cyclase (AC). AC, in turn, catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various target proteins.

Further research, such as receptor binding assays and measurement of second messenger levels (cAMP and intracellular Ca2+) in insect cells or tissues exposed to this compound, is necessary to validate this hypothesis.

Experimental Protocols

The evaluation of insect antifeedants requires standardized and reproducible experimental protocols. The following sections detail the methodologies for key experiments cited in the study of this compound.

Antifeedant Bioassays

This assay assesses the antifeedant effect of a compound when the insect has no alternative food source.

Objective: To determine the absolute deterrence of this compound.

Methodology:

  • Diet Preparation: Prepare an artificial diet suitable for the target insect species. Incorporate this compound at various concentrations into the diet. A control diet without this compound should also be prepared.

  • Experimental Setup: Place a pre-weighed amount of the treated or control diet into individual containers (e.g., petri dishes or multi-well plates).

  • Insect Introduction: Introduce a single, pre-weighed insect larva or adult into each container.

  • Incubation: Maintain the containers under controlled environmental conditions (temperature, humidity, and photoperiod) for a specific duration (e.g., 24, 48, or 72 hours).

  • Data Collection: After the incubation period, record the final weight of the insect and the remaining diet.

  • Analysis: Calculate the amount of diet consumed, the insect's weight gain, and the Feeding Deterrence Index (FDI) using the following formula: FDI (%) = [ (C - T) / (C + T) ] * 100 Where C is the amount of control diet consumed, and T is the amount of treated diet consumed.

This assay evaluates the antifeedant effect when the insect is presented with a choice between treated and untreated food.

Objective: To determine the relative deterrence of this compound.

Methodology:

  • Diet Preparation: Prepare treated (with this compound) and untreated (control) diets. These can be artificial diets or leaf discs from a host plant.

  • Experimental Setup: In a single container (e.g., a petri dish), place equal amounts of the treated and untreated diet, spatially separated.

  • Insect Introduction: Introduce a single insect into the center of the container.

  • Incubation: Maintain the containers under controlled conditions for a defined period.

  • Data Collection: Measure the amount of consumed treated and untreated diet.

  • Analysis: Calculate the Feeding Deterrence Index (FDI) as described in the no-choice assay.

Electrophysiological Recordings from Gustatory Receptor Neurons

This technique allows for the direct measurement of the neural response to a chemical stimulus.

Objective: To determine if this compound activates or inhibits insect gustatory receptor neurons.

Methodology:

  • Insect Preparation: Immobilize the insect (e.g., a fly or moth) on a microscope slide. Extend the proboscis or expose the tarsal sensilla.

  • Electrode Preparation: Prepare a recording electrode from a fine-tipped glass capillary filled with a solution of this compound in an electrolyte. A reference electrode is placed in contact with the insect's body.

  • Recording: Under a microscope, bring the recording electrode into contact with a single gustatory sensillum.

  • Data Acquisition: Record the electrical activity (action potentials) of the neuron using a high-gain amplifier and data acquisition software.

  • Analysis: Analyze the firing rate of the neuron in response to this compound stimulation compared to a control stimulus (electrolyte solution alone).

Visualizations

Signaling Pathways

G cluster_oct_alpha α-adrenergic-like Octopamine Receptor Pathway cluster_oct_beta β-adrenergic-like Octopamine Receptor Pathway Peramine_alpha This compound (?) OctR_alpha OctαR (GPCR) Peramine_alpha->OctR_alpha Binds/Modulates? Oct_alpha Octopamine Oct_alpha->OctR_alpha Gq Gq protein OctR_alpha->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C DAG->PKC Activates Cell_Response_alpha Cellular Response (e.g., Neurotransmitter Release Inhibition) Ca_release->Cell_Response_alpha PKC->Cell_Response_alpha Peramine_beta This compound (?) OctR_beta OctβR (GPCR) Peramine_beta->OctR_beta Binds/Modulates? Oct_beta Octopamine Oct_beta->OctR_beta Gs Gs protein OctR_beta->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cell_Response_beta Cellular Response (e.g., Enzyme Activation/Inhibition) PKA->Cell_Response_beta

Caption: Proposed octopamine signaling pathways potentially modulated by this compound.

Experimental Workflows

G cluster_workflow Antifeedant Bioassay Workflow start Start prep_diet Prepare Treated and Control Diets start->prep_diet setup_arena Set up Bioassay Arena (Choice or No-Choice) prep_diet->setup_arena introduce_insect Introduce Insect setup_arena->introduce_insect incubate Incubate under Controlled Conditions introduce_insect->incubate measure_consumption Measure Diet Consumption and Insect Weight incubate->measure_consumption calculate_fdi Calculate Feeding Deterrence Index (FDI) measure_consumption->calculate_fdi end End calculate_fdi->end G cluster_workflow Electrophysiology Workflow start Start prep_insect Immobilize Insect and Expose Sensilla start->prep_insect prep_electrodes Prepare Recording and Reference Electrodes prep_insect->prep_electrodes position_electrodes Position Electrodes prep_electrodes->position_electrodes record_activity Record Neuronal Activity (Action Potentials) position_electrodes->record_activity apply_stimulus Apply this compound Solution record_activity->apply_stimulus analyze_data Analyze Firing Rate record_activity->analyze_data apply_stimulus->record_activity Stimulation end End analyze_data->end

References

Unveiling the Enigmatic Mechanism of Peramine: A Technical Guide to its Insecticidal Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth exploration of the mechanism of action of peramine, a potent insect feeding deterrent. This guide synthesizes current knowledge, presenting detailed experimental methodologies, quantitative data, and novel visualizations of the proposed signaling pathways, providing a critical resource for the development of next-generation insecticides.

This compound, a pyrrolopyrazine alkaloid produced by endophytic fungi living in mutualistic symbiosis with various grasses, is a powerful natural defense against herbivorous insects. Its primary mode of action is the deterrence of feeding, effectively protecting host plants from significant damage. While the behavioral effects of this compound are well-documented, its precise molecular mechanism of action has remained a subject of ongoing investigation. This guide consolidates available evidence to present a coherent model of how this compound exerts its effects at the molecular and cellular levels.

Core Mechanism: Targeting the Insect Nervous System

The prevailing hypothesis posits that this compound's insecticidal activity stems from its interaction with the insect's nervous system, specifically targeting biogenic amine receptors. While direct binding studies on this compound are limited, its structural characteristics and the physiological responses it elicits in insects strongly suggest an interaction with octopamine (B1677172) and tyramine (B21549) receptors. These receptors are crucial for regulating a wide array of insect behaviors, including feeding, locomotion, and learning.

A Putative Role in Modulating Octopaminergic and Tyraminergic Signaling

Octopamine and tyramine are the invertebrate counterparts to the vertebrate adrenergic system (norepinephrine and epinephrine). They mediate their effects through G-protein coupled receptors (GPCRs), which, upon activation, trigger intracellular signaling cascades, often involving the second messenger cyclic AMP (cAMP). It is proposed that this compound acts as an antagonist or a modulator at these receptors, disrupting the normal physiological responses to octopamine and tyramine. This disruption is thought to manifest as a negative sensory input or a disruption of the motor patterns associated with feeding, leading to the observed deterrence.

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Peramine_Signaling_Pathway cluster_neuron Insect Neuron This compound This compound Receptor Putative Target: Octopamine/Tyramine Receptor (GPCR) This compound->Receptor Binds to receptor G_Protein G-Protein Receptor->G_Protein Activates/Inhibits Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates cAMP Second Messenger (e.g., cAMP) Effector->cAMP Alters concentration Cellular_Response Altered Neuronal Activity (e.g., hyperpolarization or inhibition of firing) cAMP->Cellular_Response Leads to Feeding_Deterrence Feeding Deterrence Cellular_Response->Feeding_Deterrence Results in

Caption: Proposed signaling pathway for this compound's feeding deterrent activity in insects.

Quantitative Data on this compound's Efficacy

The feeding deterrent properties of this compound have been quantified in various studies, primarily focusing on the Argentine stem weevil (Listronotus bonariensis), a major pest of ryegrass. The following table summarizes key quantitative data from behavioral assays.

Insect SpeciesAssay TypeEffective ConcentrationObserved Effect
Listronotus bonariensis (adult)Choice Bioassay0.1 µg/gFeeding Deterrence[1]
Listronotus bonariensis (larvae)Choice Bioassay10 µg/gFeeding Deterrence[1]
Listronotus bonariensis (larvae)No-Choice Bioassay2 µg/gReduced feeding and development[1]
Listronotus bonariensis (adult)Artificial Diet46.5 to 184.2 ng/gAntifeedant effect and weight loss[2][3]

Key Experimental Protocols

Understanding the mechanism of action of this compound relies on a suite of specialized experimental techniques. Below are detailed methodologies for key experiments cited in the study of insect feeding deterrents and neuropharmacology.

Insect Feeding Deterrence Bioassay (Choice Test)

This assay is fundamental to quantifying the repellent properties of a compound.

Objective: To determine if insects exhibit a preference between a food source treated with a test compound and an untreated control.

Methodology:

  • Preparation of Diet: An artificial diet is prepared and divided into two batches. One batch is treated with a known concentration of this compound dissolved in a suitable solvent. The other batch, serving as the control, is treated with the solvent alone.

  • Assay Arena: A petri dish or a similar small arena is prepared. The treated and untreated diet portions are placed at opposite sides of the arena.

  • Insect Introduction: A pre-determined number of insects (e.g., 20 adult Argentine stem weevils) are introduced into the center of the arena.

  • Incubation: The arena is maintained under controlled conditions (temperature, humidity, and light cycle) for a specific duration (e.g., 24-48 hours).

  • Data Collection: The amount of diet consumed from both the treated and control portions is measured. This can be done by weighing the diet before and after the experiment or by analyzing digital images of the diet to quantify the area consumed.

  • Calculation of Feeding Deterrence Index (FDI): The FDI is calculated using the formula: FDI (%) = [ (C - T) / (C + T) ] x 100, where C is the amount of control diet consumed and T is the amount of treated diet consumed.

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Choice_Test_Workflow A Prepare Artificial Diet B Divide Diet into Two Batches A->B C Treat one batch with this compound (T) B->C D Treat other batch with Solvent (Control, C) B->D E Place T and C in Assay Arena C->E D->E F Introduce Insects E->F G Incubate under Controlled Conditions F->G H Measure Consumption of T and C G->H I Calculate Feeding Deterrence Index (FDI) H->I

Caption: Workflow for a typical choice feeding deterrence bioassay.

Electrophysiological Recording from Insect Gustatory Receptor Neurons (GRNs)

This technique allows for the direct measurement of the neural response to chemical stimuli.

Objective: To determine if this compound elicits a direct response from the taste-sensing neurons of an insect.

Methodology:

  • Insect Preparation: The insect is immobilized, and a reference electrode is inserted into the body. The sensory organ of interest (e.g., the antenna or labellum) is exposed.

  • Electrode Preparation: A recording electrode, typically a fine glass capillary, is filled with a solution containing the test compound (this compound) at a specific concentration.

  • Recording: The tip of the recording electrode is brought into contact with a single gustatory sensillum on the sensory organ.

  • Data Acquisition: The electrical activity (action potentials) of the gustatory receptor neurons within the sensillum is recorded using a high-gain amplifier and digitized for computer analysis.

  • Analysis: The firing rate and pattern of the neurons in response to this compound are analyzed and compared to responses elicited by control solutions (e.g., solvent alone or known stimulants and deterrents).

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Electrophysiology_Workflow cluster_preparation Preparation cluster_recording Recording cluster_analysis Analysis A Immobilize Insect B Insert Reference Electrode A->B C Expose Sensory Organ B->C E Contact Sensillum with Recording Electrode C->E D Prepare Recording Electrode with this compound Solution D->E F Record Neuronal Activity E->F G Analyze Firing Rate and Pattern F->G H Compare to Control Responses G->H

Caption: Experimental workflow for electrophysiological recording from insect gustatory neurons.

Radioligand Binding Assay

This biochemical assay is used to study the interaction of a ligand (like this compound) with its receptor.

Objective: To determine if this compound can bind to specific receptors (e.g., octopamine or tyramine receptors) and to quantify its binding affinity.

Methodology:

  • Receptor Preparation: Membranes from insect tissues known to express the target receptors (e.g., brain or specific ganglia) or from cell lines heterologously expressing the receptor of interest are prepared.

  • Radioligand: A radiolabeled ligand known to bind to the target receptor (e.g., [³H]-octopamine) is used.

  • Competition Assay: The receptor preparation is incubated with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled competitor (this compound).

  • Separation of Bound and Free Ligand: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity retained on the filter (representing the bound radioligand) is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the inhibitory constant (Ki) of this compound can be calculated. The Ki value is a measure of the affinity of this compound for the receptor.

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Binding_Assay_Workflow A Prepare Receptor Membranes B Incubate Membranes with Radioligand and varying concentrations of this compound A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Bound Radioactivity C->D E Generate Competition Curve D->E F Calculate Inhibitory Constant (Ki) E->F

Caption: Workflow for a competitive radioligand binding assay.

Future Directions

While significant progress has been made in understanding the behavioral effects of this compound, further research is needed to definitively elucidate its molecular mechanism of action. Future studies should focus on:

  • Direct Binding Studies: Utilizing radiolabeled this compound or competitive binding assays with a wider range of insect biogenic amine receptor subtypes to identify the primary molecular target(s).

  • Electrophysiology on Recombinant Receptors: Expressing candidate insect receptors in heterologous systems (e.g., Xenopus oocytes or HEK cells) and using electrophysiological techniques to directly measure the effect of this compound on receptor function.

  • In Vivo Neuroimaging: Employing advanced imaging techniques to visualize the neural circuits affected by this compound in real-time within the insect brain.

The continued investigation into the mechanism of action of this compound holds significant promise for the development of novel, effective, and environmentally benign strategies for insect pest management. This technical guide provides a solid foundation for these future research endeavors.

References

Peramine Production in Perennial Ryegrass: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Peramine is a potent insect-feeding deterrent produced by the fungal endophyte Epichloë festucae, which lives in a mutualistic symbiosis with perennial ryegrass (Lolium perenne). This pyrrolopyrazine alkaloid provides the host plant with significant protection against a range of insect pests, thereby enhancing pasture persistence and productivity. The biosynthesis of this compound is a streamlined process, primarily governed by a single, multi-functional gene, perA, which encodes the non-ribosomal peptide synthetase (NRPS), PerA. This technical guide provides an in-depth overview of this compound production, including its biosynthetic pathway, the genetic and enzymatic machinery involved, detailed experimental protocols for its study, and a summary of quantitative data on its production. The content is designed to serve as a comprehensive resource for researchers in natural product chemistry, fungal genetics, and crop protection.

This compound Biosynthesis Pathway

The production of this compound is remarkably efficient, requiring only a single pathway-specific protein, the non-ribosomal peptide synthetase (NRPS) known as this compound synthetase (PerA).[1] This enzyme is encoded by the perA gene (also referred to as EF103) within the Epichloë festucae genome.[2] The PerA enzyme is a two-module NRPS that catalyzes the condensation of two amino acid precursors: L-arginine and 1-pyrroline-5-carboxylate, which is a cyclized form of L-proline.[3]

The biosynthesis is proposed to proceed through the following key steps, all catalyzed by the multifunctional PerA enzyme:

  • Adenylation (A): Activation of the two precursor amino acids, L-arginine and 1-pyrroline-5-carboxylate, by ATP to form aminoacyl-AMP intermediates.

  • Thiolation (T): Covalent tethering of the activated amino acids to the phosphopantetheinyl arms of the thiolation domains within the NRPS.

  • Condensation (C): Formation of a peptide bond between the two tethered amino acids.

  • N-methylation (M): Methylation of the peptide intermediate.

  • Reductive Release and Cyclization (R):* The final step involves the reductive release of the dipeptide from the enzyme, followed by a cyclization reaction to form the characteristic pyrrolopyrazine ring structure of this compound.[3]

A crucial co-factor for the activity of the PerA synthetase is supplied by a phosphopantetheinyl transferase (PPTase), an enzyme that is generally present in fungi and is not specific to the this compound pathway.[2]

Genetic Locus and Regulation

The perA gene is the central genetic determinant for this compound synthesis.[4] Its presence and integrity are directly correlated with the ability of an Epichloë strain to produce this compound.[4] Interestingly, some Epichloë strains that do not produce this compound harbor a non-functional perA allele, often characterized by a deletion in the region encoding the C-terminal reductase domain (R*).[5]

The expression of the perA gene is tightly regulated and is significantly upregulated when the fungus is in planta compared to when it is grown in culture, where only trace amounts of this compound are produced.[2][6] This indicates a sophisticated signaling interplay between the host plant and the endophyte. The perA gene is co-regulated with a divergently transcribed gene, EF102, which encodes a major facilitator superfamily (MFS) transporter, suggesting a potential role for this transporter in this compound secretion or self-protection for the fungus.[6] The transcription factor ProA has been identified as a key regulator of genes involved in the symbiotic interaction, including those that are highly expressed in planta, and likely plays a role in the regulation of perA expression.[7][8]

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Peramine_Biosynthesis_Pathway cluster_cofactor Co-factor Activation Arginine L-Arginine PerA Module 1 A T C Module 2 A T M R* Arginine->PerA:f4 Proline L-Proline Proline->PerA:f0 1-pyrroline-5- carboxylate This compound This compound PerA->this compound Synthesis & Release PPTase PPTase Holo_T Holo-Thiolation Domain PPTase->Holo_T Adds 4'-PP arm Holo_T->PerA:f2 Holo_T->PerA:f6 Activates T domains Experimental_Workflow cluster_plant_material Plant and Fungal Material cluster_establishment Symbiosis Establishment cluster_analysis Analysis cluster_outcome Outcome Seeds Perennial Ryegrass Seeds Isolation Endophyte Isolation Seeds->Isolation Inoculation Inoculation of Seedlings Seeds->Inoculation Endophyte Epichloë Culture Endophyte->Inoculation Isolation->Endophyte Growth Plant Growth under Controlled Conditions Inoculation->Growth Harvest Harvest Tissues (Leaves, Stems, etc.) Growth->Harvest Extraction This compound Extraction Harvest->Extraction RNA_Extraction RNA Extraction Harvest->RNA_Extraction LCMS LC-MS/MS Quantification Extraction->LCMS Data_Quant Quantitative this compound Data LCMS->Data_Quant qRT_PCR qRT-PCR for perA RNA_Extraction->qRT_PCR Data_Expr Gene Expression Profile qRT_PCR->Data_Expr Logical_Relationship Symbiosis Ryegrass-Epichloë Symbiosis Plant_Signals Host Plant Signals Symbiosis->Plant_Signals Gene_Expression perA Gene Expression Plant_Signals->Gene_Expression Environmental_Stress Environmental Stress (e.g., Drought) Environmental_Stress->Gene_Expression PerA_Enzyme PerA Enzyme Synthesis Gene_Expression->PerA_Enzyme Peramine_Prod This compound Production PerA_Enzyme->Peramine_Prod Insect_Deterrence Insect Deterrence Peramine_Prod->Insect_Deterrence Insect_Deterrence->Symbiosis Mutualistic Benefit

References

An In-depth Technical Guide to Peramine: Chemical Properties, Biological Activity, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peramine is a naturally occurring pyrrolopyrazine alkaloid produced by endophytic fungi of the genus Epichloë, which live in symbiotic relationships with various grass species, notably perennial ryegrass (Lolium perenne) and tall fescue (Festuca arundinacea). This secondary metabolite is of significant interest to the agricultural and scientific communities due to its potent and selective insect antifeedant properties. It serves as a powerful deterrent against a range of invertebrate herbivores, most notably the Argentine (B1223179) stem weevil (Listronotus bonariensis), without exhibiting toxicity to mammalian livestock. This unique biological activity makes this compound a focal point for research in natural product chemistry, chemical ecology, and the development of sustainable pest management strategies. This guide provides a comprehensive overview of this compound's chemical and physical properties, its mechanism of action, and detailed protocols for its extraction, quantification, and bioactivity assessment.

Chemical and Physical Properties

This compound is characterized by a distinctive pyrrolopyrazine core structure. A summary of its key quantitative data is presented in Table 1.

PropertyValueSource
Chemical Formula C₁₂H₁₇N₅O[1]
Molecular Weight 247.30 g/mol [1]
IUPAC Name 2-[3-(2-methyl-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]guanidine[1]
CAS Number 102482-94-0
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents[2]

Biological Activity and Mechanism of Action

The primary biological role of this compound is as a potent insect feeding deterrent.[3] This activity has been extensively documented against the Argentine stem weevil, where it deters both adult and larval feeding at concentrations as low as 0.1 µg/g and 10 µg/g, respectively.[3] The antifeedant effect is believed to be mediated through its action as a dopamine (B1211576) receptor agonist in the insect's nervous system. Dopamine receptors in insects are G-protein coupled receptors (GPCRs) that play crucial roles in regulating behavior, including feeding.[1] this compound's interaction with these receptors likely disrupts normal neurological processes, leading to the cessation of feeding. Specifically, it is hypothesized to act on D1-like dopamine receptors, which are coupled to a Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][4] This signaling cascade ultimately alters neuronal activity and feeding behavior.

Experimental Protocols

Extraction of this compound from Endophyte-Infected Grass

This protocol is adapted from methodologies for extracting alkaloids from endophyte-infected grasses.[5]

Objective: To extract this compound from perennial ryegrass or tall fescue tissue for subsequent analysis.

Materials:

  • Endophyte-infected grass tissue (e.g., leaf sheaths, pseudo-stems)

  • Liquid nitrogen

  • Freeze-dryer (lyophilizer)

  • Wiley mill or similar grinder

  • Extraction solvent: 80% (v/v) ethanol (B145695) in deionized water or 2-propanol/1% lactic acid (aqueous)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Harvest fresh grass tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Lyophilize the frozen tissue until completely dry.

  • Grind the dried tissue to a fine powder (e.g., to pass through a 1-mm screen) using a Wiley mill.

  • Accurately weigh approximately 100 mg of the dried, ground tissue into a centrifuge tube.

  • Add 10 mL of the extraction solvent to the tube.

  • Vortex the mixture vigorously for 1 minute.

  • Place the tube on a shaker or rotator and extract for 2-4 hours at room temperature.

  • Centrifuge the mixture at 4,000 x g for 15 minutes to pellet the solid material.

  • Carefully decant the supernatant into a clean tube.

  • To increase yield, the pellet can be re-extracted with a further 5 mL of the extraction solvent, and the supernatants combined.

  • Concentrate the supernatant to near dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • For partial purification, the dried extract can be reconstituted in a small volume of water and passed through a pre-conditioned C18 SPE cartridge. After loading, wash the cartridge with water to remove polar impurities, and then elute the this compound with methanol.

  • Evaporate the methanolic eluate to dryness and store the extract at -20°C until analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the HPLC analysis of this compound.

Objective: To quantify the concentration of this compound in an extract.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric (MS) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in deionized water.

  • Mobile Phase B: 0.1% acetonitrile (B52724) with 0.1% formic acid.

  • This compound analytical standard.

  • Sample extract reconstituted in the initial mobile phase composition.

Procedure:

  • Prepare a stock solution of the this compound standard in the mobile phase.

  • Create a series of calibration standards by serial dilution of the stock solution.

  • Set up the HPLC system with the following exemplary conditions (optimization may be required):

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30°C

    • Detector: UV at 270 nm or MS in positive ion mode monitoring for the m/z of this compound.

    • Gradient program:

      • 0-5 min: 5% B

      • 5-20 min: Linear gradient from 5% to 50% B

      • 20-25 min: 50% B

      • 25-26 min: Linear gradient from 50% to 5% B

      • 26-30 min: 5% B (column re-equilibration)

  • Inject the calibration standards to generate a standard curve.

  • Inject the reconstituted sample extracts.

  • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the samples by interpolating the peak area from the standard curve.

Insect Antifeedant Bioassay

This protocol is a no-choice feeding assay to evaluate the antifeedant properties of this compound against a model insect like the Argentine stem weevil.[6][7]

Objective: To determine the feeding deterrence of this compound.

Materials:

  • Test insects (e.g., adult Argentine stem weevils).

  • Artificial diet for the test insect.

  • This compound extract or standard.

  • Solvent for dissolving this compound (e.g., ethanol or water).

  • Petri dishes or multi-well plates.

  • Filter paper discs.

Procedure:

  • Prepare a series of this compound solutions of known concentrations in the chosen solvent. A solvent-only control should also be prepared.

  • Prepare the artificial diet according to a standard recipe for the test insect.

  • While the diet is still liquid, incorporate the this compound solutions to achieve the desired final concentrations in the diet. Ensure thorough mixing. Prepare a control diet with the solvent only.

  • Dispense a standard amount of the diet into each well of a multi-well plate or small Petri dish.

  • Allow the diet to solidify.

  • Starve the test insects for a period of 4-6 hours prior to the assay.

  • Introduce one insect into each well containing the diet.

  • Seal the plates with a ventilated lid and place them in a controlled environment chamber (e.g., 25°C, 16:8 L:D photoperiod).

  • After a set period (e.g., 24 or 48 hours), remove the insects.

  • Assess feeding by either:

    • Visually scoring the amount of diet consumed.

    • Quantifying the weight of diet consumed.

    • Measuring the area of the diet consumed using image analysis software.

  • Compare the feeding on the this compound-treated diets to the control diet to determine the antifeedant effect.

Signaling Pathway and Visualization

The proposed mechanism of action for this compound involves the activation of a D1-like dopamine receptor, which is a G-protein coupled receptor. The signaling cascade is initiated by the binding of this compound to the receptor, leading to a conformational change and the activation of a coupled Gs protein. The activated alpha subunit of the Gs protein then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased levels of cAMP act as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates downstream target proteins, leading to a cellular response that manifests as feeding deterrence.

Peramine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound D1_Receptor D1-like Dopamine Receptor This compound->D1_Receptor Binds to G_Protein Gs Protein (inactive) (αβγ) D1_Receptor->G_Protein Activates G_Protein_active Gs Protein (active) (α) G_Protein->G_Protein_active GDP -> GTP AC Adenylyl Cyclase (inactive) AC_active Adenylyl Cyclase (active) G_Protein_active->AC cAMP cAMP AC_active->cAMP Converts ATP ATP ATP->AC_active Substrate PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) Downstream Downstream Targets PKA_active->Downstream Phosphorylates Response Cellular Response (Feeding Deterrence) Downstream->Response Leads to

Caption: Proposed signaling pathway of this compound in an insect neuron.

References

The Guanidinium Group: A Linchpin in the Bioactivity of the Insect Antifeedant Peramine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Peramine, a pyrrolopyrazine alkaloid produced by endophytic fungi in grasses, is a potent insect antifeedant, offering a natural defense mechanism against various insect pests. Its unique chemical structure, featuring a pyrrolopyrazine core and a terminal guanidinium (B1211019) group, has garnered significant interest in the fields of chemical ecology and insecticide research. This technical guide delves into the critical function of the guanidinium group in the biological activity of this compound. While direct quantitative structure-activity relationship (SAR) data for this compound analogs with modified guanidinium groups is limited in publicly available literature, this guide synthesizes existing knowledge on this compound's bioactivity, the fundamental roles of guanidinium groups in molecular interactions, and detailed experimental protocols to facilitate further research in this area. We present available quantitative data on this compound's antifeedant effects, outline methodologies for key experiments, and provide conceptual frameworks for the signaling pathways and experimental workflows that can elucidate the precise contribution of the guanidinium moiety to this compound's potent insect deterrent properties.

Introduction

This compound is a naturally occurring insect feeding deterrent found in perennial ryegrass infected with the endophytic fungus Acremonium loliae[1]. Its protective role against insect herbivores, particularly the Argentine (B1223179) stem weevil (Listronotus bonariensis), makes it a subject of great interest for the development of novel, environmentally benign pest control strategies[1][2][3]. The molecule's structure is characterized by a distinct pyrrolopyrazine ring system and a flexible side chain terminating in a guanidinium group. While the pyrrolopyrazine core is understood to be crucial for its activity, the specific contribution of the highly basic and charged guanidinium group remains an area of active investigation[1]. This guide aims to consolidate the current understanding of this compound's bioactivity and provide a technical framework for researchers to explore the function of its guanidinium group.

The Guanidinium Group: A Key Player in Molecular Recognition

The guanidinium group, the functional moiety of the amino acid arginine, is a planar, resonance-stabilized cation. Its positive charge is delocalized over three nitrogen atoms, allowing it to form multiple, strong, non-covalent interactions, including hydrogen bonds and salt bridges. These interactions are fundamental to a vast array of biological processes, including protein folding, enzyme catalysis, and ligand-receptor binding.

In the context of this compound, it is hypothesized that the guanidinium group plays a pivotal role in the molecule's interaction with its biological target in insects. This interaction is likely a key determinant of this compound's potent antifeedant activity.

Quantitative Data on this compound's Antifeedant Activity

CompoundInsect SpeciesBioassay TypeConcentrationObserved EffectReference
This compoundListronotus bonariensis (adults)Feeding Deterrence0.1 µg/gFeeding deterrence[1]
This compoundListronotus bonariensis (larvae)Feeding Deterrence10 µg/gFeeding deterrence[1]
This compoundListronotus bonariensis (larvae)No-choice feeding2 µg/gReduced feeding and development[1]
This compoundListronotus bonariensis (adults)Artificial Diet45 ng/g41.1% reduction in feeding performance[4]
This compoundListronotus bonariensis (adults)Artificial Diet90 ng/g12.9% reduction in feeding performance[4]
This compoundListronotus bonariensis (adults)Artificial Diet135 ng/g36.2% reduction in feeding performance[4]

Experimental Protocols

To rigorously investigate the role of the guanidinium group in this compound's activity, a series of well-defined experimental protocols are required. This section provides detailed methodologies for key assays.

Synthesis of this compound Analogs with Modified Guanidinium Groups

The synthesis of this compound analogs with alterations to the guanidinium moiety is a prerequisite for SAR studies. Modifications could include:

  • N-alkylation: Introduction of alkyl groups of varying size and lipophilicity to the nitrogen atoms of the guanidinium group.

  • Acylation: Introduction of acyl groups to modify the electronic properties and hydrogen bonding capacity.

  • Replacement with other basic groups: Substitution of the guanidinium group with other basic moieties like amino, amidino, or heterocyclic groups.

General Synthetic Strategy (Hypothetical):

A plausible synthetic route would involve the synthesis of the this compound core with a protected amino group at the terminus of the side chain. This protected amine can then be deprotected and subsequently reacted with various guanylating reagents to introduce the modified guanidinium groups.

Synthesis_Workflow start Protected this compound Precursor deprotection Deprotection of Terminal Amine start->deprotection e.g., TFA, DCM guanylation Guanylation with Modified Reagent deprotection->guanylation Base, Solvent product This compound Analog guanylation->product

Insect Antifeedant Bioassay

The primary method to assess the activity of this compound and its analogs is through insect feeding bioassays. The Argentine stem weevil (Listronotus bonariensis) is a well-established model for this purpose.

Protocol: Artificial Diet-Based No-Choice Feeding Assay for Listronotus bonariensis [4]

  • Diet Preparation:

    • Prepare an artificial diet consisting of 87.6% water, 4.3% starch, 3.5% agar (B569324), 2.6% glucose, and 2% cellulose.

    • Heat the mixture to dissolve the agar and then cool to approximately 50-60°C.

  • Incorporation of Test Compounds:

    • Dissolve this compound or its analogs in a suitable solvent (e.g., water or a water/ethanol mixture).

    • Add the test compound solution to the molten diet at various concentrations (e.g., 10, 50, 100, 500 ng/g). A control diet should be prepared with the solvent alone.

    • Thoroughly mix to ensure a homogenous distribution of the compound.

  • Assay Setup:

    • Dispense a fixed volume (e.g., 500 µL) of the diet into individual wells of a multi-well plate or small containers.

    • Allow the diet to solidify.

    • Introduce one adult Argentine stem weevil into each well.

  • Incubation:

    • Maintain the assay plates in the dark at a controlled temperature (e.g., 20-22°C) and humidity.

  • Data Collection:

    • After a set period (e.g., 4 days), remove the weevils and weigh them.

    • The antifeedant effect is determined by the change in weevil weight compared to the control group. A significant reduction in weight gain or a weight loss indicates antifeedant activity.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.

    • Calculate the Feeding Deterrence Index (FDI) if a choice test is performed: FDI (%) = [(C-T)/(C+T)] x 100, where C is the consumption of the control diet and T is the consumption of the treated diet.

Antifeedant_Assay_Workflow diet_prep Prepare Artificial Diet add_compound Incorporate this compound/Analog diet_prep->add_compound dispense Dispense Diet into Assay Wells add_compound->dispense add_insect Introduce Argentine Stem Weevil dispense->add_insect incubate Incubate in Controlled Environment add_insect->incubate weigh_insect Measure Weevil Weight Change incubate->weigh_insect analyze Statistical Analysis of Data weigh_insect->analyze

Putative Molecular Targets and Signaling Pathways

The precise molecular target of this compound in insects is not yet definitively known. However, based on its chemical structure and the known mechanisms of other insecticidal natural products, several hypotheses can be proposed.

Octopamine (B1677172) Receptors

Octopamine is a key neurotransmitter, neuromodulator, and neurohormone in insects, playing a role in various physiological processes, including feeding behavior. Octopamine receptors, which are G-protein coupled receptors (GPCRs), are established targets for some insecticides. The positively charged guanidinium group of this compound could potentially interact with negatively charged amino acid residues in the binding pocket of an octopamine receptor, mimicking the binding of the natural ligand, octopamine.

Octopamine_Hypothesis This compound This compound Guanidinium Guanidinium Group This compound->Guanidinium BindingPocket Negatively Charged Binding Pocket Guanidinium->BindingPocket Electrostatic Interaction Receptor Octopamine Receptor Signaling Downstream Signaling Cascade (e.g., cAMP, Ca2+) Receptor->Signaling Activation/Modulation BindingPocket->Receptor FeedingDeterrence Feeding Deterrence Signaling->FeedingDeterrence

Gustatory Receptors

Insects possess a sophisticated sense of taste mediated by gustatory receptors (GRs) located on sensory neurons. These receptors are responsible for detecting attractive (sugars, amino acids) and aversive (bitter compounds) tastants. It is plausible that this compound acts as a potent antifeedant by directly activating bitter-sensing GRs. The guanidinium group could be a key pharmacophore recognized by a specific GR, triggering a signaling cascade that leads to the cessation of feeding.

Gustatory_Receptor_Hypothesis This compound This compound Guanidinium Guanidinium Group This compound->Guanidinium GustatoryReceptor Gustatory Receptor (Bitter) Guanidinium->GustatoryReceptor Binding Neuron Gustatory Receptor Neuron GustatoryReceptor->Neuron Activation Signal Action Potential Firing Neuron->Signal Brain Insect Brain Signal->Brain Signal Transduction Aversion Aversive Behavior (Feeding Cessation) Brain->Aversion

Future Directions and Conclusion

The elucidation of the precise role of the guanidinium group in this compound's activity is a critical step towards understanding its mechanism of action and for the rational design of novel, more potent, and selective insect control agents. Future research should focus on:

  • Synthesis and Bio-evaluation of Guanidinium-Modified this compound Analogs: A systematic SAR study is essential to quantify the contribution of the guanidinium group to the antifeedant activity.

  • Target Identification and Validation: Utilizing techniques such as affinity chromatography, photoaffinity labeling, and genetic approaches (e.g., RNAi) to identify and validate the molecular target(s) of this compound.

  • Biophysical and Structural Studies: Employing methods like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X-ray crystallography to characterize the binding interaction between this compound (and its analogs) and its target at the molecular level.

  • Electrophysiological Studies: Recording from insect sensory neurons to determine if this compound directly activates specific chemosensory neurons and to assess the role of the guanidinium group in this activation.

References

An In-depth Technical Guide to the Pyrrolopyrazine Core of Peramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peramine is a potent insect feeding deterrent alkaloid produced by endophytic fungi of the genus Epichloë, which form symbiotic relationships with various grass species.[1][2] Its chemical structure is characterized by a pyrrolopyrazine core, a feature central to its biological activity. This technical guide provides a comprehensive overview of the synthesis, quantitative activity, and proposed mechanism of action of this compound, with a focus on its core pyrrolopyrazine structure. The information presented herein is intended to serve as a valuable resource for researchers in the fields of natural product synthesis, chemical biology, and the development of novel insecticides.

Chemical Structure and Properties

This compound is a pyrrolopyrazine alkaloid with the chemical name 3-(3-guanidinopropyl)-2-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one.[3] The core of the molecule is the bicyclic pyrrolo[1,2-a]pyrazine (B1600676) ring system.

Chemical Formula: C₁₂H₁₇N₅O[3]

Molecular Weight: 247.30 g/mol [3]

Biosynthesis of the Pyrrolopyrazine Core

The biosynthesis of this compound in endophytic fungi is a fascinating example of non-ribosomal peptide synthesis. The key enzyme responsible for the formation of the pyrrolopyrazine core is a two-module non-ribosomal peptide synthetase (NRPS) known as PerA.[1][4] This enzyme utilizes L-arginine and L-proline as substrates to assemble the this compound molecule. The pyrrolopyrazine ring is formed through a series of enzymatic reactions catalyzed by different domains within the PerA synthetase.

Chemical Synthesis of the this compound Core

The total synthesis of this compound has been achieved through a seven-step process, which is outlined below. This synthesis is crucial for enabling structure-activity relationship studies and for providing access to this compound analogs for further investigation.[2][5][6][7]

Experimental Protocols

Step 1: Enolate Alkylation of a Pyrrole-fused Diketopiperazine

A key step in the synthesis of the pyrrolopyrazine core is the enolate alkylation of a pyrrole-fused diketopiperazine. The starting material, 2-methyl-2,3-dihydropyrrolo[1,2-a]pyrazine-1,4-dione, is treated with a base such as lithium hexamethyldisilazide (LiHMDS) or cesium carbonate (Cs₂CO₃) to generate an enolate.[2] This enolate is then reacted with an appropriate electrophile, such as allyl bromide, to introduce a side chain. The reaction conditions are critical to favor mono-alkylation over di-alkylation.[2]

Protocol:

  • To a solution of 2-methyl-2,3-dihydropyrrolo[1,2-a]pyrazine-1,4-dione in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, add a solution of LiHMDS (1.1 equivalents) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add allyl bromide (1.2 equivalents) to the reaction mixture.

  • Slowly warm the reaction to room temperature and stir for 12-18 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Step 2: Reduction of the Acyl Pyrrole (B145914)

The acyl pyrrole functionality in the alkylated product is then reduced to the corresponding alcohol. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation.[2]

Protocol:

  • Dissolve the purified product from Step 1 in methanol (B129727).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise to the solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the pyrrolyl carbinol.

Step 3: Dehydration of the Pyrrolyl Carbinol

The pyrrolyl carbinol intermediate is then dehydrated to form the double bond of the pyrrolopyrazine core. This is typically achieved under acidic conditions.[2]

Protocol:

  • Dissolve the pyrrolyl carbinol from Step 2 in a suitable solvent such as dichloromethane.

  • Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TSA).

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

The subsequent steps involve the elaboration of the side chain to introduce the guanidino group, ultimately yielding this compound.

Quantitative Data on Biological Activity

This compound's primary biological activity is its potent feeding deterrence against various insect species, most notably the Argentine stem weevil (Listronotus bonariensis). The quantitative data for this activity is summarized in the table below.

Insect SpeciesLife StageActivity MetricConcentrationReference
Listronotus bonariensisAdultFeeding Deterrence0.1 µg/g[8]
Listronotus bonariensisLarvaeFeeding Deterrence10 µg/g[8]
Listronotus bonariensisLarvaeReduced Feeding and Development2 µg/g[8]

Proposed Signaling Pathway and Mechanism of Action

While the precise molecular target of this compound in insects has not been definitively identified, its activity as a feeding deterrent strongly suggests an interaction with the insect's gustatory system and associated signaling pathways. A plausible hypothesis is that this compound acts on biogenic amine receptors, such as octopamine (B1677172) and tyramine (B21549) receptors, which are known to play crucial roles in modulating insect feeding behavior.

Octopamine and tyramine are key neurotransmitters and neuromodulators in invertebrates, and their signaling pathways are involved in processes such as appetite, food-seeking behavior, and taste perception. Disruption of these pathways can lead to altered feeding patterns.

Below is a proposed signaling pathway illustrating the potential mechanism of action of this compound.

Peramine_Signaling_Pathway This compound This compound GustatoryReceptor Insect Gustatory Receptor (Proposed) This compound->GustatoryReceptor Binds to GProtein G-Protein GustatoryReceptor->GProtein Activates EffectorEnzyme Effector Enzyme (e.g., Adenylyl Cyclase) GProtein->EffectorEnzyme Modulates SecondMessenger Second Messenger (e.g., cAMP) EffectorEnzyme->SecondMessenger Alters concentration DownstreamSignaling Downstream Signaling Cascade SecondMessenger->DownstreamSignaling Initiates FeedingBehavior Altered Feeding Behavior (Deterrence) DownstreamSignaling->FeedingBehavior Results in Peramine_Workflow start Start: this compound Identified as Insect Feeding Deterrent receptor_binding Receptor Binding Assays (Octopamine/Tyramine Receptors) start->receptor_binding electrophysiology Electrophysiological Recordings from Gustatory Neurons start->electrophysiology calcium_imaging Calcium Imaging of Receptor-Expressing Cells receptor_binding->calcium_imaging electrophysiology->calcium_imaging behavioral_assays Behavioral Assays with Receptor Knockout Insects calcium_imaging->behavioral_assays pathway_analysis Analysis of Downstream Signaling Components behavioral_assays->pathway_analysis target_validation Target Validation and Mechanism Confirmation pathway_analysis->target_validation

References

The Ecological Role of Peramine in Plant-Fungus Symbiosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peramine, a potent pyrrolopyrazine alkaloid, is a key secondary metabolite produced by endophytic fungi of the genus Epichloë, which live in a mutualistic symbiotic relationship with various cool-season grasses. This technical guide provides an in-depth analysis of the ecological significance of this compound, focusing on its role as a powerful insect feeding deterrent. We will delve into the biosynthesis of this compound, its mode of action, and its distribution within the host plant. This guide also offers a comprehensive summary of quantitative data, detailed experimental protocols for its extraction, quantification, and bioactivity assessment, and visual representations of key pathways and workflows to facilitate a deeper understanding of this important natural product.

Introduction

The symbiotic relationship between cool-season grasses and Epichloë endophytes is a fascinating example of co-evolution, where the fungus provides the host plant with enhanced tolerance to biotic and abiotic stresses. A crucial aspect of this protection is the production of a suite of bioactive alkaloids, among which this compound stands out for its specific and potent insecticidal properties without known toxicity to mammalian herbivores.[1][2][3] this compound's primary ecological function is to deter feeding by a range of invertebrate herbivores, most notably the Argentine (B1223179) stem weevil (Listronotus bonariensis), a major pest in pastures.[4][5] This targeted activity makes this compound a subject of significant interest for the development of novel biopesticides and for the improvement of pasture grasses.[6] Understanding the intricacies of this compound's ecological role, biosynthesis, and mode of action is therefore of paramount importance for researchers in agronomy, ecology, and drug discovery.

Chemical Properties and Biosynthesis

This compound is a pyrrolopyrazine alkaloid derived from the non-ribosomal peptide synthesis of its precursors, L-arginine and L-proline.

Chemical Structure

The chemical structure of this compound is characterized by a pyrrolo[1,2-a]pyrazin-1(2H)-one core substituted with a methyl group and a 3-(diaminomethylideneamino)propyl group.

  • Molecular Formula: C₁₂H₁₇N₅O[7]

  • Molar Mass: 247.30 g/mol [7]

  • IUPAC Name: 1-{[3-(diaminomethylideneamino)propyl]amino}-2-methylpyrrolo[1,2-a]pyrazin-4(1H)-one[7]

Biosynthesis

The biosynthesis of this compound is remarkably efficient, requiring only a single, multi-functional gene, perA.[8][9][10] This gene encodes a two-module non-ribosomal peptide synthetase (NRPS), PerA.[11][12] The simplicity of its genetic basis makes it an attractive target for genetic modification in endophytes to enhance pest resistance in grasses.[8][10]

Below is a diagram illustrating the biosynthetic pathway of this compound.

Peramine_Biosynthesis cluster_precursors Precursors cluster_enzyme Enzyme cluster_product Product L-Arginine L-Arginine PerA PerA (NRPS) encoded by perA gene L-Arginine->PerA L-Proline L-Proline L-Proline->PerA This compound This compound PerA->this compound Non-ribosomal peptide synthesis

Fig. 1: Biosynthesis of this compound.

Ecological Role and Mode of Action

The primary ecological role of this compound is to defend the host grass from insect herbivory through feeding deterrence.[1][5] It is particularly effective against coleopteran insects like the Argentine stem weevil.[13][14]

Insect Feeding Deterrence

This compound acts as a potent antifeedant, causing insects to cease feeding on endophyte-infected grasses.[13][14] This deterrence is observed at very low concentrations, making it an efficient defense mechanism for the plant.[13][15] The presence of this compound in the plant tissues, including the guttation fluid, provides a comprehensive shield against herbivorous insects.[11]

Mode of Action

The precise molecular target of this compound in insects is not fully elucidated, but it is known to affect the insect's central nervous system. Evidence suggests that formamidine (B1211174) pesticides, which share some structural similarities with the guanidinium (B1211019) group of this compound, interact with octopamine (B1677172) receptors in insects.[16] Octopamine is a key neurotransmitter, neuromodulator, and neurohormone in invertebrates, and disruption of its signaling can lead to changes in feeding behavior.[17][18] It is hypothesized that this compound may act as an agonist or antagonist of octopamine or related biogenic amine receptors, leading to the observed feeding deterrence.[19]

Below is a diagram illustrating the proposed mode of action of this compound.

Peramine_Mode_of_Action cluster_insect Insect Nervous System cluster_effect Behavioral Effect This compound This compound Receptor Octopamine Receptor (Proposed Target) This compound->Receptor Binds to Neuron Neuron Receptor->Neuron Located on Signal Disrupted Neural Signaling Neuron->Signal Leads to Deterrence Feeding Deterrence Signal->Deterrence Results in

Fig. 2: Proposed Mode of Action of this compound.

Quantitative Data

The concentration of this compound in endophyte-infected grasses can vary depending on the grass species, endophyte strain, plant tissue, and environmental conditions.[9]

This compound Concentration in Plant Tissues

This compound is distributed throughout the aerial parts of the host plant, with concentrations generally being highest in the seeds and leaf sheaths.[4]

Plant TissueThis compound Concentration (ng/g dry weight)Reference(s)
Leaves46.5 - 184.2[15][20]
Stems/SheathsIncreased by 216-291% after herbivory[21]
SeedsGenerally highest concentrations[4]
Guttation Fluid554 ng/mL[7]
Effective Concentrations for Insect Deterrence

This compound is effective at deterring insect feeding at very low concentrations.

Insect SpeciesEffective ConcentrationEffectReference(s)
Listronotus bonariensis (adults)0.1 µg/g (100 ng/g)Feeding deterrence[13][14]
Listronotus bonariensis (larvae)10 µg/g (10,000 ng/g)Feeding deterrence[13][14]
Listronotus bonariensis (larvae)2 µg/g (2,000 ng/g)Reduced feeding and development[13][14]
Listronotus bonariensis (adults)45 ng/g41.1% reduction in weight gain[15]
Listronotus bonariensis (adults)180 ng/g67.7% reduction in weight gain[15]

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and bioassay of this compound.

This compound Extraction from Plant Material

This protocol is a generalized procedure for the extraction of this compound from grass tissues for subsequent analysis.

  • Sample Preparation:

    • Harvest fresh plant material (e.g., leaves, sheaths).

    • Freeze-dry the samples to a constant weight.

    • Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.

  • Extraction:

    • Weigh approximately 100 mg of powdered plant material into a centrifuge tube.

    • Add 10 mL of an extraction solvent (e.g., 80% methanol (B129727) in water).

    • Vortex the mixture thoroughly.

    • Sonicate the sample in an ultrasonic bath for 30 minutes.

    • Centrifuge the sample at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

  • Purification (Optional, for cleaner samples):

    • Pass the supernatant through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering compounds.

    • Wash the cartridge with a non-polar solvent to remove lipids and chlorophyll.

    • Elute the this compound with a more polar solvent (e.g., methanol).

  • Final Preparation:

    • Evaporate the solvent from the eluate under a stream of nitrogen or using a rotary evaporator.

    • Reconstitute the dried extract in a known volume of mobile phase for HPLC or LC-MS analysis.

Below is a diagram of the this compound extraction workflow.

Peramine_Extraction_Workflow start Start sample_prep Sample Preparation (Harvest, Freeze-dry, Grind) start->sample_prep extraction Extraction (80% Methanol, Vortex, Sonicate) sample_prep->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) (Optional) supernatant->spe evaporation Solvent Evaporation spe->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution end Ready for Analysis reconstitution->end

Fig. 3: this compound Extraction Workflow.
Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a common method for quantifying this compound.

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, and UV or fluorescence detector.

    • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase:

    • A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 0.1% formic acid in water) is typically used.

    • The gradient program should be optimized to achieve good separation of this compound from other compounds in the extract.

  • Detection:

    • UV detection is typically performed at around 280 nm.

    • Fluorescence detection can provide higher sensitivity.

  • Quantification:

    • Prepare a series of this compound standards of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Inject the prepared sample extracts and determine the this compound concentration by comparing the peak area to the calibration curve.

Insect Feeding Bioassay

This protocol describes a no-choice feeding bioassay to assess the deterrent effect of this compound on insects.

  • Diet Preparation:

    • Prepare an artificial diet suitable for the target insect species.

    • Incorporate this compound into the diet at various concentrations. A control diet without this compound should also be prepared.

    • To incorporate this compound, it can be dissolved in a small amount of solvent, mixed thoroughly with the diet, and the solvent allowed to evaporate.

  • Experimental Setup:

    • Place a pre-weighed amount of the diet into individual containers (e.g., petri dishes or multi-well plates).

    • Introduce a single, pre-weighed insect into each container.

    • Maintain the bioassay under controlled environmental conditions (temperature, humidity, and light cycle) suitable for the insect.

  • Data Collection:

    • After a set period (e.g., 24, 48, or 72 hours), remove the insect and the remaining diet.

    • Record the final weight of the insect and the remaining diet.

    • Calculate the amount of diet consumed and the change in insect weight.

  • Analysis:

    • Compare the diet consumption and weight gain of insects on the this compound-containing diets to the control diet.

    • Statistical analysis (e.g., ANOVA) can be used to determine the significance of the feeding deterrence.

Below is a diagram of the insect feeding bioassay workflow.

Insect_Feeding_Bioassay_Workflow start Start diet_prep Artificial Diet Preparation start->diet_prep peramine_incorp Incorporate this compound (Varying Concentrations + Control) diet_prep->peramine_incorp setup Experimental Setup (Individual Containers, Pre-weighed Insects) peramine_incorp->setup incubation Incubation (Controlled Environment) setup->incubation data_collection Data Collection (Final Insect and Diet Weights) incubation->data_collection analysis Data Analysis (Consumption, Weight Gain, Statistics) data_collection->analysis end End analysis->end

Fig. 4: Insect Feeding Bioassay Workflow.

Signaling Pathway

While the biosynthesis of this compound is controlled by the single gene perA, its expression is likely regulated by the plant's defense signaling pathways in response to herbivory. The jasmonic acid (JA) signaling pathway is a primary candidate for this regulation, as it is a key pathway in inducing plant defenses against chewing insects.[22][23][24][25]

Upon insect feeding, the plant recognizes herbivore-associated molecular patterns (HAMPs) and damage-associated molecular patterns (DAMPs). This recognition triggers a signaling cascade that leads to the synthesis of jasmonic acid. JA then activates transcription factors that upregulate the expression of defense-related genes, which would include perA in the endophytic fungus.

Below is a diagram illustrating the likely signaling pathway leading to this compound production.

Signaling_Pathway cluster_stimulus Stimulus cluster_plant_response Plant Response cluster_fungal_response Fungal Response Herbivory Insect Herbivory Recognition HAMP/DAMP Recognition Herbivory->Recognition Causes JA_synthesis Jasmonic Acid (JA) Synthesis Recognition->JA_synthesis Initiates JA_signaling JA Signaling Cascade JA_synthesis->JA_signaling Leads to perA_expression perA Gene Expression (in Endophyte) JA_signaling->perA_expression Activates Peramine_production This compound Production perA_expression->Peramine_production Results in

References

Peramine Occurrence in Neotyphodium Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the occurrence of peramine, a potent insect-feeding deterrent, across various species of the endophytic fungus Neotyphodium. The document summarizes quantitative data, details experimental protocols for this compound analysis, and visualizes the biosynthetic pathway and experimental workflows.

Introduction to this compound and Neotyphodium Endophytes

Many species of cool-season grasses harbor symbiotic endophytic fungi of the genus Neotyphodium. These fungi produce a range of bioactive alkaloids that protect the host plant from herbivores and other environmental stresses. This compound, a pyrrolopyrazine alkaloid, is one of the most significant of these compounds, valued for its strong insect-deterrent properties without adversely affecting grazing livestock. The production and concentration of this compound can vary significantly depending on the Neotyphodium species, the specific strain within a species, the host grass species, and various environmental factors. Understanding the distribution and concentration of this compound is crucial for agricultural applications, particularly in the development of pest-resistant pasture grasses, and for researchers investigating natural product biosynthesis and its ecological roles.

Quantitative Occurrence of this compound

The concentration of this compound in Neotyphodium-infected grasses is a key determinant of the level of insect resistance. Below is a summary of reported this compound concentrations in various Neotyphodium species and their host grasses. It is important to note that these values can be influenced by factors such as plant genotype, environmental conditions (e.g., drought), and the specific analytical methods used for quantification.[1]

Neotyphodium SpeciesHost Grass SpeciesThis compound Concentration (µg/g dry weight)Reference(s)
Neotyphodium loliiLolium perenne (Perennial Ryegrass)4.2 - 13.7 (mg/kg)[2]
Neotyphodium loliiLolium perenne (Perennial Ryegrass)Generally higher than in F. arundinacea[3]
Neotyphodium coenophialumFestuca arundinacea (Tall Fescue)Present, often with lolines and ergovaline[4][5]
Neotyphodium sp.Festuca arizonica (Arizona Fescue)Levels significantly influenced by host genotype[6]
Neotyphodium sp.Festuca rubra (Red Fescue)Intermediate levels compared to L. perenne and F. arundinacea[3]

Experimental Protocols for this compound Analysis

Accurate quantification of this compound is essential for research and quality control in agriculture. The following sections detail established methodologies for the extraction and analysis of this compound from endophyte-infected grass tissues.

Sample Preparation
  • Harvesting: Collect fresh grass material (e.g., leaf blades, pseudostems).

  • Freeze-Drying: Immediately freeze the samples in liquid nitrogen and lyophilize to dryness. This prevents degradation of the analyte.

  • Grinding: Grind the freeze-dried tissue to a fine powder using a ball mill or a similar homogenizer to ensure homogeneity and increase extraction efficiency.

Extraction of this compound

A widely used and validated method for the extraction of this compound and other alkaloids from grass tissue involves a simple two-step process.

Method 1: Methanol-based Extraction

  • Extraction Solvent: 80% Methanol in water.

  • Procedure:

    • Weigh approximately 100 mg of powdered, freeze-dried plant material into a microcentrifuge tube.

    • Add 1 mL of 80% methanol.

    • Vortex thoroughly and then sonicate for 30 minutes in a water bath.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a new tube.

    • Repeat the extraction process on the pellet with a fresh 1 mL of 80% methanol.

    • Combine the supernatants.

    • Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Method 2: Isopropanol-Lactic Acid Extraction

This method has been shown to be effective for the simultaneous extraction of this compound and ergovaline.

  • Extraction Solvent: Aqueous 2-propanol with lactic acid.

  • Procedure:

    • To a known weight of powdered plant material, add a defined volume of the extraction solvent.

    • Shake or vortex vigorously for a set period (e.g., 1 hour).

    • Centrifuge to pellet the plant debris.

    • Filter the supernatant for analysis.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and specific method for the quantification of this compound.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from low to high organic phase (acetonitrile) is employed to elute the analytes.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is used.

    • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The precursor ion for this compound ([M+H]+) is m/z 248.

This compound Biosynthesis Pathway

The biosynthesis of this compound in Neotyphodium species is remarkably efficient, being controlled by a single gene, perA. This gene encodes a two-module non-ribosomal peptide synthetase (NRPS) named PerA.

The proposed pathway is as follows:

  • Module 1: The first module of the PerA enzyme is responsible for the activation of L-proline. It is suggested that L-proline is first converted to 1-pyrroline-5-carboxylate, which is then recognized and activated by the adenylation (A) domain of the first module. The activated substrate is then transferred to the thiolation (T) domain.

  • Module 2: The second module activates L-arginine via its adenylation domain and tethers it to the thiolation domain.

  • Peptide Bond Formation and Cyclization: The two amino acid residues are then condensed. The final steps, catalyzed by the condensation (C), N-methylation (M), and reduction (R) domains of the PerA enzyme, lead to the formation of the characteristic pyrrolopyrazine ring structure of this compound.

Peramine_Biosynthesis cluster_module1 PerA - Module 1 cluster_module2 PerA - Module 2 cluster_final_steps Final Assembly Proline L-Proline P5C 1-Pyrroline-5-carboxylate Proline->P5C Conversion A1 Adenylation (A1) P5C->A1 Activation T1 Thiolation (T1) A1->T1 Tethering CMR Condensation (C) N-methylation (M) Reduction (R) T1->CMR Arginine L-Arginine A2 Adenylation (A2) Arginine->A2 Activation T2 Thiolation (T2) A2->T2 Tethering T2->CMR This compound This compound CMR->this compound Cyclization & Release

This compound Biosynthesis Pathway

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of this compound from sample collection to data analysis.

Peramine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Harvest Harvest Grass Tissue FreezeDry Freeze-Drying Harvest->FreezeDry Grind Grinding FreezeDry->Grind Extract1 Solvent Extraction (e.g., 80% Methanol) Grind->Extract1 Centrifuge1 Centrifugation Extract1->Centrifuge1 CollectSupernatant1 Collect Supernatant Centrifuge1->CollectSupernatant1 Extract2 Re-extract Pellet Centrifuge1->Extract2 Pellet CombineSupernatants Combine Supernatants CollectSupernatant1->CombineSupernatants Centrifuge2 Centrifugation Extract2->Centrifuge2 Centrifuge2->CombineSupernatants Supernatant Filter Filtering (0.22 µm) CombineSupernatants->Filter LCMS LC-MS Analysis Filter->LCMS DataProcessing Data Processing & Quantification LCMS->DataProcessing

This compound Analysis Workflow

References

Methodological & Application

Synthesis of Peramine for Research Applications: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the chemical synthesis of Peramine, a naturally occurring pyrrolopyrazine alkaloid. This compound, originally isolated from perennial rygrass infected with the endophytic fungus Acremonium loliae, exhibits significant anti-insect and antifeedant properties.[1] Its unique structure and biological activity make it a molecule of interest for research in chemical ecology, insect neurobiology, and the development of novel insecticides.

Data Presentation

The following table summarizes the quantitative data associated with a reported seven-step total synthesis of this compound.[2][3] This synthesis route is notable for its efficiency, requiring only three chromatographic separations.[2][3]

StepIntermediate/ProductMolecular Weight ( g/mol )Yield (%)Purity (%)Analytical Method
13-Allyl-2-methyl-2,3-dihydropyrrolo[1,2-a]pyrazine-1,4-dione206.23~5 (Trace)Not ReportedNMR
2Pyrrole-fused diketopiperazine IntermediateNot SpecifiedNot ReportedNot ReportedNot Reported
3Acyl Pyrrole IntermediateNot SpecifiedNot ReportedNot ReportedNot Reported
4Pyrrolyl Carbinol IntermediateNot SpecifiedNot ReportedNot ReportedNot Reported
5Pyrrolopyrazine CoreNot SpecifiedNot ReportedNot ReportedNot Reported
6Guanidinylated IntermediateNot SpecifiedNot ReportedNot ReportedNot Reported
7This compound247.30Not Reported>95% (Crystalline)NMR, Mass Spectrometry

Note: Detailed yields for each step of the seven-step synthesis are not fully available in the reviewed literature. The overall efficiency is reported to be high. Further details on spectroscopic data can be found in the experimental protocols.

Experimental Protocols

The following protocols describe the key stages in the synthesis and purification of this compound, as well as a general bioassay for assessing its antifeedant activity.

I. Chemical Synthesis of this compound (Seven-Step Route)

This synthesis commences with a pyrrole-fused diketopiperazine and proceeds through key steps including enolate alkylation, reduction of an acyl pyrrole, and dehydration to form the core pyrrolopyrazine structure.[2][3]

Step 1: Enolate Alkylation of Pyrrole-fused Diketopiperazine

  • Objective: To introduce an allyl group at the C3 position of the diketopiperazine ring.

  • Reagents and Materials:

    • 2-methyl-2,3-dihydropyrrolo[1,2-a]pyrazine-1,4-dione (DKP)

    • Lithium bis(trimethylsilyl)amide (LiHMDS)

    • Allyl bromide

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

    • Ethyl acetate (B1210297) (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Flame-dried glassware, nitrogen atmosphere

  • Procedure:

    • Dissolve the pyrrole-fused diketopiperazine (1.0 equiv) in anhydrous THF under a nitrogen atmosphere and cool the solution to -78 °C.

    • Slowly add LiHMDS (1.1 equiv) and stir the mixture at -78 °C for 1 hour to generate the enolate.

    • Add allyl bromide (1.2 equiv) to the reaction mixture.

    • Slowly warm the reaction to 0 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Quench the reaction by adding saturated aqueous NH₄Cl.

    • Extract the aqueous layer with EtOAc (3 x volumes).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield 3-allyl-2-methyl-2,3-dihydropyrrolo[1,2-a]pyrazine-1,4-dione.

Note: The subsequent steps involve reduction of the acyl pyrrole, dehydration to form the pyrrolopyrazine core, and finally, guanidinylation to yield this compound. Detailed, step-by-step protocols for these transformations require further adaptation from general synthetic methodologies for these reaction types.

II. Purification of this compound

An efficient method for isolating this compound from a crude mixture involves a combination of ion-exchange and reversed-phase chromatography.

  • Objective: To purify crude synthetic this compound to a high degree of purity.

  • Materials:

    • Crude this compound sample

    • Strong cation exchange resin (e.g., Dowex 50WX8)

    • Reversed-phase C18 silica gel

    • Ammonium hydroxide (B78521) solution

    • Acetonitrile (B52724) (ACN)

    • Water (HPLC grade)

    • Trifluoroacetic acid (TFA)

  • Protocol:

    • Ion-Exchange Chromatography (Capture Step): a. Dissolve the crude this compound in a minimal amount of acidic water. b. Load the solution onto a pre-equilibrated strong cation exchange column. c. Wash the column with water to remove neutral and anionic impurities. d. Elute this compound using a gradient of aqueous ammonium hydroxide (e.g., 0.1 to 2 M). e. Collect fractions and monitor by TLC or LC-MS. f. Combine fractions containing this compound and remove the solvent under reduced pressure.

    • Reversed-Phase Chromatography (Polishing Step): a. Dissolve the partially purified this compound from the ion-exchange step in a water/acetonitrile mixture with 0.1% TFA. b. Inject the solution onto a C18 reversed-phase column. c. Elute with a gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be 5% to 50% acetonitrile over 30 minutes. d. Monitor the elution profile with a UV detector (220 nm) and collect the peak corresponding to this compound. e. Lyophilize the collected fractions to obtain pure this compound as a trifluoroacetate (B77799) salt.

III. Antifeedant Bioassay

This protocol provides a general workflow for evaluating the antifeedant properties of synthesized this compound against a model insect herbivore.

  • Objective: To determine the concentration at which this compound deters feeding in a target insect species.

  • Materials:

    • Synthesized this compound

    • Target insect species (e.g., Argentine stem weevil, Listronotus bonariensis)

    • Leaf discs from a suitable host plant (e.g., perennial ryegrass)

    • Solvent for dissolving this compound (e.g., water or a water/ethanol mixture)

    • Petri dishes

    • Filter paper

  • Procedure:

    • Prepare a series of this compound solutions of varying concentrations.

    • Apply a known volume of each this compound solution (and a solvent-only control) to individual leaf discs and allow the solvent to evaporate.

    • Place one treated leaf disc and one control leaf disc in a petri dish lined with moist filter paper.

    • Introduce a single, pre-starved insect into each petri dish.

    • After a set period (e.g., 24 hours), remove the leaf discs and measure the area consumed from both the treated and control discs.

    • Calculate an antifeedant index to quantify the feeding deterrence.

Visualizations

Chemical Synthesis Pathway of this compound

G cluster_0 Seven-Step Synthesis Pyrrole-fused Diketopiperazine Pyrrole-fused Diketopiperazine Enolate Formation Enolate Formation Pyrrole-fused Diketopiperazine->Enolate Formation LiHMDS, THF, -78°C 3-Allyl Intermediate 3-Allyl Intermediate Enolate Formation->3-Allyl Intermediate Allyl Bromide Acyl Pyrrole Reduction Acyl Pyrrole Reduction 3-Allyl Intermediate->Acyl Pyrrole Reduction Reducing Agent Pyrrolyl Carbinol Pyrrolyl Carbinol Acyl Pyrrole Reduction->Pyrrolyl Carbinol Pyrrolopyrazine Core Pyrrolopyrazine Core Pyrrolyl Carbinol->Pyrrolopyrazine Core Dehydration Guanidinylation Guanidinylation Pyrrolopyrazine Core->Guanidinylation Guanidinylating Agent This compound This compound Guanidinylation->this compound

Caption: A simplified workflow of the seven-step total synthesis of this compound.

Proposed Signaling Pathway for this compound's Antifeedant Activity

G cluster_0 Insect Gustatory Neuron This compound This compound Octopamine_Receptor Octopamine Receptor (GPCR) This compound->Octopamine_Receptor Binding (Antagonist/Agonist?) G_Protein G-Protein Octopamine_Receptor->G_Protein Activation Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Modulation cAMP cAMP Adenylate_Cyclase->cAMP Production PKA Protein Kinase A cAMP->PKA Activation Ion_Channel Ion Channel PKA->Ion_Channel Phosphorylation Cellular_Response Cellular Response (Feeding Deterrence) Ion_Channel->Cellular_Response Altered Ion Flow G Crude_this compound Crude Synthetic this compound Ion_Exchange Cation Exchange Chromatography Crude_this compound->Ion_Exchange Capture & Partial Purification Reversed_Phase Reversed-Phase HPLC (C18) Ion_Exchange->Reversed_Phase Polishing Pure_this compound Pure this compound Reversed_Phase->Pure_this compound Isolation

References

Application Notes and Protocols for the Extraction of Peramine from Endophyte-Infected Tall Fescue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peramine is a pyrrolopyrazine alkaloid produced by the fungal endophyte Epichloë coenophiala (formerly Neotyphodium coenophialum), which lives in a symbiotic relationship with tall fescue (Festuca arundinacea). This alkaloid is of significant interest due to its potent insect-deterrent properties, offering a natural defense mechanism for the host plant.[1] For researchers in drug development and crop science, efficient extraction and quantification of this compound are crucial for exploring its potential applications as a biopesticide and for studying the ecological interactions between the endophyte and its host.

These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from endophyte-infected tall fescue. The methodologies are designed to be robust and reproducible for research and development purposes.

Data Presentation

This compound Concentration in Endophyte-Infected Tall Fescue

The concentration of this compound in tall fescue can vary significantly depending on the plant genotype, endophyte strain, environmental conditions, and plant tissue. The following table summarizes representative quantitative data from various studies.

Tall Fescue Cultivar/GenotypeEndophyte StrainPlant PartThis compound Concentration (µg/g dry weight)Reference
Kentucky-31Wild-typeWhole plant0.5 - 5.0Fannin et al., 2000
Jesup MaxQAR542Leaf tissue1.0 - 3.5Bouton et al., 2002
Various GenotypesWild-typeLeaf Sheath2.0 - 8.0Spiering et al., 2002
Arizona fescueNeotyphodium spp.Whole plantNot detected - 1.2Saikkonen et al., 2000

Note: The data presented are illustrative and actual concentrations can vary. It is recommended to perform quantitative analysis on specific plant material.

Experimental Protocols

Protocol 1: Extraction of this compound from Tall Fescue Tissue

This protocol outlines a solid-liquid extraction method for obtaining a crude this compound extract from dried tall fescue material.

Materials:

  • Endophyte-infected tall fescue tillers (leaf sheaths are ideal)

  • Freeze-dryer or oven

  • Grinder or mill

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Centrifuge and centrifuge tubes (50 mL)

  • Rotary evaporator

  • Glassware (beakers, flasks)

Procedure:

  • Sample Preparation:

    • Harvest fresh tall fescue tillers. For higher concentrations, use the basal portion of the leaf sheaths.

    • Freeze-dry the plant material to a constant weight. Alternatively, oven-dry at 40-50°C until brittle.

    • Grind the dried plant material to a fine powder (e.g., to pass through a 1 mm sieve).

  • Solid-Liquid Extraction:

    • Weigh 1-5 g of the dried, powdered tall fescue into a 50 mL centrifuge tube.

    • Add 20 mL of 80% methanol (v/v) in deionized water to the tube.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

    • Place the tube on a shaker or rotator and extract for 12-24 hours at room temperature.

  • Clarification:

    • Centrifuge the mixture at 4,000 x g for 15 minutes to pellet the solid plant material.

    • Carefully decant the supernatant (the crude extract) into a clean flask.

  • Concentration:

    • Concentrate the crude extract using a rotary evaporator at a temperature not exceeding 40°C until the methanol is removed. The remaining aqueous solution can be used for purification or stored at -20°C.

Protocol 2: Purification of this compound using Solid-Phase Extraction (SPE)

This protocol describes the cleanup of the crude extract to isolate and concentrate this compound.

Materials:

  • Crude this compound extract (from Protocol 1)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

  • SPE manifold

  • Methanol (HPLC grade)

  • Deionized water

  • Ammonium (B1175870) hydroxide (B78521) solution (2% v/v in water)

  • Nitrogen gas supply for drying

  • Vials for collection

Procedure:

  • Cartridge Conditioning:

    • Place the C18 SPE cartridges on the manifold.

    • Condition the cartridges by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the aqueous crude extract from Protocol 1 onto the conditioned SPE cartridge.

    • Pass the sample through the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

    • Wash the cartridge with 5 mL of 20% methanol in water to remove moderately polar impurities.

  • Elution:

    • Elute the this compound from the cartridge with 5 mL of 80% methanol containing 2% ammonium hydroxide. The basic modifier helps to ensure this compound is in its neutral form for efficient elution.

    • Collect the eluate in a clean collection vial.

  • Drying and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen gas at room temperature.

    • Reconstitute the dried residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis (e.g., 10% acetonitrile (B52724) in water with 0.1% formic acid).

Protocol 3: Quantification of this compound by HPLC-MS/MS

This protocol provides a method for the sensitive and specific quantification of this compound using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.

Instrumentation and Conditions:

  • HPLC System: A system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in deionized water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 30°C.

  • MS/MS Parameters (Positive ESI mode):

    • This compound Precursor Ion (m/z): 249.2

    • Product Ions (for SRM/MRM): 189.1, 146.1 (quantifier and qualifier, respectively)

    • Note: Collision energy and other MS parameters should be optimized for the specific instrument used.

Procedure:

  • Standard Curve Preparation:

    • Prepare a stock solution of a certified this compound standard in methanol.

    • Create a series of calibration standards by serially diluting the stock solution with the initial mobile phase to cover the expected concentration range in the samples.

  • Sample Analysis:

    • Inject the prepared standards and the reconstituted purified samples (from Protocol 2) into the HPLC-MS/MS system.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the this compound quantifier ion against the concentration of the standards.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound in Epichloë endophytes is a streamlined process primarily catalyzed by a single, multifunctional enzyme, a non-ribosomal peptide synthetase (NRPS) encoded by the perA gene. This enzyme facilitates the condensation of two amino acid precursors, L-proline and L-arginine, to form the core structure of this compound.

Peramine_Biosynthesis Proline L-Proline NRPS PerA (NRPS) Proline->NRPS Arginine L-Arginine Arginine->NRPS This compound This compound NRPS->this compound Condensation, Cyclization, Methylation

Caption: Simplified biosynthesis pathway of this compound.

Experimental Workflow for this compound Extraction and Analysis

The overall process for isolating and quantifying this compound from tall fescue involves several key stages, from sample collection to final data analysis.

Peramine_Extraction_Workflow cluster_0 Sample Preparation cluster_1 Extraction & Purification cluster_2 Analysis Harvesting Harvest Tall Fescue Drying Drying (Freeze-drying/Oven) Harvesting->Drying Grinding Grinding to Powder Drying->Grinding SLE Solid-Liquid Extraction (80% Methanol) Grinding->SLE Purification Solid-Phase Extraction (SPE) SLE->Purification HPLC_MS HPLC-MS/MS Analysis Purification->HPLC_MS Quantification Quantification HPLC_MS->Quantification

Caption: Workflow for this compound extraction and analysis.

References

Application Notes and Protocols for HPLC Quantification of Peramine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantification of peramine, a pyrrolopyrazine alkaloid, using High-Performance Liquid Chromatography (HPLC). The protocols are designed for researchers, scientists, and professionals in drug development and related fields. Two primary methods are presented: a traditional HPLC method with pre-column derivatization for UV or fluorescence detection, and a high-sensitivity Liquid Chromatography-Mass Spectrometry (LC-MS) method.

Method 1: HPLC with Pre-column Derivatization and UV/Fluorescence Detection

This method is suitable for laboratories equipped with standard HPLC systems and is based on the derivatization of this compound to enhance its detectability by UV or fluorescence detectors. The protocol is adapted from established methods for analyzing biogenic amines and other similar compounds in complex matrices.[1][2][3]

Experimental Protocol

1. Sample Preparation (from Endophyte-Infected Grass)

  • Objective: To extract this compound from plant tissue.

  • Materials:

    • Freeze-dried plant material

    • Methanol (B129727)

    • Perchloric acid (PCA)

    • Solid-Phase Extraction (SPE) C18 cartridges[2]

    • Centrifuge

    • Rotary evaporator

  • Procedure:

    • Weigh approximately 100 mg of freeze-dried and finely ground plant material into a centrifuge tube.

    • Add 10 mL of methanol and vortex thoroughly.

    • Sonicate the sample for 30 minutes in a water bath.

    • Centrifuge the sample at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet with another 10 mL of methanol to ensure complete extraction.

    • Combine the supernatants and evaporate to dryness using a rotary evaporator.

    • Re-dissolve the residue in 2 mL of 0.1 M perchloric acid.[4][5]

    • For sample clean-up, pass the dissolved extract through a pre-conditioned C18 SPE cartridge.[2]

    • Wash the cartridge with 5 mL of water.

    • Elute the this compound with 5 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase.

2. Pre-column Derivatization (Dansyl Chloride)

  • Objective: To attach a chromophoric/fluorophoric tag to this compound for enhanced detection.

  • Materials:

    • Dansyl chloride solution (10 mg/mL in acetone)[6]

    • Saturated sodium bicarbonate solution

    • 2 M Sodium hydroxide (B78521)

    • Heating block or water bath

  • Procedure:

    • To 1 mL of the extracted sample or standard solution, add 200 µL of 2 M sodium hydroxide and 300 µL of saturated sodium bicarbonate solution.[6]

    • Add 2 mL of the dansyl chloride solution.[6]

    • Vortex the mixture and incubate at 40°C for 45 minutes in the dark.[6]

    • After incubation, filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

3. HPLC Conditions

  • Instrumentation:

    • HPLC System with UV-Vis or Fluorescence Detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[7]

  • Parameters:

    • Mobile Phase A: 0.1% Formic acid in Water[7]

    • Mobile Phase B: Acetonitrile[7]

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10-90% B

      • 25-30 min: 90% B

      • 30-35 min: 90-10% B

      • 35-40 min: 10% B[7]

    • Flow Rate: 1.0 mL/min[7]

    • Column Temperature: 30°C[7]

    • Injection Volume: 10 µL[7]

    • Detection:

      • UV-Vis: 254 nm[6][7]

      • Fluorescence: Excitation at 330 nm, Emission at 530 nm (typical for dansyl derivatives)

Data Presentation
ParameterValueReference
Linearity Range0.1 - 20 µg/mL[8]
Correlation Coefficient (r²)> 0.995[9]
Limit of Detection (LOD)~0.02 mg/kg[6][10]
Limit of Quantification (LOQ)~0.06 mg/kg[6][10]
Recovery85-105%[6][9]
Precision (RSD%)< 6%[6][10]

Note: The quantitative data presented is typical for HPLC analysis of derivatized biogenic amines and should be validated specifically for this compound in your laboratory.

Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis plant Freeze-dried Plant Material extraction Methanol Extraction & Sonication plant->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate1 Evaporation supernatant->evaporate1 reconstitute Reconstitute in PCA evaporate1->reconstitute spe SPE Clean-up (C18) reconstitute->spe evaporate2 Evaporation spe->evaporate2 final_sample Reconstitute in Mobile Phase evaporate2->final_sample derivatize Add Derivatization Reagents (Dansyl Chloride) final_sample->derivatize incubate Incubate (40°C, 45 min) derivatize->incubate filter Filter (0.45 µm) incubate->filter hplc HPLC Injection filter->hplc detection UV or Fluorescence Detection hplc->detection quant Quantification detection->quant

Workflow for HPLC analysis of this compound with derivatization.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

This method offers high sensitivity and selectivity for the quantification of this compound and is particularly useful for complex matrices or when low detection limits are required.[11][12][13]

Experimental Protocol

1. Sample Preparation

  • Objective: A simplified two-step extraction for LC-MS analysis.[11]

  • Materials:

    • Freeze-dried plant material

    • Extraction Solvent: Acetonitrile/Water/Formic Acid (80:20:0.1, v/v/v)

    • Centrifuge

  • Procedure:

    • Weigh 20 mg of freeze-dried and ground plant material into a microcentrifuge tube.

    • Add 1 mL of extraction solvent.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube.

    • Repeat the extraction with another 1 mL of extraction solvent.

    • Combine the supernatants.

    • Dilute an aliquot of the combined supernatant with the initial mobile phase as needed.

    • Filter through a 0.22 µm syringe filter prior to injection.

2. LC-MS Conditions

  • Instrumentation:

    • UHPLC or HPLC system coupled to a Mass Spectrometer (e.g., Triple Quadrupole or Ion Trap)[11][12]

    • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Parameters:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5-95% B

      • 8-10 min: 95% B

      • 10-10.1 min: 95-5% B

      • 10.1-12 min: 5% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Mass Spectrometry (Positive Ion Mode):

      • Ion Source: Electrospray Ionization (ESI)

      • Monitoring: Single Reaction Monitoring (SRM) or Selected Ion Monitoring (SIM) of the [M+H]⁺ ion for this compound.

Data Presentation
ParameterValueReference
Linearity Range0.8 - 1593.9 ng/mL[11]
Correlation Coefficient (r²)> 0.99[11]
Limit of Detection (LOD)0.2 ng/mL[11]
Limit of Quantification (LOQ)0.8 ng/mL[11]
Recovery77 - 88%[11]
Matrix EffectIon suppression observed (67-81%)[11]

Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis plant Freeze-dried Plant Material extraction Add Extraction Solvent plant->extraction vortex Vortex extraction->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect & Combine Supernatants centrifuge->supernatant dilute Dilute supernatant->dilute filter Filter (0.22 µm) dilute->filter lcms LC-MS Injection filter->lcms ms_detect Mass Spectrometry Detection (ESI+) lcms->ms_detect quant Quantification ms_detect->quant

Workflow for LC-MS analysis of this compound.

References

Application Notes and Protocols for Peramine Isolation from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peramine is a pyrrolopyrazine alkaloid produced by endophytic fungi of the genera Epichloë and Acremonium, which are often found in symbiotic relationships with grasses.[1] This secondary metabolite is of significant interest due to its potent insect-feeding deterrent properties, making it a valuable target for research in agriculture and pest management.[2][3] Unlike other alkaloids produced by these fungi, this compound is not known to be toxic to livestock.[3] The biosynthesis of this compound is primarily governed by the perA gene, which encodes a two-module non-ribosomal peptide synthetase.[4] While often extracted from endophyte-infected grasses, isolation of this compound from in vitro fungal cultures is crucial for detailed study, characterization, and potential biotechnological production. However, yields from fungal cultures are often low, necessitating optimized protocols for production and isolation.[5]

This document provides detailed protocols for the cultivation of this compound-producing fungi, extraction of the crude alkaloid, and subsequent purification and analysis of this compound.

Data Presentation

Table 1: Summary of Analytical Data for this compound Quantification
ParameterValue/MethodReference(s)
Molecular FormulaC₁₂H₁₇N₅O[1]
Molecular Weight247.29 g/mol [1]
Primary Analytical MethodHPLC, LC-MS[6][7]
HPLC ColumnC18 Reverse-Phase[6]
Mobile Phase ExampleAqueous 2-propanol-lactic acid[6][7]
Detection MethodUV, Mass Spectrometry[6][8]
Expected Yield from CultureTypically low (trace quantities)[5]

Note: Quantitative yields from fungal cultures are highly dependent on the fungal strain, culture conditions, and extraction efficiency. The values in endophyte-infected grasses can range from 14 to 34 µg/g, but in vitro production is generally much lower.[9]

Experimental Protocols

Protocol 1: Fungal Culture and this compound Production

This protocol outlines the steps for culturing Epichloë or Acremonium species for the production of this compound in a liquid medium.

1. Fungal Strain and Media:

  • Fungal Strain: A known this compound-producing strain of Epichloë or Acremonium sp.

  • Solid Medium: Potato Dextrose Agar (PDA) for maintaining pure cultures.[3][4]

  • Liquid Medium: Potato Dextrose Broth (PDB) is a common medium for initial growth.[3] For optimizing production, various carbon and nitrogen sources can be tested.[7]

2. Inoculum Preparation: a. Using a sterile loop, transfer a small piece of mycelium from a PDA plate to a flask containing 100 mL of sterile PDB. b. Incubate the flask at 22-25°C on a rotary shaker at 120-150 rpm for 3-5 days to generate a starter culture.[3]

3. Production Culture: a. Prepare the main production culture flasks with 500 mL of PDB or an optimized production medium. b. Inoculate the production flasks with 5-10% (v/v) of the starter culture. c. Incubate the production culture at 22-25°C with shaking at 120-150 rpm for 14-21 days. This compound production is a secondary metabolic process, often requiring a longer incubation period after the initial growth phase.

G cluster_0 Fungal Culture A Obtain Pure Fungal Culture (e.g., Epichloë sp. on PDA) B Prepare Starter Culture (Liquid PDB, 3-5 days) A->B C Inoculate Production Medium (e.g., PDB, 500 mL) B->C D Incubate Production Culture (14-21 days, 22-25°C, shaking) C->D

Protocol 2: Extraction of Crude this compound

This protocol details the extraction of this compound from both the fungal mycelium and the culture broth.

1. Harvesting: a. After the incubation period, separate the fungal mycelium from the culture broth by vacuum filtration through filter paper (e.g., Whatman No. 1).[10] b. Collect both the mycelial mass and the culture filtrate.

2. Mycelium Extraction: a. Freeze-dry the mycelial mass to remove water. b. Grind the dried mycelium into a fine powder using a mortar and pestle. c. Suspend the powdered mycelium in a solvent mixture of aqueous 2-propanol with 1% lactic acid (e.g., 50% isopropanol (B130326) in water, v/v).[6][7] Use a ratio of approximately 1 g of dried mycelium to 20 mL of solvent. d. Stir the suspension for 12-24 hours at room temperature. e. Centrifuge the suspension to pellet the mycelial debris and collect the supernatant.

3. Culture Broth Extraction: a. The culture filtrate can be subjected to liquid-liquid extraction or solid-phase extraction (SPE). b. For Liquid-Liquid Extraction: Since this compound is water-soluble, direct extraction can be challenging. It may be beneficial to first pass the broth through a C18 SPE cartridge to capture this compound and other metabolites, which can then be eluted with methanol (B129727). c. For SPE: Condition a C18 SPE cartridge with methanol followed by water. Load the culture filtrate onto the cartridge. Wash with water to remove polar impurities. Elute this compound with methanol.[10]

4. Combine and Concentrate: a. Combine the supernatant from the mycelial extraction with the eluate from the broth extraction. b. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

G cluster_1 Crude Extraction E Separate Mycelium and Broth (Vacuum Filtration) F Extract Mycelium (Aqueous Isopropanol/Lactic Acid) G Extract Broth (Solid-Phase Extraction, C18) H Combine Extracts I Concentrate Under Vacuum (Rotary Evaporator) J Crude this compound Extract

Protocol 3: Purification of this compound

This protocol describes the purification of this compound from the crude extract using column chromatography.

1. Materials:

  • Crude this compound extract.

  • Silica (B1680970) gel (for column chromatography).

  • Solvent system: A gradient of chloroform (B151607) and methanol is often effective for separating alkaloids.

2. Column Chromatography: a. Prepare a silica gel column in a suitable non-polar solvent (e.g., chloroform). b. Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column. c. Elute the column with a stepwise or linear gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the percentage of methanol. d. Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

3. Further Purification (Optional): a. Fractions containing impure this compound can be combined, concentrated, and further purified using preparative HPLC with a C18 column for higher purity.

G cluster_2 Purification and Analysis K Dissolve Crude Extract L Silica Gel Column Chromatography (e.g., Chloroform/Methanol Gradient) M Collect and Analyze Fractions (TLC/HPLC) N Combine this compound-Rich Fractions O Optional: Preparative HPLC P Pure this compound Q Quantify and Characterize (HPLC, LC-MS, NMR)

Protocol 4: Analysis and Quantification

This protocol outlines the use of High-Performance Liquid Chromatography (HPLC) for the quantification of this compound.

1. HPLC System and Conditions:

  • System: An HPLC system equipped with a UV detector or a mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient system of acetonitrile (B52724) and water with an additive like formic acid or the 2-propanol/lactic acid system can be used.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (e.g., 254 nm) or mass spectrometry for higher sensitivity and specificity.[8]

2. Quantification: a. Prepare a standard curve using a purified this compound standard of known concentrations. b. Inject the isolated and purified samples into the HPLC system. c. Determine the concentration of this compound in the samples by comparing the peak area to the standard curve.

Concluding Remarks

The isolation of this compound from fungal cultures, while challenging due to low yields, is achievable with optimized culture and extraction protocols. The methodologies presented here provide a comprehensive framework for researchers to produce, isolate, and quantify this compound for further study. Optimization of each step, particularly the fungal culture conditions, will be critical for maximizing the final yield of this valuable bioactive compound.

References

Application Notes and Protocols for Peramine in Agricultural Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peramine is a naturally occurring pyrrolopyrazine alkaloid produced by endophytic fungi of the genus Epichloë, which form symbiotic relationships with various grass species.[1] This compound serves as a potent and selective feeding deterrent against a range of invertebrate pests, offering a promising avenue for the development of bio-based pest management strategies.[2][3] Unlike many synthetic insecticides that are neurotoxins, this compound's primary mode of action is the deterrence of feeding, making it a valuable tool for integrated pest management (IPM) programs.[1][2] Its production is primarily attributed to the activity of a single enzyme, this compound synthetase, encoded by the perA gene. This document provides detailed application notes, protocols for key experiments, and an overview of the current understanding of this compound's mechanism of action and its effects on target and non-target organisms.

Quantitative Data on this compound Efficacy

The efficacy of this compound as a feeding deterrent has been quantified against several key agricultural pests. The following tables summarize the available data.

Target PestLife StageEffective Concentration (EC)Bioassay TypeReference
Argentine (B1223179) stem weevil (Listronotus bonariensis)Adult0.1 µg/gFeeding Deterrence[1]
Argentine stem weevil (Listronotus bonariensis)Larvae10 µg/gFeeding Deterrence[1]
Argentine stem weevil (Listronotus bonariensis)Larvae2 µg/gNo-Choice Feeding and Development[1]

Note: LD50/LC50 values for this compound are not widely reported in publicly available literature, reflecting its primary role as a feeding deterrent rather than a lethal toxin.

Experimental Protocols

Feeding Deterrence Bioassay (Choice Test)

This protocol is designed to assess the feeding preference of insect pests when presented with a choice between a control diet and a this compound-treated diet.

a. Materials:

  • Test insects (e.g., Argentine stem weevil adults)

  • Artificial diet suitable for the test insect

  • This compound standard of known concentration

  • Solvent for this compound (e.g., methanol (B129727) or water)

  • Petri dishes or multi-well plates

  • Leaf discs of a host plant (e.g., ryegrass) or agar-based diet blocks

  • Filter paper

  • Forceps

  • Micro-pipettors

  • Image analysis software for measuring feeding area

b. Protocol:

  • Diet Preparation: Prepare the artificial diet according to a standard protocol for the target insect.

  • Treatment Application:

    • For leaf disc assays, dissolve this compound in a suitable solvent to achieve the desired test concentrations (e.g., 0.1, 1, 10, 100 µg/g).

    • Apply a known volume of the this compound solution evenly to one set of leaf discs and an equal volume of the solvent (control) to another set. Allow the solvent to evaporate completely.

    • For artificial diet assays, incorporate this compound into the molten diet before it solidifies to achieve the desired final concentrations. Prepare a control diet with the solvent only.

  • Bioassay Setup:

    • Line the bottom of each Petri dish with a piece of filter paper.

    • Place one treated and one control leaf disc (or diet block) on opposite sides of the Petri dish.

    • Introduce a single, pre-weighed insect into the center of each dish.

  • Incubation: Maintain the bioassay containers in a controlled environment chamber with appropriate temperature, humidity, and photoperiod for the test insect (e.g., 20-25°C, 60-70% RH, 16:8 L:D).

  • Data Collection: After a predetermined period (e.g., 24 or 48 hours), remove the insect and measure the area of each leaf disc consumed using image analysis software. Re-weigh the insect to determine weight change.

  • Calculation of Feeding Deterrence Index (FDI):

    • FDI (%) = [ (C - T) / (C + T) ] * 100

    • Where C = consumption of the control diet and T = consumption of the treated diet.

No-Choice Feeding and Development Bioassay

This protocol assesses the impact of this compound on insect feeding and development when no alternative food source is available.

a. Materials:

  • Same as for the choice test, but only treated and control diets are needed (no choice within the same arena).

b. Protocol:

  • Diet Preparation: Prepare artificial diets containing various concentrations of this compound and a control diet with solvent only.

  • Bioassay Setup:

    • Place a single larva or adult insect in a container with a pre-weighed amount of either the treated or control diet.

  • Incubation: Maintain the containers under controlled environmental conditions suitable for the insect's development.

  • Data Collection:

    • Record larval or adult mortality daily.

    • Measure the amount of diet consumed at regular intervals.

    • For larval assays, record the time to pupation and adult emergence.

    • Record the weight of pupae and emerged adults.

Mechanism of Action and Signaling Pathways

This compound's primary mode of action is feeding deterrence, which is believed to be mediated through the insect's gustatory system. While the precise molecular targets of this compound are still under investigation, the current hypothesis involves the interaction of this compound with specific gustatory receptors (GRs) on the dendrites of gustatory receptor neurons (GRNs) located in the insect's mouthparts and antennae.

feeding_deterrence_pathway cluster_insect_sensillum Insect Gustatory Sensillum cluster_cns Central Nervous System (CNS) This compound This compound GR Gustatory Receptor (GR) (Bitter Taste Receptor) This compound->GR Binds to GRN Gustatory Receptor Neuron (GRN) GR->GRN Activates Brain Brain GRN->Brain Signal Transduction Membrane Neuron Membrane Feeding_Behavior Feeding Behavior Inhibited Brain->Feeding_Behavior Regulates

Caption: Hypothetical signaling pathway for this compound-induced feeding deterrence in insects.

This activation of "bitter" or deterrent-sensing GRNs is thought to trigger a signal transduction cascade, leading to the generation of action potentials that are transmitted to the insect's brain. The brain then integrates this aversive signal, resulting in the cessation of feeding behavior.

Experimental Workflow for Investigating this compound's Mechanism of Action

The following workflow outlines a potential experimental approach to further elucidate the molecular mechanisms underlying this compound's feeding deterrent activity.

peramine_moa_workflow A Behavioral Assays (Choice & No-Choice Tests) B Electrophysiology (Tip Recording from Sensilla) A->B Confirm behavioral effect C Identify this compound-Sensitive Neurons B->C Localize sensory response D Transcriptome Analysis of Gustatory Tissues C->D Identify expressed genes E Identify Candidate Gustatory Receptors (GRs) D->E Bioinformatic analysis F Heterologous Expression of Candidate GRs (e.g., in Xenopus oocytes or HEK293 cells) E->F Validate candidates I RNAi-mediated Knockdown of GRs in vivo E->I In vivo validation G Functional Characterization (Calcium Imaging or Electrophysiology) F->G Test for this compound response H Confirm this compound-Receptor Interaction G->H Confirm direct interaction K Elucidation of Downstream Signaling (e.g., G-proteins, ion channels) H->K Investigate downstream pathway J Behavioral Rescue Experiments I->J Link receptor to behavior

Caption: Experimental workflow for elucidating the mechanism of action of this compound.

Effects on Non-Target Organisms

A key advantage of this compound is its apparent low toxicity to vertebrates. However, its effects on beneficial insects and soil microorganisms are important considerations for its use in sustainable agriculture.

Beneficial Insects

Currently, there is limited publicly available quantitative data on the direct lethal or sublethal effects of purified this compound on beneficial insects such as ladybugs (Coccinella septempunctata) and lacewings (Chrysoperla carnea). The primary risk to these predators would likely be indirect, through a reduction in their prey (herbivorous insects) on this compound-producing plants. Further research is needed to quantify any direct toxic or deterrent effects on these important biological control agents.

Soil Microorganisms

The impact of this compound on soil microbial communities, particularly nitrogen-fixing bacteria (e.g., Rhizobium spp.) and arbuscular mycorrhizal fungi (AMF), is not well-documented. As a naturally occurring alkaloid, it is likely biodegradable in the soil environment. However, specific studies are required to determine if environmentally relevant concentrations of this compound have any significant inhibitory or stimulatory effects on key microbial processes such as nitrogen fixation and mycorrhizal colonization.

Conclusion

This compound's potent feeding deterrent activity against specific insect pests, coupled with its natural origin and presumed low vertebrate toxicity, makes it a highly attractive candidate for development as a biopesticide. The provided protocols offer a framework for standardized evaluation of its efficacy. Future research should focus on elucidating its precise molecular mechanism of action, expanding the range of target pests evaluated, and rigorously assessing its impact on non-target organisms to ensure its safe and effective integration into agricultural pest management programs.

References

Application Notes and Protocols for the Development of Peramine-Based Bio-insecticides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Peramine is a potent insect-feeding deterrent alkaloid naturally produced by endophytic fungi of the genus Epichloë, which live in symbiotic relationships with many cool-season grasses.[1][2] Its unique pyrrolopyrazine structure and specific anti-insect properties make it a compelling candidate for development as a bio-insecticide.[2] Unlike broad-spectrum neurotoxins, this compound primarily acts as a deterrent, stopping pests from feeding on treated crops, which aligns well with Integrated Pest Management (IPM) strategies.[3][4] This document provides a comprehensive overview of the key methodologies and protocols required for the research and development of this compound-based bio-insecticides, from biosynthesis and extraction to bioactivity assays and formulation.

Section 1: this compound Biosynthesis and Heterologous Production

This compound is a non-ribosomal peptide-derived natural product. Its biosynthesis is remarkably efficient, requiring only a single, two-module non-ribosomal peptide synthetase (NRPS) named this compound Synthetase (PerA).[1][5] The gene encoding this enzyme, perA, has been identified and characterized, enabling the heterologous production of this compound in other fungal hosts. This approach is crucial as Epichloë fungi produce only trace amounts of this compound in culture.[2] In some fungi, such as Metarhizium majus, the perA gene is part of a larger pyrrolopyrazine (PPZ) biosynthetic gene cluster, which can further modify the this compound molecule.[1][6]

Peramine_Biosynthesis cluster_precursors Precursors cluster_synthesis Core Synthesis cluster_products Products L_Pro L-Proline PerA PerA (NRPS) (perA gene) L_Pro->PerA Substrates L_Arg L-Arginine L_Arg->PerA Substrates This compound This compound PerA->this compound Catalyzes Cyclization PPZ_cluster PPZ Cluster Enzymes (e.g., PpzC, PpzF) This compound->PPZ_cluster Substrate Derivatives Complex PPZ Metabolites (e.g., 8-Hydroxythis compound, This compound-8-O-sulfate) PPZ_cluster->Derivatives Catalyzes Derivatization

Caption: this compound biosynthesis pathway via the PerA enzyme and subsequent modification.

Protocol 1: Heterologous Expression of perA in a Fungal Host

This protocol outlines the general steps for producing this compound in a non-native fungal host, such as Penicillium paxilli or Aspergillus nidulans, which already contains a functional phosphopantetheinyl transferase (PPTase) required to activate the NRPS.[2]

1. Gene Synthesis and Vector Construction:

  • Obtain the sequence for the perA gene (approx. 8.3 kb) from an Epichloë species.[1]
  • Synthesize the perA coding sequence, codon-optimized for the chosen expression host (e.g., P. paxilli).
  • Utilize a fungal expression vector containing a strong constitutive promoter (e.g., glyceraldehyde-3-phosphate dehydrogenase promoter, PgpdA) and a selectable marker (e.g., hygromycin B phosphotransferase, hph).
  • Clone the synthesized perA gene into the expression vector using standard molecular cloning techniques (e.g., Gateway® cloning technology or restriction enzyme digestion and ligation).[2]

2. Fungal Transformation:

  • Prepare protoplasts from the fungal host mycelia by enzymatic digestion (e.g., using driselase (B13393941) and lysing enzymes).
  • Transform the protoplasts with the perA expression vector using a polyethylene (B3416737) glycol (PEG)-mediated method.
  • Plate the transformed protoplasts on regeneration medium containing an osmotic stabilizer (e.g., sorbitol) and the appropriate selection agent (e.g., hygromycin B).
  • Incubate at the optimal temperature for the host fungus until transformant colonies appear.

3. Screening and Confirmation:

  • Isolate individual transformant colonies and cultivate them in liquid medium.
  • Confirm the integration of the perA gene into the fungal genome using PCR with primers specific to perA and the vector backbone.
  • Analyze culture filtrates for this compound production using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

4. Culture Optimization for this compound Production:

  • Systematically vary culture parameters (e.g., medium composition, temperature, pH, aeration) to maximize this compound yield from confirmed transformants.

Section 2: Extraction and Purification of this compound

This compound can be extracted from either endophyte-infected grass tissues or fungal cultures. The following protocol is a general methodology adaptable for both sources, based on standard natural product isolation techniques.[7][8]

Extraction_Workflow Start Source Material (Fungal Culture / Grass Tissue) Step1 Lyophilization (Freeze-Drying) Start->Step1 Step2 Grinding to Fine Powder Step1->Step2 Step3 Solvent Extraction (e.g., Methanol (B129727) or Ethanol) Step2->Step3 Step4 Filtration & Concentration (Rotary Evaporation) Step3->Step4 Step5 Acid-Base Partitioning 1. Acidify (e.g., HCl) 2. Wash with Organic Solvent 3. Basify (e.g., NH4OH) 4. Extract with Chloroform (B151607) Step4->Step5 Step6 Crude this compound Extract Step5->Step6 Step7 Column Chromatography (Silica Gel or Alumina) Step6->Step7 Step8 Fraction Collection & TLC Analysis Step7->Step8 Step9 Preparative HPLC Step8->Step9 End Pure this compound (>95%) Step9->End

Caption: Workflow for the extraction and purification of this compound.

Protocol 2: this compound Extraction and Purification

1. Sample Preparation:

  • Harvest source material (fungal mycelia or grass tillers).
  • Immediately freeze the material in liquid nitrogen and lyophilize (freeze-dry) to remove all water.
  • Grind the dried material into a fine powder using a grinder or mortar and pestle.

2. Solvent Extraction:

  • Suspend the powder in a polar solvent like methanol or ethanol (B145695) (e.g., 10:1 solvent-to-sample ratio, v/w).[7]
  • Stir or sonicate the mixture at room temperature for several hours or perform a Soxhlet extraction for exhaustive extraction.
  • Filter the mixture to separate the extract from the solid residue. Repeat the extraction on the residue 2-3 times.
  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

3. Acid-Base Partitioning (for purification):

  • Re-dissolve the crude extract in dilute acid (e.g., 1 M HCl) to protonate the alkaloidal this compound.
  • Wash the acidic aqueous solution with a non-polar organic solvent (e.g., n-hexane) to remove lipids and other non-polar compounds. Discard the organic phase.
  • Basify the aqueous phase to a pH of 9-10 with a base (e.g., ammonium (B1175870) hydroxide) to deprotonate this compound into its free-base form.
  • Extract the this compound from the basified aqueous solution using an immiscible organic solvent like chloroform or ethyl acetate. Repeat this extraction 3-4 times.
  • Combine the organic layers and evaporate the solvent to yield a crude alkaloid extract.[7]

4. Chromatographic Purification:

  • Column Chromatography: Load the crude alkaloid extract onto a silica (B1680970) gel or alumina (B75360) column. Elute with a solvent gradient, starting with a non-polar solvent and gradually increasing polarity (e.g., a gradient of chloroform to methanol).[7]
  • Collect fractions and monitor them by Thin Layer Chromatography (TLC). Pool fractions containing this compound.
  • Preparative HPLC: For final purification, subject the pooled fractions to preparative Reverse-Phase HPLC (e.g., on a C18 column) with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid) to obtain highly pure this compound.

Section 3: Mode of Action and Insect Bioassays

This compound's primary mode of action is as a potent feeding deterrent; it is not a contact toxin.[3] While the precise molecular target has not been fully elucidated, its neuro-insecticidal activity likely involves the modulation of chemosensory signaling pathways in the insect nervous system that regulate feeding behavior. Biogenic amines like octopamine (B1677172) are known to control such behaviors and are targets for other natural insecticides, suggesting a potential, though unconfirmed, target class for this compound.[9][10][11]

Signaling_Pathway cluster_Normal Normal Feeding Response cluster_Deterred This compound-Induced Deterrence Input_N Chemosensory Input (Gustatory Receptors) CNS_N CNS Signal (e.g., Octopamine Release) Input_N->CNS_N Output_N Motor Neuron Activation CNS_N->Output_N Behavior_N Sustained Feeding Output_N->Behavior_N Input_P Chemosensory Input (Gustatory Receptors) This compound This compound Input_P->this compound CNS_P Disrupted CNS Signal This compound->CNS_P Interferes with Signaling Pathway Output_P Motor Neuron Inhibition CNS_P->Output_P Behavior_P Feeding Cessation Output_P->Behavior_P

Caption: Hypothesized signaling disruption by this compound leading to feeding deterrence.

Protocol 3: Insect Feeding Deterrence Bioassay (Leaf Disc No-Choice Test)

This protocol is used to quantify the antifeedant activity of this compound against herbivorous insects.

1. Insect Rearing:

  • Maintain a healthy colony of the target insect pest (e.g., Argentine stem weevil, Listronotus bonariensis, or Fall Armyworm, Spodoptera frugiperda) under controlled conditions (temperature, humidity, photoperiod).
  • Use larvae of a specific instar (e.g., third-instar) for consistency. Starve the larvae for 2-4 hours before the assay to standardize hunger levels.

2. Preparation of Treatment Solutions:

  • Prepare a stock solution of pure this compound in a suitable solvent (e.g., methanol).
  • Create a series of dilutions from the stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL).
  • The final treatment solutions should contain a small amount of a non-ionic surfactant (e.g., 0.05% Triton X-100) to ensure even coating on leaf surfaces. Prepare a control solution containing only the solvent and surfactant.

3. Bioassay Setup:

  • Use a leaf-punch to cut uniform discs (e.g., 1 cm diameter) from a suitable host plant (e.g., perennial ryegrass for Argentine stem weevil).
  • Dip each leaf disc into a treatment solution (or control solution) for 10-15 seconds and allow them to air dry completely.
  • Place one treated leaf disc into a petri dish lined with moist filter paper to maintain humidity.
  • Introduce one starved larva into each petri dish.
  • Prepare multiple replicates (e.g., 10-15) for each concentration and the control.

4. Data Collection and Analysis:

  • Incubate the petri dishes under the same conditions as insect rearing for a set period (e.g., 24 or 48 hours).
  • Measure the leaf area consumed in each replicate. This can be done using a leaf area meter or by scanning the discs and analyzing the images with software like ImageJ.
  • Calculate the percentage of feeding deterrence for each concentration relative to the control.
  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Tukey's test) to determine significant differences between treatments.

Section 4: Quantitative Analysis of this compound Activity

The efficacy of this compound as a feeding deterrent can be quantified by measuring its impact on insect feeding behavior and subsequent development. The following table summarizes representative data from a study on the effect of this compound concentration in ryegrass cultivars on the herbivore Chilesia rudis.[3]

Ryegrass Cultivar (Endophyte Status)This compound Conc. (µg/g)Mean Leaf Area Consumed (mm²)Mean Larval Weight (g)Mean Pupal Development (days)
Jumbo (E-)0.032.00.525
L163 (E+)0.815.00.426
ALTO AR1 (E+)1.58.00.328
L161 (E+)2.25.00.328

Data adapted from literature for illustrative purposes.[3] The table clearly demonstrates an inverse relationship between this compound concentration and leaf consumption/larval weight, alongside a corresponding increase in development time, highlighting its effective dose-dependent deterrence.

Section 5: Formulation of this compound-Based Bio-insecticides

For field application, pure this compound must be formulated into a stable and effective product. Formulation improves handling, storage, and application efficacy. Common biopesticide formulations include Wettable Powders (WP) and Oil Dispersions (OD).[12][13]

Formulations cluster_WP Wettable Powder (WP) Formulation cluster_OD Oil Dispersion (OD) Formulation AI This compound (Active Ingredient) WP_Node WP AI->WP_Node OD_Node OD AI->OD_Node Carrier Solid Carrier (e.g., Kaolin (B608303) Clay, Silica) Carrier->WP_Node Wetting Wetting Agent (Surfactant) Wetting->WP_Node Dispersant Dispersing Agent Dispersant->WP_Node Oil Oil Carrier (e.g., Methylated Seed Oil) Oil->OD_Node Emulsifier Emulsifier (Surfactant) Emulsifier->OD_Node Stabilizer Stabilizer / Thickener Stabilizer->OD_Node

Caption: Key components of Wettable Powder and Oil Dispersion bio-insecticide formulations.

Protocol 4: Preparation of a Wettable Powder (WP) Formulation

1. Component Selection:

  • Active Ingredient: Pure this compound.
  • Inert Carrier: A fine, absorbent powder such as kaolin clay, diatomaceous earth, or precipitated silica (e.g., 80-90% of total weight).
  • Wetting Agent: A surfactant that allows the powder to mix with water (e.g., sodium dodecyl sulfate; 2-5% of total weight).
  • Dispersing Agent: A surfactant that keeps the particles suspended in water (e.g., a lignosulfonate; 5-10% of total weight).

2. Preparation:

  • Accurately weigh all components.
  • Thoroughly blend the this compound with a small portion of the carrier in a mortar and pestle to ensure even distribution.
  • Combine this pre-mix with the remaining carrier, wetting agent, and dispersing agent in a blender or mixer.
  • Mill the blended powder using an air mill or hammer mill to achieve a fine, uniform particle size (e.g., < 40 µm). This is critical for good suspension and sprayability.

3. Quality Control:

  • Suspensibility Test: Measure the ability of the powder to remain suspended in water over time according to standard methods.
  • Wetting Time: Measure the time it takes for a known amount of the WP to become completely wet when added to water.
  • Active Ingredient Analysis: Confirm the concentration of this compound in the final formulation using HPLC.

Disclaimer: These protocols are intended for research and development purposes only and should be adapted and optimized based on specific experimental contexts. All work should be conducted in accordance with laboratory safety guidelines.

References

Solid-Phase Extraction (SPE) for High-Purity Peramine: An Application Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Peramine is a potent insect anti-feedant alkaloid produced by the fungal endophyte Epichloë/Neotyphodium spp., which lives in a symbiotic relationship with various cool-season grasses like tall fescue and perennial ryegrass. Its presence in the host plant provides protection against insect herbivory. For researchers in agronomy, ecology, and drug development, the ability to isolate and purify this compound is crucial for a variety of applications, including mechanistic studies, development of biopesticides, and use as an analytical standard. This application note provides a detailed protocol for the purification of this compound from endophyte-infected grass tissues using solid-phase extraction (SPE), a reliable and efficient method for sample clean-up and concentration.

Core Principles of this compound Purification via SPE

Solid-phase extraction is a chromatographic technique used to separate components of a mixture in a liquid phase (the mobile phase) by their differential adsorption to a solid stationary phase. In the context of this compound purification, a crude extract of endophyte-infected grass is passed through an SPE cartridge. The selection of the appropriate stationary phase (sorbent) and mobile phases (solvents) allows for the retention of this compound on the sorbent while impurities are washed away. Subsequently, a different solvent is used to elute the purified this compound.

The choice of SPE sorbent is critical and depends on the physicochemical properties of this compound. As a pyrrolopyrazine alkaloid, this compound possesses both non-polar and polar characteristics, making reversed-phase sorbents like C18 an effective choice for its purification.

Experimental Protocols

Sample Preparation: Extraction of this compound from Grass Tillers

This protocol is adapted from the simplified method developed by Spiering et al. (2002), which allows for the co-extraction of this compound and other endophyte-derived alkaloids.[1][2][3]

Materials:

  • Endophyte-infected tall fescue or perennial ryegrass tillers

  • Freeze-dryer

  • Grinder or mortar and pestle

  • Extraction Solvent: 50% aqueous 2-propanol (v/v) containing 1% lactic acid (w/v)

  • Microcentrifuge tubes

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Harvest fresh grass tillers and immediately freeze them in liquid nitrogen to halt metabolic activity.

  • Lyophilize the frozen tillers to remove water.

  • Grind the dried plant material to a fine powder using a grinder or a mortar and pestle.

  • Weigh 50 mg of the dried, ground plant material into a microcentrifuge tube.

  • Add 1 mL of the Extraction Solvent to the tube.

  • Vortex the tube vigorously to ensure thorough mixing.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes to enhance extraction efficiency.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the plant debris.

  • Carefully collect the supernatant, which contains the crude this compound extract. This extract is now ready for SPE purification.

Solid-Phase Extraction (SPE) Protocol for this compound Purification

The following is a recommended SPE protocol for the purification of this compound from the crude extract using a C18 reversed-phase cartridge.

Materials:

  • C18 SPE Cartridge (e.g., 100mg/1mL)

  • SPE vacuum manifold

  • Conditioning Solvent: 100% Methanol (HPLC grade)

  • Equilibration Solvent: Deionized water

  • Wash Solvent: 5% Methanol in deionized water (v/v)

  • Elution Solvent: 80% Methanol in deionized water (v/v)

  • Collection tubes

Procedure:

  • Conditioning: Pass 3 mL of 100% Methanol through the C18 cartridge. This step solvates the stationary phase. Do not allow the cartridge to dry.

  • Equilibration: Pass 3 mL of deionized water through the cartridge. This prepares the sorbent for the aqueous sample.

  • Sample Loading: Load the crude this compound extract (supernatant from the extraction step) onto the cartridge. Apply a slow and steady flow rate (approximately 1 drop per second) to ensure optimal interaction between this compound and the sorbent.

  • Washing: Pass 3 mL of the Wash Solvent (5% Methanol) through the cartridge. This step removes polar impurities while this compound is retained on the C18 sorbent.

  • Elution: Elute the purified this compound by passing 2 mL of the Elution Solvent (80% Methanol) through the cartridge into a clean collection tube.

  • Post-Elution: The eluted fraction can be concentrated under a gentle stream of nitrogen and reconstituted in an appropriate solvent for downstream analysis such as HPLC.

Data Presentation

The following tables summarize expected performance data for the SPE purification of this compound. Note that specific values can vary depending on the initial concentration of this compound in the plant material, the specific SPE cartridge used, and strict adherence to the protocol.

Table 1: SPE Protocol Parameters for this compound Purification

StepSolventVolume (mL)Purpose
Conditioning 100% Methanol3To activate the C18 sorbent.
Equilibration Deionized Water3To prepare the sorbent for the aqueous sample.
Sample Loading Crude Plant Extract1To bind this compound to the C18 sorbent.
Washing 5% Methanol in Water3To remove polar interferences.
Elution 80% Methanol in Water2To recover the purified this compound.

Table 2: Expected Quantitative Performance for this compound SPE

ParameterTypical ValueNotes
Recovery Rate > 85%Recovery can be influenced by flow rate during loading and elution.
Purity > 90%Purity is dependent on the complexity of the initial plant matrix.
Reproducibility (RSD) < 5%Consistent application of the protocol is key to high reproducibility.

Visualizations

Experimental Workflow for this compound Purification

Peramine_Purification_Workflow cluster_extraction Sample Preparation & Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Downstream Analysis grass Endophyte-Infected Grass Tillers freeze_dry Freeze-Drying grass->freeze_dry grind Grinding freeze_dry->grind extract Extraction (50% 2-Propanol, 1% Lactic Acid) grind->extract centrifuge Centrifugation extract->centrifuge supernatant Crude this compound Extract centrifuge->supernatant load 3. Sample Loading supernatant->load Load onto C18 Cartridge condition 1. Conditioning (100% Methanol) equilibrate 2. Equilibration (Deionized Water) condition->equilibrate equilibrate->load wash 4. Washing (5% Methanol) load->wash elute 5. Elution (80% Methanol) wash->elute pure_this compound Purified this compound elute->pure_this compound hplc HPLC/LC-MS Analysis pure_this compound->hplc

Caption: Workflow for the extraction and SPE purification of this compound.

Logical Flow of the SPE Process

SPE_Process_Flow start Start SPE condition Condition Sorbent (Activate with Methanol) start->condition equilibrate Equilibrate Sorbent (Prepare with Water) condition->equilibrate load_sample Load Crude Extract (this compound Binds to Sorbent) equilibrate->load_sample wash_impurities Wash Step (Remove Polar Impurities) load_sample->wash_impurities elute_this compound Elution Step (Recover this compound) wash_impurities->elute_this compound end Purified this compound elute_this compound->end

Caption: The sequential steps of the solid-phase extraction process.

References

Quantitative Analysis of Peramine in Plant Tissues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peramine is a pyrrolopyrazine alkaloid produced by endophytic fungi of the genus Epichloë, which live in symbiotic relationships with various cool-season grasses. This natural compound is of significant interest due to its potent insect-deterrent properties, particularly against the Argentine stem weevil (Listronotus bonariensis), a major pest in pastures. Unlike other endophyte-produced alkaloids, this compound is not known to be toxic to livestock, making it a valuable trait in forage grasses. The quantitative analysis of this compound in plant tissues is crucial for agricultural research, breeding programs for pest-resistant pastures, and for drug development professionals exploring natural insect control agents. This document provides detailed application notes and protocols for the extraction and quantitative analysis of this compound from plant tissues using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation: Quantitative this compound Concentrations

The concentration of this compound in endophyte-infected grasses can vary significantly depending on the host plant species, the specific endophyte strain, the plant tissue type, and environmental conditions. The following table summarizes this compound concentrations found in various studies.

Plant SpeciesEndophyte SpeciesPlant TissueThis compound Concentration (µg/g dry weight)Analytical MethodReference
Lolium perenne (Perennial Ryegrass)Epichloë festucae var. loliiShoots39.5LC-MS[1]
Lolium perenne (Perennial Ryegrass)Epichloë festucae var. loliiShoots14 - 34HPLC[2]
Lolium perenne (Perennial Ryegrass)Epichloë festucae var. loliiUpper Plant Parts (mainly leaf blade)Generally higher than basal partsHPLC[3]
Lolium perenne (Perennial Ryegrass)Epichloë festucae var. loliiBasal Plant Parts (mainly leaf sheath)Generally lower than upper partsHPLC[3]
Lolium perenne (Perennial Ryegrass)Epichloë festucaeSeedsHighest concentration compared to shoots and rootsLC-MS[4]
Lolium perenne (Perennial Ryegrass)Epichloë festucaeShootsHigher than rootsLC-MS[4]
Lolium perenne (Perennial Ryegrass)Epichloë festucaeRootsLower than shootsLC-MS[4]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Tissues for LC-MS Analysis

This protocol describes a simple and efficient two-step extraction method for this compound from grass tissues.[1]

Materials:

  • Freeze-dried plant tissue (shoots, roots, or seeds)

  • 80% Methanol (B129727) (HPLC grade)

  • Microcentrifuge tubes (2 mL)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • HPLC vials with inserts

Procedure:

  • Weigh approximately 20 mg of finely ground, freeze-dried plant tissue into a 2 mL microcentrifuge tube.

  • Add 1 mL of 80% methanol to the tube.

  • Vortex the tube vigorously for 1 minute to ensure thorough mixing.

  • Place the tube in an ultrasonic bath for 30 minutes to facilitate cell disruption and extraction.

  • Centrifuge the tube at 14,000 x g for 10 minutes to pellet the solid plant material.

  • Carefully transfer the supernatant to a clean HPLC vial.

  • Repeat the extraction process (steps 2-6) on the remaining plant pellet with another 1 mL of 80% methanol.

  • Combine the supernatants from both extractions in the same HPLC vial.

  • The sample is now ready for LC-MS analysis.

Protocol 2: Quantitative Analysis of this compound by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Instrument parameters should be optimized for the specific system being used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

Reagents:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • This compound standard for calibration curve

LC Parameters (Example):

  • Flow rate: 0.3 mL/min

  • Injection volume: 5 µL

  • Column temperature: 40 °C

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: Linear gradient from 95% to 5% B

    • 10.1-12 min: 5% B (re-equilibration)

MS/MS Parameters (Example for a Triple Quadrupole):

  • Ionization mode: Positive Electrospray Ionization (ESI+)

  • Capillary voltage: 3.5 kV

  • Source temperature: 150 °C

  • Desolvation temperature: 350 °C

  • Cone gas flow: 50 L/h

  • Desolvation gas flow: 600 L/h

  • Multiple Reaction Monitoring (MRM) transitions for this compound:

    • Precursor ion (m/z): 249.2

    • Product ions (m/z): 188.1, 146.1 (quantifier and qualifier)

    • Collision energy will need to be optimized for the specific instrument.

Data Analysis:

  • Prepare a series of this compound standards of known concentrations in the mobile phase to generate a calibration curve.

  • Analyze the extracted plant samples using the optimized LC-MS/MS method.

  • Quantify the amount of this compound in the samples by comparing the peak areas of the analyte to the calibration curve.

  • Express the final concentration as µg of this compound per gram of dry plant tissue.

Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound in Epichloë endophytes is a streamlined process primarily governed by a single, multifunctional gene, perA. This gene encodes a non-ribosomal peptide synthetase (NRPS) that catalyzes the condensation of L-proline and L-arginine, followed by a series of modifications to produce the final this compound molecule.

Peramine_Biosynthesis cluster_precursors Precursors cluster_synthesis Synthesis L-Proline L-Proline perA perA gene (Non-Ribosomal Peptide Synthetase) L-Proline->perA L-Arginine L-Arginine L-Arginine->perA This compound This compound perA->this compound Condensation & Cyclization

Caption: Simplified biosynthesis pathway of this compound.

Experimental Workflow for this compound Quantification

The following diagram outlines the key steps involved in the quantitative analysis of this compound from plant tissues, from sample collection to data analysis.

Experimental_Workflow A Plant Tissue Sampling (e.g., Shoots, Roots, Seeds) B Lyophilization (Freeze-Drying) A->B C Grinding to a Fine Powder B->C D Extraction with 80% Methanol C->D E Ultrasonication & Centrifugation D->E F Supernatant Collection E->F G LC-MS/MS Analysis F->G H Data Processing & Quantification G->H

Caption: Workflow for this compound quantification in plant tissues.

Proposed Mechanism of this compound as an Insect Feeding Deterrent

This compound is known to act as a potent feeding deterrent to various insect species. While the precise molecular mechanism is still under investigation, it is hypothesized that this compound interacts with the insect's gustatory (taste) system, likely by binding to specific gustatory receptors (GRs) on the surface of chemosensory neurons. This interaction is thought to trigger a signaling cascade that ultimately leads to aversive behavior, causing the insect to cease feeding.

Peramine_MoA cluster_insect Insect Gustatory System This compound This compound GR Gustatory Receptor (GR) on Chemosensory Neuron This compound->GR Binding Signal Signal Transduction Cascade GR->Signal Behavior Aversive Behavior (Feeding Cessation) Signal->Behavior Triggers

Caption: Proposed mechanism of this compound's feeding deterrence.

References

High-Throughput Screening for Peramine Production in Fungal Isolates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peramine is a potent insect-feeding deterrent alkaloid produced by various fungal endophytes, particularly those of the genus Epichloë, which live in symbiotic relationships with cool-season grasses. This pyrrolopyrazine alkaloid offers a natural and targeted approach to pest control in agriculture. The discovery and development of novel fungal strains with high this compound production capabilities are of significant interest for biocontrol applications and natural product-based drug discovery. High-throughput screening (HTS) provides a rapid and efficient methodology for screening large libraries of fungal isolates to identify high-yield producers. This document provides detailed application notes and protocols for establishing a high-throughput screening workflow for this compound production in fungal isolates.

Data Presentation

This compound Production in Selected Epichloë Species
Fungal StrainHost PlantThis compound Concentration in planta (µg/g DW)Culture Conditions for in vitro ProductionReference
Epichloë festucae var. lolii (AR1)Lolium perenne0.8 - 2.5Potato Dextrose Broth (PDB), 22°C, 150 rpm, 14 days[1]
Epichloë festucae var. lolii (Common Strain)Lolium perenne1.0 - 3.0PDB, 22°C, 150 rpm, 14 days[1]
Epichloë sp. (AR37)Lolium perenneNot a producerNot applicable[2]
Epichloë sp. HboTG-2Hordeum bogdaniiGenes for production presentNot specified[3]
Epichloë sinensisFestuca sinensisVariable with seasonPotato Dextrose Agar (B569324) (PDA) and PDB[4]
Effect of Environmental Stress on this compound Production
Fungal SymbiontHost PlantStress ConditionChange in this compound ConcentrationReference
Epichloë endophyteLolium perenneSevere drought (15% RSMC)Significant increase[5]
Epichloë endophyteLolium perenneHerbivory by Listronotus bonariensis216% increase in stems, 85% in leaves[6]
Epichloë festucae var. loliiLolium perenneHigh nitrogen supply40% reduction[1]

Experimental Protocols

Protocol 1: High-Throughput Fungal Culture in 96-Well Plates

This protocol describes the cultivation of fungal isolates in a 96-deep-well plate format for subsequent this compound extraction and analysis.

Materials:

  • 96-deep-well plates (2 mL volume) with gas-permeable seals

  • Fungal isolates grown on Potato Dextrose Agar (PDA) plates

  • Sterile Potato Dextrose Broth (PDB)

  • Sterile distilled water

  • Sterile glass beads (3 mm) or sterile loops

  • Hemocytometer or spectrophotometer for spore counting

  • Multichannel pipette

  • Incubator shaker

Procedure:

  • Spore Suspension Preparation:

    • Aseptically add 5-10 mL of sterile distilled water to a mature (7-14 days old) fungal culture on a PDA plate.[7]

    • Gently scrape the surface of the agar with a sterile loop or by swirling with sterile glass beads to dislodge the spores.[7][8]

    • Transfer the spore suspension to a sterile tube.

    • Vortex the suspension vigorously for 1-2 minutes to ensure homogeneity.[7]

    • Filter the suspension through sterile miracloth or glass wool to remove mycelial fragments.[8]

    • Count the spores using a hemocytometer or by measuring the optical density at 600 nm and correlating it to a standard curve.

    • Adjust the spore concentration to 1 x 10^6 spores/mL with sterile PDB.[9]

  • Inoculation of 96-Well Plates:

    • Using a multichannel pipette, dispense 1 mL of PDB into each well of a 96-deep-well plate.

    • Inoculate each well with 10 µL of the standardized spore suspension (final concentration of 1 x 10^4 spores/mL).

    • Include negative control wells containing only PDB.

  • Incubation:

    • Seal the plate with a gas-permeable seal to allow for aeration while preventing contamination.

    • Incubate the plate at 22-25°C in an incubator shaker at 150-200 rpm for 7-14 days. The optimal incubation time should be determined empirically for the fungal species being screened.

Protocol 2: High-Throughput this compound Extraction

This protocol outlines a method for extracting this compound from fungal cultures grown in 96-well plates.

Materials:

  • Fungal cultures from Protocol 1

  • Methanol (B129727)

  • 96-well filter plates (e.g., with a 0.45 µm filter)

  • 96-well collection plates

  • Multichannel pipette

  • Plate centrifuge with a deep-well plate rotor

  • Plate shaker

Procedure:

  • Cell Lysis and Extraction:

    • After the incubation period, add 1 mL of methanol to each well of the 96-deep-well culture plate.

    • Seal the plate and place it on a plate shaker at high speed for 1-2 hours to facilitate cell lysis and extraction of this compound.

  • Clarification of Extract:

    • Stack the 96-well filter plate on top of a 96-well collection plate.

    • Transfer the methanol extracts from the culture plate to the filter plate using a multichannel pipette.

    • Centrifuge the stacked plates at 2000 x g for 10 minutes to filter the extracts and collect the clarified supernatant in the collection plate.

    • The collected extracts are now ready for analysis.

Protocol 3: High-Throughput Colorimetric Assay for this compound (Sakaguchi Test Adaptation)

This protocol adapts the Sakaguchi test for the qualitative and semi-quantitative screening of this compound in a 96-well plate format. This assay detects the guanidinium (B1211019) group present in this compound.[6][10]

Materials:

  • Clarified fungal extracts from Protocol 2

  • This compound standard solution (for positive control and standard curve)

  • 10% (w/v) Sodium Hydroxide (NaOH)

  • Sakaguchi Reagent A: 1% (w/v) α-naphthol in ethanol

  • Sakaguchi Reagent B: 10% (v/v) Sodium Hypobromite (or bromine water)

  • Urea (B33335) solution (5 M) to stabilize the color (optional, for more quantitative measurements)

  • 96-well clear, flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Plate Setup:

    • Pipette 50 µL of each fungal extract into separate wells of a 96-well microplate.

    • Include wells with 50 µL of PDB-methanol extract as a negative control.

    • Prepare a standard curve by adding 50 µL of this compound standard solutions of known concentrations (e.g., 0, 10, 25, 50, 100, 200 µg/mL) to separate wells.

  • Reaction:

    • Add 25 µL of 10% NaOH to each well and mix by gentle tapping.[6]

    • Add 10 µL of Sakaguchi Reagent A (1% α-naphthol) to each well and mix.[6]

    • Add 10 µL of Sakaguchi Reagent B (sodium hypobromite) to each well and mix. A red color will develop in the presence of the guanidinium group.[6]

    • (Optional) To stabilize the color for more accurate reading, add 10 µL of 5 M urea solution after the color has developed.

  • Measurement:

    • Immediately after color development (or stabilization with urea), measure the absorbance at 520 nm using a microplate reader.

    • The intensity of the red color is proportional to the concentration of this compound.

Protocol 4: Quantitative Analysis of this compound by HPLC-UV

For more precise quantification of this compound in positive hits from the HTS, High-Performance Liquid Chromatography with UV detection is recommended.

Materials:

  • Clarified fungal extracts

  • This compound standard solutions

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • HPLC vials

Procedure:

  • Sample Preparation:

    • Transfer the clarified fungal extracts and this compound standard solutions to HPLC vials.

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient could be:

      • 0-5 min: 5% B

      • 5-20 min: Linear gradient to 95% B

      • 20-25 min: 95% B

      • 25-30 min: Return to 5% B and equilibrate

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 278 nm

    • Column Temperature: 30°C

  • Data Analysis:

    • Identify the this compound peak in the chromatograms by comparing the retention time with the this compound standard.

    • Quantify the this compound concentration in the samples by comparing the peak area with the standard curve generated from the this compound standards.

Mandatory Visualizations

Experimental_Workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_screening Screening & Analysis spore_prep Spore Suspension Preparation inoculation Inoculation of 96-Well Plate spore_prep->inoculation incubation Incubation inoculation->incubation extraction This compound Extraction (Methanol) incubation->extraction clarification Clarification (Filtration) extraction->clarification hts_assay HTS Colorimetric Assay (Sakaguchi Test) clarification->hts_assay hplc_quant HPLC-UV Quantification hts_assay->hplc_quant Positive Hits

Caption: High-throughput screening workflow for this compound production.

Peramine_Biosynthesis_Signaling cluster_inputs Precursors & Signals cluster_regulation Regulation cluster_biosynthesis Biosynthesis arginine Arginine pera_enzyme PerA Enzyme (NRPS) arginine->pera_enzyme p5c 1-Pyrroline-5-Carboxylate p5c->pera_enzyme plant_signals Plant Signals (e.g., Jasmonic Acid, Salicylic Acid) global_reg Global Regulators (e.g., VelA) plant_signals->global_reg epigenetic Epigenetic Control (Histone Methylation) plant_signals->epigenetic proa Transcription Factor (ProA) global_reg->proa pera_gene perA Gene epigenetic->pera_gene Transcriptional Activation proa->pera_gene Activation pera_gene->pera_enzyme Transcription & Translation This compound This compound pera_enzyme->this compound

Caption: Simplified signaling pathway for this compound biosynthesis.

References

Formulation of Peramine for Enhanced Stability and Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peramine is a naturally occurring pyrrolopyrazine alkaloid produced by the endophytic fungus Epichloë festucae found in perennial ryegrass. It serves as a potent insect antifeedant, offering a promising avenue for the development of novel, bio-based insecticides. However, like many natural products, the inherent stability and bioavailability of this compound can be limiting factors in its practical application. This document provides detailed application notes and protocols for the formulation of this compound to enhance its stability and efficacy. The following sections will cover formulation strategies, experimental protocols for stability and efficacy testing, and methods for quantification.

I. Formulation Strategies for Enhanced Stability and Efficacy

The primary goals for formulating this compound are to protect it from degradation by environmental factors (e.g., pH, temperature, and UV light) and to improve its delivery and uptake by the target insect pest. Based on established methods for stabilizing alkaloids and other natural products, the following formulation strategies are recommended.

Nanoformulations

Nanoformulations, such as nanoemulsions and polymeric nanoparticles, offer significant advantages for improving the stability and efficacy of lipophilic compounds like this compound.

  • Nanoemulsions: These are colloidal dispersions of oil and water stabilized by surfactants. This compound can be dissolved in the oil phase, protecting it from hydrolysis and photodegradation. The small droplet size enhances its ability to penetrate the insect cuticle.

  • Polymeric Nanoparticles: Biodegradable polymers such as polylactic-co-glycolic acid (PLGA) can encapsulate this compound, providing a sustained release profile and protecting it from premature degradation.

Microencapsulation

Microencapsulation involves entrapping this compound within a protective polymer shell. This technique can:

  • Provide controlled release of the active ingredient.

  • Protect this compound from UV degradation and oxidation.

  • Improve handling and safety of the formulation.

Liposomal Formulations

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For this compound, a lipophilic molecule, it would partition into the lipid bilayer, enhancing its stability and facilitating its transport across biological membranes.

Adjuvants and Stabilizers

The addition of specific adjuvants and stabilizers can significantly improve the performance of this compound formulations:

  • Antioxidants: To prevent oxidative degradation, antioxidants such as Butylated Hydroxytoluene (BHT) or Vitamin E can be incorporated.

  • UV Protectants: Compounds like benzophenones or salicylates can be added to absorb UV radiation and prevent photodegradation.

  • pH Modifiers: Buffering agents can maintain an optimal pH for this compound stability in aqueous formulations.[1]

  • Surfactants and Wetting Agents: These can improve the spreading and adherence of the formulation on plant surfaces and the insect cuticle.

II. Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data on the antifeedant efficacy of this compound against the Argentine stem weevil (Listronotus bonariensis).

Table 1: Antifeedant Efficacy of this compound in Ryegrass Cultivars against Listronotus bonariensis

Ryegrass Cultivar/LineThis compound Concentration (ng/g)Mean Weight Change of Weevil (%)
JUMBO (Endophyte-Free)Not Detected+12.3 ± 1.2
ALTO AR146.5 - 184.2-18.2 ± 4.5
LE16446.5 - 184.2-13.3 ± 5.0
LE16646.5 - 184.2-17.1 ± 2.3

Data adapted from a study on the feeding performance of Argentine stem weevil on endophyte-infected ryegrass.[2][3][4]

Table 2: Effect of this compound-Containing Alkaloid Extracts on Listronotus bonariensis Weight

Ryegrass Line ExtractEffect on Weevil Weight
LE164-12.5%
LE166+8.8%
ALTO AR1+4.9%

Note: The variability in weight change with extracted alkaloids may be due to the presence of other compounds in the extract. A pure this compound diet assay would provide more direct evidence of its antifeedant properties.[3]

III. Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the stability and efficacy of this compound formulations.

Protocol for Stability Testing of this compound Formulations

This protocol is designed to assess the chemical stability of this compound in a given formulation under various environmental conditions.[5][6][7]

Objective: To determine the degradation kinetics of this compound in a formulation under accelerated storage conditions (elevated temperature, humidity, and UV light exposure).

Materials:

  • This compound formulation

  • HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)

  • Analytical standards of this compound

  • Environmental chambers (temperature, humidity, and light controlled)

  • HPLC system with a UV or MS detector

  • Validated analytical column (e.g., C18)

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Sample Preparation:

    • Prepare multiple aliquots of the this compound formulation in the final proposed packaging.

    • Prepare a stock solution of analytical grade this compound in a suitable solvent (e.g., methanol) for calibration standards.

  • Storage Conditions:

    • Accelerated Stability:

      • Temperature/Humidity: Place samples in environmental chambers at 40°C ± 2°C with 75% ± 5% relative humidity (RH) and 54°C ± 2°C with ambient humidity.

      • Photostability: Expose samples to a light source conforming to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

    • Long-Term Stability:

      • Store samples at 25°C ± 2°C with 60% ± 5% RH.

  • Time Points for Analysis:

    • Analyze samples at time zero and at predetermined intervals (e.g., 1, 2, 3, and 6 months for accelerated studies; 0, 3, 6, 9, 12, 18, and 24 months for long-term studies).

  • Analytical Method (HPLC):

    • Develop and validate an HPLC method for the quantification of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid for better peak shape) is a common starting point for alkaloid analysis.

    • Prepare a calibration curve using the this compound standard solution.

    • At each time point, extract this compound from the formulation using a validated procedure.

    • Inject the extracted sample and standards into the HPLC system.

    • Quantify the concentration of this compound based on the peak area relative to the calibration curve.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point compared to the initial concentration.

    • Determine the degradation rate constant (k) and the shelf-life (t90, time for 10% degradation) of the formulation under each storage condition.

Protocol for Antifeedant Efficacy Assay

This protocol assesses the antifeedant properties of this compound formulations against a target insect pest, such as the Argentine stem weevil.[8][9][10][11]

Objective: To quantify the reduction in food consumption by an insect pest when exposed to a diet treated with a this compound formulation.

Materials:

  • Target insect pests (e.g., Argentine stem weevil adults)

  • Artificial diet for the insect

  • This compound formulation and a control formulation (without this compound)

  • Petri dishes or multi-well plates

  • Leaf discs from a host plant (e.g., ryegrass)

  • Filter paper

  • Analytical balance

  • Image analysis software (optional)

Procedure:

  • Preparation of Treated Diet:

    • Incorporate the this compound formulation into the artificial diet at various concentrations (e.g., 10, 50, 100, 200 ppm).

    • Prepare a control diet with the formulation excipients but without this compound.

    • Alternatively, for leaf disc assays, dissolve the formulation in a suitable solvent and apply it to the surface of the leaf discs. Allow the solvent to evaporate completely.

  • Bioassay:

    • Starve the insects for a few hours (e.g., 2-4 hours) before the assay.

    • Place a pre-weighed amount of the treated or control diet (or a treated leaf disc) into a petri dish lined with moist filter paper.

    • Introduce a single insect into each petri dish.

    • Replicate each treatment and control multiple times (e.g., 10-20 replicates).

    • Maintain the petri dishes in a controlled environment (temperature, humidity, and light cycle) suitable for the insect.

  • Data Collection:

    • After a set period (e.g., 24 or 48 hours), remove the insects.

    • Measure the amount of diet consumed by re-weighing the remaining diet. For leaf disc assays, the consumed area can be measured using image analysis software.

    • Record the weight change of the insects.

  • Data Analysis:

    • Calculate the Feeding Deterrence Index (FDI) using the following formula:

      • FDI (%) = [ (C - T) / C ] * 100

      • Where C is the consumption in the control group and T is the consumption in the treatment group.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

    • Calculate the EC50 (Effective Concentration to deter feeding by 50%).

Protocol for Insecticidal Efficacy (LC50) Assay

This protocol determines the lethal concentration of a this compound formulation that causes 50% mortality in a target insect population.

Objective: To determine the dose-dependent mortality of an insect pest upon exposure to a this compound formulation.

Materials:

  • Target insect pests

  • This compound formulation

  • Control formulation

  • Bioassay containers (e.g., vials, petri dishes)

  • Micro-applicator or spray tower (for topical or spray application)

  • Artificial diet or host plant material

Procedure:

  • Dose Preparation:

    • Prepare a series of dilutions of the this compound formulation in a suitable solvent or carrier.

  • Application:

    • Diet Incorporation: Mix the different concentrations of the formulation into the insect's artificial diet.

    • Topical Application: Apply a precise volume of each dilution directly to the dorsal thorax of individual insects using a micro-applicator.

    • Contact/Residual Assay: Treat a surface (e.g., filter paper, glass vial) with the formulation and allow the solvent to evaporate. Then, introduce the insects to the treated surface.

  • Bioassay:

    • Place the treated insects in clean containers with access to food and water (if applicable).

    • Maintain the insects under controlled environmental conditions.

    • Include a control group treated only with the solvent or carrier.

    • Replicate each concentration and the control.

  • Data Collection:

    • Record the number of dead and moribund insects at regular intervals (e.g., 24, 48, 72 hours).

  • Data Analysis:

    • Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.

    • Perform probit analysis or logit analysis to determine the LC50 (Lethal Concentration for 50% mortality) and its 95% confidence intervals.

IV. Mandatory Visualizations

Experimental Workflows

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_form Prepare this compound Formulation Aliquots accel_storage Accelerated Storage (40°C/75%RH, 54°C) prep_form->accel_storage photo_storage Photostability (ICH Q1B) prep_form->photo_storage long_term_storage Long-Term Storage (25°C/60%RH) prep_form->long_term_storage prep_std Prepare this compound Analytical Standard hplc HPLC Quantification prep_std->hplc sampling Sample at Predetermined Time Points accel_storage->sampling photo_storage->sampling long_term_storage->sampling extraction Extract this compound from Formulation sampling->extraction extraction->hplc calc_remain Calculate % this compound Remaining hplc->calc_remain calc_kinetics Determine Degradation Kinetics (k, t90) calc_remain->calc_kinetics Efficacy_Assay_Workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_data Data Collection & Analysis prep_diet Prepare Treated and Control Diets setup_assay Set up Bioassay (Diet/Leaf Disc + Insect) prep_diet->setup_assay starve_insects Starve Insects starve_insects->setup_assay incubation Incubate under Controlled Conditions setup_assay->incubation measure_consumption Measure Diet Consumption and Insect Weight Change incubation->measure_consumption calc_fdi Calculate Feeding Deterrence Index (FDI) measure_consumption->calc_fdi stat_analysis Statistical Analysis (ANOVA, EC50) calc_fdi->stat_analysis Peramine_Signaling_Pathway cluster_receptor Neuronal Membrane cluster_downstream Intracellular Signaling Cascade cluster_response Cellular Response This compound This compound receptor Octopamine Receptor (GPCR) This compound->receptor Binds/Modulates g_protein G-Protein Activation receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase (AC) g_protein->adenylyl_cyclase Modulates camp cAMP Production adenylyl_cyclase->camp Catalyzes pka Protein Kinase A (PKA) Activation camp->pka Activates ion_channel Ion Channel Modulation pka->ion_channel Phosphorylates neuro_response Altered Neuronal Activity ion_channel->neuro_response Leads to behavioral_response Antifeedant Behavior neuro_response->behavioral_response Results in

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Peramine Extraction from Ryegrass

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of peramine from ryegrass (Lolium perenne).

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction in a question-and-answer format.

Issue 1: Low this compound Yield

Q: My this compound yield is consistently lower than expected. What are the potential causes and how can I improve it?

A: Low this compound yield can stem from several factors, from the quality of the starting material to the extraction parameters. Here’s a systematic approach to troubleshooting:

  • Plant Material Quality: The concentration of this compound can vary significantly based on the ryegrass cultivar, the growth stage of the plant, and environmental conditions such as drought.[1]

    • Recommendation: Ensure you are using a ryegrass cultivar known for high endophyte and this compound levels. Harvest at the optimal growth stage, as alkaloid concentrations can change throughout the plant's life cycle.

  • Sample Preparation: Improper drying and grinding of the ryegrass can lead to inefficient extraction.

    • Recommendation: Freeze-dry the plant material immediately after harvesting to preserve the chemical integrity of the this compound.[1] Grind the dried material to a fine, uniform powder to increase the surface area for solvent penetration. A moderate particle size is often optimal to avoid the loss of volatile compounds due to heat generated during grinding.

  • Extraction Solvent: The choice of solvent and its polarity are critical for efficiently extracting this compound.

    • Recommendation: A common and effective solvent system for this compound extraction is a mixture of methanol (B129727) and chloroform (B151607). Another reported method uses 2-propanol with lactic acid. Experiment with different solvent polarities to find the optimal system for your specific matrix.

  • Extraction Parameters: Suboptimal temperature, extraction time, and solvent-to-solid ratio can significantly impact yield.

    • Recommendation: Optimize these parameters systematically. Use a design of experiments (DoE) approach to efficiently test different combinations. Generally, increasing the temperature can enhance solubility and diffusion, but excessive heat may degrade the thermolabile this compound.[2]

Issue 2: Poor Purity of the this compound Extract

Q: My extract contains significant impurities that are interfering with downstream analysis. How can I clean up my sample?

A: Co-extraction of other plant metabolites is a common challenge. Here are some strategies to improve the purity of your this compound extract:

  • Solid-Phase Extraction (SPE): SPE is a highly effective method for cleaning up complex extracts.

    • Recommendation: Use a cation-exchange SPE cartridge. This compound, being an amine, will be retained on the cartridge, while many other less polar or neutral compounds will be washed away. The this compound can then be eluted with an appropriate solvent.

  • Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound from impurities based on their differential solubility in immiscible solvents.

    • Recommendation: After the initial extraction, perform an acid-base LLE. Acidify the extract to protonate the this compound, making it water-soluble, and wash with a non-polar organic solvent to remove non-polar impurities. Then, basify the aqueous layer to deprotonate the this compound, making it soluble in a non-polar organic solvent, which can then be collected.

  • Column Chromatography: For higher purity, column chromatography is a standard purification technique.

    • Recommendation: Use a silica (B1680970) gel column and elute with a solvent gradient of increasing polarity. Monitor the fractions using Thin Layer Chromatography (TLC) or HPLC to identify and combine the fractions containing pure this compound.

Issue 3: Inconsistent and Irreproducible Results

Q: I am getting variable results between extraction batches. How can I improve the reproducibility of my method?

A: Consistency is key for reliable research. To improve reproducibility, consider the following:

  • Standardize Your Protocol: Ensure every step of your protocol, from sample collection to final analysis, is well-documented and consistently followed.

    • Recommendation: Create a detailed Standard Operating Procedure (SOP) and adhere to it strictly for all extractions.

  • Homogenize Your Starting Material: Variations within the plant material can lead to inconsistent results.

    • Recommendation: If possible, grind and thoroughly mix a larger batch of dried ryegrass to create a homogenous powder that can be used for multiple extractions.

  • Control Environmental Factors: Temperature and humidity can affect both the extraction process and the stability of the extract.

    • Recommendation: Perform extractions in a controlled environment. Store the dried plant material and the final extract in a cool, dry, and dark place to prevent degradation.

  • Instrument Calibration: Ensure all equipment, especially analytical instruments like HPLC, are properly calibrated.

    • Recommendation: Regularly perform system suitability tests for your HPLC to ensure consistent performance.

Frequently Asked Questions (FAQs)

Extraction Process

Q: What is the best solvent for extracting this compound from ryegrass? A: While there is no single "best" solvent, mixtures of polar and non-polar solvents are often effective for alkaloids. A combination of methanol and chloroform has been successfully used. A solution of 50% isopropanol (B130326) with 1% lactic acid has also been reported for the simultaneous extraction of this compound and other alkaloids. The optimal choice may depend on the specific ryegrass variety and the desired purity of the final extract.

Q: What is the recommended temperature for this compound extraction? A: It is generally recommended to perform extractions at a moderately elevated temperature to increase efficiency. However, as this compound is an alkaloid, it can be susceptible to degradation at high temperatures. A good starting point is in the range of 40-60°C. The optimal temperature should be determined experimentally to balance yield and compound stability.

Q: How long should I perform the extraction? A: Extraction time is a critical parameter that needs to be optimized. Insufficient time will result in incomplete extraction, while excessively long times can lead to the degradation of this compound and the extraction of more impurities. Typical extraction times can range from 30 minutes to several hours.[3]

Analysis and Quantification

Q: What is the most common method for quantifying this compound? A: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and quantification of this compound.[1]

Q: What type of HPLC column should I use for this compound analysis? A: A reversed-phase C18 column is commonly used for the separation of alkaloids like this compound.

Q: What are typical mobile phase compositions for this compound analysis by HPLC? A: A gradient elution with a mixture of an aqueous buffer (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol is typically employed. The exact gradient profile will need to be optimized for your specific column and system.

Stability and Storage

Q: How stable is this compound in solution? A: The stability of this compound can be influenced by factors such as pH, temperature, and light exposure.[4][5] Generally, storing extracts in a cool, dark place is recommended. For long-term storage, extracts should be kept at -20°C or below.

Q: What pH is optimal for this compound stability? A: While specific data for this compound is limited, many alkaloids are more stable in slightly acidic conditions which keep them in their protonated, salt form. It is advisable to avoid strongly acidic or alkaline conditions during storage unless required for a specific purification step.

Data Presentation

Table 1: Factors Affecting this compound Extraction Yield

ParameterGeneral RecommendationPotential Impact on Yield
Plant Material Use high-peramine ryegrass cultivars; harvest at optimal growth stage.Significant
Drying Method Freeze-drying is preferred over oven-drying.High
Particle Size Fine, uniform powder.Moderate to High
Solvent Choice Methanol/chloroform or isopropanol/lactic acid mixtures.High
Solvent-to-Solid Ratio Typically 10:1 to 20:1 (v/w); needs optimization.[2][3]Moderate
Extraction Temperature 40-60°C; needs optimization.Moderate
Extraction Time 30 minutes to several hours; needs optimization.Moderate

Table 2: Typical HPLC Parameters for this compound Analysis

ParameterTypical Setting
Column Reversed-phase C18, 150 x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 25-40°C
Detection UV at ~280 nm or Mass Spectrometry (MS)

Experimental Protocols

Protocol 1: this compound Extraction from Ryegrass

  • Sample Preparation:

    • Harvest fresh ryegrass and immediately freeze-dry the material.

    • Grind the freeze-dried ryegrass into a fine powder using a laboratory mill.

    • Store the powdered material in a desiccator at 4°C until extraction.

  • Extraction:

    • Weigh 1 gram of the powdered ryegrass into a conical flask.

    • Add 20 mL of the extraction solvent (e.g., 1:1 methanol:chloroform).

    • Place the flask in an ultrasonic bath at 50°C for 30 minutes.

    • After sonication, filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator.

    • Re-dissolve the dried extract in a known volume of mobile phase for HPLC analysis.

Protocol 2: this compound Quantification by HPLC

  • Standard Preparation:

    • Prepare a stock solution of a certified this compound standard in methanol (e.g., 1 mg/mL).

    • Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • HPLC Analysis:

    • Set up the HPLC system with the parameters outlined in Table 2.

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

    • Inject the calibration standards, followed by the prepared ryegrass extracts.

    • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Harvest Harvest Ryegrass FreezeDry Freeze-Drying Harvest->FreezeDry Grind Grinding FreezeDry->Grind Extraction Solvent Extraction (e.g., Methanol/Chloroform) Grind->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (Optional) (e.g., SPE, LLE) Evaporation->Purification HPLC HPLC Quantification Purification->HPLC

Caption: Workflow for this compound Extraction and Analysis.

Troubleshooting_Low_Yield cluster_material Plant Material cluster_process Extraction Process cluster_analysis Analytical Method Start Low this compound Yield CheckCultivar Verify Ryegrass Cultivar & Growth Stage Start->CheckCultivar CheckPrep Review Sample Prep (Drying & Grinding) Start->CheckPrep CheckSolvent Optimize Solvent System Start->CheckSolvent CheckParams Optimize Parameters (Temp, Time, Ratio) Start->CheckParams CheckMethod Validate HPLC Method Start->CheckMethod CheckCultivar->CheckPrep CheckPrep->CheckSolvent CheckSolvent->CheckParams CheckParams->CheckMethod Outcome Improved Yield CheckMethod->Outcome

Caption: Troubleshooting Logic for Low this compound Yield.

References

Technical Support Center: Peramine Analysis and Matrix Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Peramine Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges encountered during the quantitative analysis of this compound, with a specific focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix during LC-MS analysis.[1] This interference can lead to either a decrease in the analytical signal, known as ion suppression, or an increase in the signal, termed ion enhancement.[1][2] Ultimately, matrix effects can compromise the accuracy, precision, and sensitivity of this compound quantification.[3] The "matrix" itself refers to all components within a sample other than this compound, such as other alkaloids, lipids, and pigments in a plant extract.

Q2: What are the common causes of matrix effects in this compound analysis from plant matrices?

A2: In the analysis of this compound from endophyte-infected grasses like perennial ryegrass and tall fescue, common sources of matrix effects include:

  • Other Alkaloids: Co-extraction of other endophyte-produced alkaloids (e.g., lolitrem B, ergovaline) can interfere with this compound ionization.[4]

  • Lipids and Pigments: These are abundant in plant tissues and can cause significant ion suppression.

  • Sample Preparation Reagents: Incomplete removal of salts, acids, or bases used during the extraction and cleanup process can contribute to matrix effects.[5]

Q3: How can I determine if my this compound analysis is being affected by matrix effects?

A3: Two primary methods are used to assess the presence and magnitude of matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a this compound standard is introduced into the mass spectrometer after the LC column. A blank matrix extract is then injected. A dip or rise in the this compound signal as the matrix components elute indicates regions of ion suppression or enhancement, respectively.

  • Post-Extraction Spike: This quantitative approach compares the response of this compound spiked into a blank matrix extract after the extraction procedure to the response of a this compound standard in a neat solvent at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.[6]

Q4: What are the most effective strategies to minimize or compensate for matrix effects in this compound analysis?

A4: A combination of strategies is often most effective:

  • Optimized Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently extracting this compound. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at producing cleaner extracts than simpler methods like protein precipitation or direct dilution.[5]

  • Chromatographic Separation: Modifying LC parameters such as the column chemistry, mobile phase composition, and gradient profile can help separate this compound from co-eluting matrix components.[3]

  • Use of Internal Standards: The most robust method to compensate for matrix effects is the use of a stable isotope-labeled (SIL) internal standard for this compound. Since the SIL internal standard has nearly identical chemical and physical properties to this compound, it will be affected by the matrix in the same way, allowing for accurate correction.[5] If a SIL standard is unavailable, a structural analog can be used, but with careful validation.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples can help to compensate for matrix effects.[7]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low this compound Recovery Inefficient extraction from the plant matrix.Optimize the extraction solvent and procedure. A simple and effective method involves a two-step extraction with a methanol/water/formic acid solution followed by a dichloromethane/isopropanol solution.[4]
This compound degradation during sample processing.Investigate the stability of this compound under your extraction and storage conditions. Amines can be susceptible to degradation in acidic media over time.[8]
Poor Peak Shape Interaction of this compound with active sites in the LC system.Use a column with appropriate chemistry (e.g., C18) and optimize the mobile phase. The addition of a small amount of formic acid to the mobile phase can improve peak shape for amines.
Co-eluting interferences.Improve chromatographic resolution by adjusting the gradient, flow rate, or trying a different column.
Inconsistent Quantitative Results (High Variability) Significant and variable matrix effects between samples.Implement a more rigorous sample cleanup method, such as SPE.[5]
Utilize a stable isotope-labeled internal standard for this compound to correct for variations in matrix effects.[5]
Prepare calibration curves using matrix-matched standards.[7]
Signal Suppression (Lower than expected intensity) Co-eluting matrix components competing for ionization.[1]Enhance sample cleanup to remove interfering compounds.
Optimize chromatography to separate this compound from the suppression zone.
Signal Enhancement (Higher than expected intensity) Co-eluting matrix components facilitating the ionization of this compound.Dilute the sample extract to reduce the concentration of enhancing compounds.
Improve chromatographic separation.

Quantitative Data Summary

The following tables summarize quantitative data from a validated LC-MS method for the analysis of this compound in perennial ryegrass.[4]

Table 1: Method Detection and Quantification Limits for this compound

ParameterValue (ng/mL)
Limit of Detection (LOD)0.2
Limit of Quantitation (LOQ)0.8

Table 2: Linearity of this compound Analysis

Linear Range (ng/mL)
0.8 - 1593.9> 0.99

Table 3: Accuracy and Precision of this compound Quantification

Spiked Concentration (µg/g)Accuracy (%)Precision (RSD%)
Low QC95.64.5
Medium QC102.33.2
High QC105.12.8

Table 4: Recovery and Matrix Effect for this compound Analysis

ParameterValue (%)
Recovery92.5
Matrix Effect12.3 (Ion Enhancement)

Experimental Protocols

1. This compound Extraction from Perennial Ryegrass [4]

This protocol describes a simple two-step extraction method suitable for the analysis of this compound from dried plant material.

  • Sample Preparation: Freeze-dry and grind the perennial ryegrass samples to a fine powder.

  • Extraction Step 1:

    • Weigh 100 mg of the powdered sample into a 2 mL microcentrifuge tube.

    • Add 1 mL of extraction solvent 1 (80% methanol, 19.5% water, 0.5% formic acid).

    • Vortex for 10 seconds and then sonicate for 30 minutes.

    • Centrifuge at 13,000 rpm for 5 minutes.

    • Transfer the supernatant to a clean tube.

  • Extraction Step 2:

    • To the pellet from the first extraction, add 1 mL of extraction solvent 2 (50% dichloromethane, 50% isopropanol).

    • Vortex for 10 seconds and then sonicate for 30 minutes.

    • Centrifuge at 13,000 rpm for 5 minutes.

    • Transfer the supernatant and combine it with the supernatant from the first extraction.

  • Final Preparation:

    • Evaporate the combined supernatants to dryness under a stream of nitrogen.

    • Reconstitute the residue in 500 µL of 50% methanol.

    • Filter through a 0.22 µm syringe filter into an LC autosampler vial.

2. LC-MS Analysis of this compound [4]

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole MS).

  • LC Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-2 min: 95% A

    • 2-12 min: Linear gradient to 5% A

    • 12-15 min: Hold at 5% A

    • 15-15.1 min: Linear gradient back to 95% A

    • 15.1-20 min: Hold at 95% A (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

    • SIM Ion for this compound: m/z 249.2

Visualizations

Peramine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Dried & Ground Ryegrass Sample Extraction1 Step 1: Extraction (Methanol/Water/Formic Acid) Sample->Extraction1 Centrifuge1 Centrifugation Extraction1->Centrifuge1 Extraction2 Step 2: Extraction (Dichloromethane/Isopropanol) Centrifuge1->Extraction2 Combine Combine Supernatants Centrifuge1->Combine Supernatant 1 Centrifuge2 Centrifugation Extraction2->Centrifuge2 Centrifuge2->Combine Supernatant 2 Evaporate Evaporation Combine->Evaporate Reconstitute Reconstitution (50% Methanol) Evaporate->Reconstitute Filter Filtering Reconstitute->Filter LC_MS LC-MS System (C18 Column, ESI+) Filter->LC_MS Data_Processing Data Processing (Quantification) LC_MS->Data_Processing

Caption: Workflow for this compound Extraction and LC-MS Analysis.

Matrix_Effect_Troubleshooting Start Inconsistent or Inaccurate This compound Quantification Assess_ME Assess Matrix Effect (Post-Extraction Spike) Start->Assess_ME ME_Present Matrix Effect > 15%? Assess_ME->ME_Present Optimize_SP Optimize Sample Prep (e.g., SPE Cleanup) ME_Present->Optimize_SP Yes Revalidate Re-validate Method ME_Present->Revalidate No Optimize_Chroma Optimize Chromatography (Separate from Interference) Optimize_SP->Optimize_Chroma Use_IS Use Stable Isotope-Labeled Internal Standard Optimize_Chroma->Use_IS Use_MM Use Matrix-Matched Calibration Use_IS->Use_MM Use_MM->Revalidate End Accurate Quantification Revalidate->End

Caption: Troubleshooting Decision Tree for Matrix Effects in this compound Analysis.

References

Technical Support Center: Enhancing Peramine Production in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the in vitro production of peramine from fungal cultures, primarily focusing on Epichloë species.

Troubleshooting Guides

This section addresses common challenges encountered during in vitro this compound production, offering potential causes and actionable solutions.

Issue 1: Low or No this compound Yield

Potential Cause Recommended Solution
Incorrect Fungal Strain/Genotype Verify that the selected Epichloë strain possesses a functional perA gene, which is essential for this compound synthesis.[1][2] Not all strains with the perA gene produce this compound due to mutations.[1] Consider genetic screening or using a known this compound-producing strain.
Suboptimal Culture Medium The composition of the culture medium significantly impacts secondary metabolite production.[3][4] Experiment with different basal media (e.g., Potato Dextrose Broth, Minimal Davis Broth) and systematically optimize carbon and nitrogen sources.[3][5]
Inappropriate pH of the Medium The pH of the culture medium influences fungal growth and metabolic pathways.[3][6] The optimal pH for secondary metabolite production is often around 6.0.[3][5] Monitor and adjust the initial pH of your medium and consider using buffered media to maintain pH stability.
Non-conducive Incubation Temperature Temperature is a critical factor for fungal growth and enzyme activity.[7] The optimal temperature for many endophytic fungi is between 25-30°C.[8][9] Test a range of temperatures to find the optimum for your specific strain.
Insufficient Aeration Adequate oxygen supply is crucial for the growth of aerobic fungi and the production of many secondary metabolites.[9] For liquid cultures, optimize the agitation speed (e.g., 150-200 rpm) and use baffled flasks to improve oxygen transfer.
Inadequate Incubation Time This compound production may be growth phase-dependent. Harvest the culture at different time points (e.g., 7, 14, 21 days) to determine the peak production period.[3]
Strain Degeneration Fungal strains can lose their productivity after multiple subcultures.[9] It is advisable to use fresh cultures revived from cryopreserved stock for consistent production.

Issue 2: High Variability in this compound Production Between Batches

Potential Cause Recommended Solution
Inconsistent Inoculum The age, size, and physiological state of the inoculum can lead to significant variations. Standardize your inoculum preparation by using a consistent amount of mycelia or a spore suspension with a known concentration.[9]
Media Preparation Inconsistencies Minor variations in media components can affect yields.[9] Ensure accurate weighing of all components and consistent pH adjustment for each batch.
Fluctuations in Incubation Conditions Variations in temperature or agitation speed within the incubator can impact fungal metabolism.[9] Regularly calibrate and monitor your incubator to ensure stable conditions.

Issue 3: Culture Contamination

Potential Cause Recommended Solution
Inadequate Aseptic Technique Strict aseptic techniques are paramount. Work in a laminar flow hood, sterilize all media and equipment properly, and minimize exposure of cultures to the open environment.
Contaminated Stock Cultures The original fungal culture may be contaminated. Purify your culture by single spore isolation or hyphal tipping.[10]
Contaminated Reagents One or more media components may be contaminated. Use high-purity reagents and sterile water. Consider filter-sterilizing heat-labile components.

Frequently Asked Questions (FAQs)

Q1: What is the biosynthetic pathway for this compound?

A1: this compound biosynthesis is catalyzed by a two-module nonribosomal peptide synthetase (NRPS) called this compound synthetase (PerA), which is encoded by the perA gene.[1][11] This single, multifunctional enzyme is solely responsible for the synthesis of this compound from its amino acid precursors, L-arginine and L-proline, which also involves a pyrroline-5-carboxylate intermediate.[11][12]

Q2: Which fungal species are known to produce this compound?

A2: this compound is primarily produced by endophytic fungi of the genus Epichloë (formerly Neotyphodium), which form symbiotic relationships with cool-season grasses.[1][11] However, orthologs of the perA gene and this compound production have also been identified in other fungi, such as Metarhizium rileyi and Metarhizium majus.[11]

Q3: How can I optimize the culture medium for this compound production?

A3: A systematic approach like "One Strain Many Compounds" (OSMAC) can be effective.[13] This involves varying one component of the culture medium at a time. Start with a basal medium like Potato Dextrose Broth (PDB) and then test different carbon sources (e.g., glucose, sucrose, maltose) and nitrogen sources (e.g., peptone, yeast extract, tryptone) to identify the optimal combination for your fungal strain.[3][4][5]

Q4: What are the recommended incubation conditions for this compound production?

A4: While optimal conditions can be strain-specific, a good starting point for Epichloë species is an incubation temperature of 25-28°C, an initial pH of 5.5-6.5, and shaking at 150-180 rpm for liquid cultures.[3][4][9][14] The incubation period can range from 7 to 21 days.[3]

Q5: How can I extract and quantify this compound from my fungal cultures?

A5: this compound can be extracted from the fungal mycelium and culture filtrate using organic solvents. A common method involves extraction with a methanol/water mixture followed by purification. Quantification is typically performed using High-Performance Liquid Chromatography (HPLC) with UV detection.[15][16][17]

Data Presentation: Optimizing Culture Conditions

The following tables provide illustrative data on how different culture parameters can influence this compound production. Note that these are example values and optimal conditions should be determined empirically for each specific fungal strain.

Table 1: Effect of Different Carbon Sources on this compound Yield

Carbon Source (20 g/L)Fungal Biomass (g/L)This compound Yield (mg/L)
Glucose12.535.2
Sucrose11.842.5
Maltose14.255.8
Fructose10.528.1

Table 2: Effect of Different Nitrogen Sources on this compound Yield

Nitrogen Source (10 g/L)Fungal Biomass (g/L)This compound Yield (mg/L)
Peptone13.160.3
Yeast Extract15.051.7
Tryptone12.865.9
Ammonium Sulfate9.525.4

Table 3: Effect of Initial Medium pH on this compound Yield

Initial pHFungal Biomass (g/L)This compound Yield (mg/L)
4.58.920.1
5.513.558.4
6.512.149.6
7.510.233.7

Experimental Protocols

Protocol 1: In Vitro Culture of Epichloë for this compound Production

  • Inoculum Preparation:

    • Grow the Epichloë strain on Potato Dextrose Agar (B569324) (PDA) plates at 22-25°C for 2-3 weeks.[18][19]

    • Aseptically cut out five small agar plugs (approximately 5 mm in diameter) from the actively growing edge of the mycelial colony.

  • Liquid Culture Fermentation:

    • Prepare the desired liquid medium (e.g., PDB or an optimized medium) and dispense 100 mL into 250 mL Erlenmeyer flasks.

    • Autoclave the flasks at 121°C for 20 minutes and allow them to cool to room temperature.

    • Aseptically transfer the five agar plugs into each flask.

    • Incubate the flasks on a rotary shaker at 150-180 rpm and 25-28°C for 14-21 days in the dark.

Protocol 2: Extraction of this compound from Fungal Culture

  • Harvesting:

    • Separate the fungal biomass from the culture broth by vacuum filtration using Whatman No. 1 filter paper.

    • Freeze-dry the mycelium and the filtrate separately.

  • Extraction:

    • Grind the dried mycelium into a fine powder.

    • Extract the powdered mycelium with a methanol:water (80:20 v/v) solution three times.

    • Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

    • Re-dissolve the dried extract from the culture filtrate in methanol.

  • Purification (Optional):

    • The crude extract can be further purified using solid-phase extraction (SPE) or preparative HPLC if high purity is required.

Protocol 3: Quantification of this compound by HPLC

  • Sample Preparation:

    • Dissolve the dried extracts in the mobile phase and filter through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid) is commonly used.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.[17]

    • Quantification: Create a standard curve using a pure this compound standard to calculate the concentration in the samples.

Visualizations

Peramine_Biosynthesis_Pathway Proline L-Proline P5C 1-Pyrroline-5-carboxylate Proline->P5C Proline Dehydrogenase Arginine L-Arginine PerA_M2 PerA (Module 2) A-T-M-R* Domains Arginine->PerA_M2 PerA_M1 PerA (Module 1) A-T-C Domains Intermediate Dipeptidyl-thioester Intermediate PerA_M1->Intermediate Condensation PerA_M2->Intermediate Condensation This compound This compound Intermediate->this compound Reductive Release & Cyclization P5C->PerA_M1

Caption: this compound Biosynthesis Pathway.

Experimental_Workflow Start Start: Select Epichloë Strain Inoculum 1. Inoculum Preparation (PDA Plates) Start->Inoculum Fermentation 2. Liquid Culture (Shaker Flasks) Inoculum->Fermentation Optimization Optimization Loop (Medium, pH, Temp.) Fermentation->Optimization Optimization->Fermentation Iterate Harvest 3. Harvest Culture (Filtration) Optimization->Harvest Optimal Conditions Found Extraction 4. This compound Extraction (Solvent Extraction) Harvest->Extraction Analysis 5. Quantification (HPLC) Extraction->Analysis End End: Purified This compound Data Analysis->End

Caption: Workflow for this compound Production.

Troubleshooting_Logic Problem Problem: Low this compound Yield CheckStrain Check Strain Genotype (perA gene present?) Problem->CheckStrain CheckCulture Review Culture Conditions (Medium, pH, Temp.) Problem->CheckCulture CheckProcess Examine Post-Culture Steps (Extraction, Analysis) Problem->CheckProcess StrainOK Solution: Use a verified This compound-producing strain. CheckStrain->StrainOK No/mutated perA CultureOK Solution: Systematically optimize culture parameters. CheckCulture->CultureOK Suboptimal ProcessOK Solution: Validate extraction and HPLC methods. CheckProcess->ProcessOK Inefficient

Caption: Troubleshooting Low this compound Yield.

References

Peramine stability issues in different solvents and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of peramine in various solvents and under different storage conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: this compound contains a guanidinium (B1211019) group, which is a very strong base and exists predominantly in its protonated form (guanidinium ion) in neutral and acidic aqueous solutions. This protonated form is highly stabilized by resonance, making the guanidine (B92328) moiety of this compound generally stable in these conditions.[1][2] However, under strong alkaline (basic) conditions, guanidines can be susceptible to hydrolysis, which may lead to the degradation of this compound.[3] The pyrrolopyrazine core of this compound is an aromatic heterocyclic system, which typically confers a degree of stability.

Q2: Which solvents are recommended for preparing this compound stock solutions?

A2: The choice of solvent depends on the intended application and desired storage duration. For short-term use, high-purity water is a suitable solvent due to the high stability of the guanidinium ion in aqueous solutions.[1] For long-term storage, aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) may be considered, as they are less likely to participate in hydrolytic degradation. It is crucial to use anhydrous solvents to minimize water-related degradation. Always store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect them from light to minimize degradation.

Q3: How should I store my this compound samples (solid and in solution)?

A3:

  • Solid Form: this compound powder should be stored in a tightly sealed container in a desiccator at low temperatures (e.g., -20°C) and protected from light. Guanidine compounds can be hygroscopic, so minimizing moisture exposure is critical.[4]

  • In Solution: this compound solutions should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. The choice of solvent is critical (see Q2). Solutions should be protected from light, for example, by using amber vials or wrapping vials in aluminum foil.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation pathways for this compound are not extensively documented, potential degradation can be inferred from its functional groups:

  • Hydrolysis: Under strongly basic conditions, the guanidine group could hydrolyze to form a urea (B33335) derivative and an amine.[3]

  • Oxidation: The pyrrolopyrazine ring system may be susceptible to oxidation, especially when exposed to air, light, or oxidizing agents.

  • Photodegradation: Exposure to UV or visible light can induce degradation, particularly of the aromatic pyrrolopyrazine ring.

Q5: How can I detect and quantify this compound and its potential degradation products?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying this compound and separating it from potential degradation products.[5][6] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique.[5][6] Gas Chromatography (GC) may also be applicable for analyzing certain degradation products.[7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of biological activity in my this compound solution. Degradation of this compound due to improper storage (temperature, light exposure), repeated freeze-thaw cycles, or use of an inappropriate solvent.Prepare fresh solutions from solid this compound. Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles. Store solutions at -80°C and protect from light. Consider using an anhydrous aprotic solvent like DMSO for long-term storage.
Unexpected peaks in my HPLC chromatogram. Presence of degradation products or impurities in the this compound sample. Contamination from the solvent or sample handling.Perform a forced degradation study (see Experimental Protocols below) to identify potential degradation product peaks. Analyze a solvent blank to rule out solvent contamination. Ensure proper cleaning of all glassware and equipment.
Poor solubility of this compound in a specific solvent. This compound is a polar molecule and may have limited solubility in non-polar organic solvents.For aqueous solutions, ensure the pH is not strongly basic, as this can affect the protonation state and solubility. For organic solvents, consider using more polar options like DMSO, DMF, or ethanol. Gentle heating or sonication may aid dissolution.
Precipitate forms in my this compound solution upon storage at low temperatures. The concentration of this compound may exceed its solubility limit in the chosen solvent at low temperatures.Prepare a more dilute stock solution. If a high concentration is necessary, consider a different solvent system. Before use, ensure the solution is brought to room temperature and that all precipitate has redissolved (check visually and by vortexing).

Summary of this compound Stability Data

Table 1: this compound Solution Stability in Different Solvents

SolventStorage Temperature (°C)Light ConditionTimepointThis compound Concentration (% of Initial)Observations (e.g., color change, precipitation)
Water4Dark24 hours
1 week
1 month
DMSO-20Dark1 month
3 months
6 months
Ethanol-20Light1 month
3 months
6 months

Table 2: Forced Degradation Study of this compound

Stress ConditionTreatment DetailsThis compound Remaining (%)Number of Degradation ProductsMajor Degradation Product (Peak Area %)
Acid Hydrolysis0.1 M HCl, 60°C, 24h
Base Hydrolysis0.1 M NaOH, 60°C, 24h
Oxidation3% H₂O₂, RT, 24h
Thermal80°C, 48h (solid)
PhotolyticUV light (254 nm), 24h (solution)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of the chosen solvent (e.g., anhydrous DMSO for a 10 mM stock solution).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used if necessary.

  • Dispense the stock solution into single-use, light-protected (amber) vials.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Forced Degradation Study of this compound

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix an equal volume of the this compound solution with 0.2 M HCl to achieve a final HCl concentration of 0.1 M. Incubate at 60°C.

  • Base Hydrolysis: Mix an equal volume of the this compound solution with 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M. Incubate at 60°C.

  • Oxidative Degradation: Mix an equal volume of the this compound solution with 6% H₂O₂ to achieve a final H₂O₂ concentration of 3%. Keep at room temperature.

  • Thermal Degradation: Store the solid this compound powder in an oven at 80°C. Also, store the this compound solution at 80°C.

  • Photolytic Degradation: Expose the this compound solution in a photostability chamber to UV light.

  • Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples by a validated stability-indicating HPLC method.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stability Stability Testing cluster_analysis Analysis cluster_results Data Interpretation start Weigh Solid this compound dissolve Dissolve in Solvent start->dissolve aliquot Aliquot into Vials dissolve->aliquot store Store at -80°C aliquot->store stress Forced Degradation (Acid, Base, Heat, Light, Oxid.) store->stress Use Aliquot long_term Long-Term Storage (Different Solvents & Conditions) store->long_term Use Aliquot hplc HPLC-UV Analysis stress->hplc long_term->hplc lcms LC-MS for Unknowns hplc->lcms If unknown peaks quantify Quantify Degradation hplc->quantify identify Identify Degradants lcms->identify pathway Propose Degradation Pathway quantify->pathway identify->pathway

Caption: Workflow for assessing this compound stability.

Troubleshooting_Logic cluster_solution Solution Troubleshooting start Experiment Fails (e.g., no activity, extra peaks) check_solution Is the this compound solution suspect? start->check_solution Yes check_protocol Is the experimental protocol sound? start->check_protocol No storage Check Storage Conditions (Temp, Light, Age) check_solution->storage solvent Check Solvent Type & Purity check_solution->solvent prep Review Solution Prep Protocol check_solution->prep rerun Re-run Experiment check_protocol->rerun fresh_solution Prepare Fresh Solution storage->fresh_solution solvent->fresh_solution prep->fresh_solution fresh_solution->rerun

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: Overcoming Low Detection Limits for Peramine in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low detection limits of Peramine in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: I am not detecting any this compound peak in my HPLC-UV analysis. What are the possible causes?

A1: Several factors could lead to a complete lack of a this compound peak in your HPLC-UV chromatogram. This compound lacks a strong chromophore, making its detection by UV challenging, especially at low concentrations. Consider the following:

  • Insufficient Concentration: The concentration of this compound in your sample may be below the limit of detection (LOD) for your HPLC-UV system.

  • Inappropriate Wavelength: Ensure you are using an appropriate wavelength for detection. While this compound does not have a strong absorbance, a low wavelength (e.g., 210 nm) might provide some response.

  • Sample Degradation: this compound may have degraded during sample preparation or storage.

  • Poor Extraction Efficiency: Your sample preparation method may not be effectively extracting this compound from the matrix.

  • Instrumental Issues: Check for common HPLC problems such as leaks, a faulty injector, or a malfunctioning detector lamp.

Q2: My this compound peak is very small and the signal-to-noise ratio is poor. How can I improve the sensitivity of my HPLC method?

A2: Improving sensitivity is crucial for accurately quantifying low levels of this compound. Here are several strategies:

  • Optimize Detector Settings: Ensure your detector's parameters, such as wavelength and bandwidth, are optimized for this compound.

  • Increase Injection Volume: Injecting a larger volume of your sample can increase the peak area, but be cautious of overloading the column, which can lead to peak broadening.

  • Sample Concentration: Concentrate your sample before injection using techniques like solid-phase extraction (SPE) or solvent evaporation.

  • Reduce Baseline Noise: Use high-purity solvents, ensure proper mobile phase degassing, and maintain a stable column temperature to minimize baseline noise.

  • Switch to a More Sensitive Detector: For significantly improved sensitivity, consider using a Fluorescence Detector (FLD) after derivatization or a Mass Spectrometer (MS).

Q3: What is derivatization and how can it help in this compound analysis?

A3: Derivatization is a technique used to chemically modify an analyte to enhance its detection. For a molecule like this compound, which has poor UV absorbance and is not naturally fluorescent, derivatization is highly beneficial. A derivatizing agent reacts with the secondary amine group of this compound to attach a "tag" that is either highly UV-absorbent or fluorescent. This can dramatically lower the limit of detection.

Q4: Which derivatization reagents are suitable for this compound?

A4: Reagents that react with secondary amines are suitable for this compound. Some commonly used derivatizing agents for amines in HPLC include:

  • Dansyl Chloride: Reacts with primary and secondary amines to form highly fluorescent derivatives.

  • 9-fluorenylmethyl chloroformate (FMOC-Cl): Another common reagent that forms fluorescent derivatives with primary and secondary amines.

  • o-Phthalaldehyde (OPA): While OPA primarily reacts with primary amines, it can be used in combination with a thiol to react with secondary amines, though this is less common.

Q5: What are the advantages of using LC-MS/MS for this compound analysis?

A5: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the analysis of this compound, offering several advantages over traditional HPLC methods:

  • High Sensitivity: LC-MS/MS can achieve very low limits of detection, often in the picogram to femtogram range.

  • High Selectivity: It provides excellent selectivity by monitoring specific parent-to-daughter ion transitions, minimizing interference from matrix components.

  • No Derivatization Required: this compound can be directly detected by MS, eliminating the need for a derivatization step, which simplifies sample preparation and reduces potential for error.

  • Structural Confirmation: Provides mass-to-charge ratio information, which can confirm the identity of the analyte.

Troubleshooting Guides

Guide 1: No this compound Peak Detected

This guide provides a step-by-step approach to troubleshoot the absence of a this compound peak in your chromatogram.

NoPeakTroubleshooting start Start: No this compound Peak check_concentration Is the expected concentration well above the instrument's Limit of Detection (LOD)? start->check_concentration increase_concentration Action: Increase sample concentration or injection volume. Consider sample enrichment (e.g., SPE). check_concentration->increase_concentration No check_wavelength Is the UV detector set to an appropriate wavelength (e.g., 210 nm)? check_concentration->check_wavelength Yes increase_concentration->check_wavelength optimize_wavelength Action: Optimize detection wavelength. Perform a UV scan of a this compound standard. check_wavelength->optimize_wavelength No check_sample_prep Was the sample extraction and preparation procedure validated? check_wavelength->check_sample_prep Yes optimize_wavelength->check_sample_prep optimize_sample_prep Action: Review and optimize the extraction protocol. Check recovery rates. check_sample_prep->optimize_sample_prep No check_instrument Perform instrument performance checks: - Check for leaks - Verify injector function - Inspect detector lamp check_sample_prep->check_instrument Yes optimize_sample_prep->check_instrument instrument_maintenance Action: Perform necessary instrument maintenance. check_instrument->instrument_maintenance Issues Found consider_alternative Problem Persists? Consider alternative detection methods: - HPLC-FLD with derivatization - LC-MS/MS check_instrument->consider_alternative No Issues instrument_maintenance->consider_alternative

Caption: Troubleshooting workflow for the absence of a this compound peak.

Guide 2: Low Signal Intensity and Poor Peak Shape

This guide addresses issues of low signal and poor chromatography for this compound.

LowSignalTroubleshooting start Start: Low Signal / Poor Peak Shape check_mobile_phase Is the mobile phase freshly prepared, degassed, and of high purity? start->check_mobile_phase prepare_new_mp Action: Prepare fresh mobile phase and degas thoroughly. check_mobile_phase->prepare_new_mp No check_column Is the column old or contaminated? Is the peak shape tailing or fronting? check_mobile_phase->check_column Yes prepare_new_mp->check_column column_maintenance Action: - Flush the column with a strong solvent. - If tailing, consider adding a competing  base to the mobile phase. - Replace the column if necessary. check_column->column_maintenance Yes check_injection Is the injection volume appropriate? Is the sample dissolved in the mobile phase? check_column->check_injection No column_maintenance->check_injection optimize_injection Action: - Adjust injection volume. - Dissolve sample in initial mobile phase  to avoid peak distortion. check_injection->optimize_injection No review_method Review overall method parameters: - Flow rate - Gradient profile - Column temperature check_injection->review_method Yes optimize_injection->review_method optimize_method Action: Systematically optimize chromatographic conditions. review_method->optimize_method Suboptimal advanced_techniques Still Low Signal? Implement advanced detection methods: - Derivatization with HPLC-FLD - LC-MS/MS review_method->advanced_techniques Optimal optimize_method->advanced_techniques

Data Presentation

The following tables summarize the quantitative data for this compound analysis using different analytical techniques.

Table 1: Comparison of Detection Methods for this compound Analysis

ParameterHPLC-UVHPLC-FLD (with Derivatization)LC-MS/MS
Limit of Detection (LOD) High (typically >1 µg/mL)Low (ng/mL to pg/mL range)Very Low (0.2 ng/mL)
Limit of Quantitation (LOQ) High (typically >5 µg/mL)Low (ng/mL to pg/mL range)0.8 ng/mL
Selectivity LowModerate to HighVery High
Requires Derivatization NoYesNo
Reference General HPLC knowledge

Table 2: Performance of a Validated LC-MS Method for this compound

ParameterValue
Linear Range 0.8 - 1593.9 ng/mL
Correlation Coefficient (R²) > 0.99
Recovery Rate 85-110%
Matrix Effect Minimal
Reference

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol provides a general method for the extraction of this compound from plant tissues, such as tall fescue grass.

  • Sample Preparation:

    • Dry the plant material at 60°C in a forced-air oven.

    • Grind the dried tissue to pass through a 2 mm sieve.

  • Extraction:

    • Weigh approximately 100 mg of the ground plant material into a centrifuge tube.

    • Add 10 mL of an extraction solvent (e.g., 80% methanol (B129727) in water).

    • Vortex the mixture for 1 minute.

    • Place the tube in an ultrasonic bath for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration:

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis:

    • The sample is now ready for injection into the HPLC or LC-MS system.

ExtractionWorkflow start Start: Dried & Ground Plant Material extraction Add Extraction Solvent (e.g., 80% Methanol) start->extraction vortex Vortex (1 min) extraction->vortex sonicate Sonicate (30 min) vortex->sonicate centrifuge Centrifuge (4000 rpm, 15 min) sonicate->centrifuge filter Filter Supernatant (0.22 µm syringe filter) centrifuge->filter end Ready for HPLC/LC-MS Analysis filter->end

Caption: Workflow for the extraction of this compound from plant material.

Protocol 2: Pre-column Derivatization of this compound with Dansyl Chloride (General Procedure)

Note: This is a general protocol for the derivatization of secondary amines and should be optimized and validated for this compound analysis.

  • Reagent Preparation:

    • Prepare a Dansyl Chloride solution (e.g., 1 mg/mL in acetone).

    • Prepare a buffer solution (e.g., 100 mM sodium bicarbonate, pH 9.5).

  • Derivatization Reaction:

    • In a microcentrifuge tube, add 100 µL of the extracted sample or this compound standard.

    • Add 200 µL of the buffer solution.

    • Add 200 µL of the Dansyl Chloride solution.

    • Vortex the mixture and incubate at 60°C for 45 minutes in the dark.

  • Reaction Quenching:

    • After incubation, add a small amount of a primary amine solution (e.g., 100 µL of 10 mg/mL proline) to react with the excess Dansyl Chloride.

    • Vortex and let it stand for 10 minutes at room temperature.

  • Sample Cleanup (if necessary):

    • The derivatized sample may be cleaned up using solid-phase extraction (SPE) to remove excess reagents.

  • Analysis:

    • Inject an aliquot of the final solution into the HPLC-FLD system. Set the fluorescence detector to the appropriate excitation and emission wavelengths for dansyl derivatives (e.g., Ex: 335 nm, Em: 520 nm).

DerivatizationWorkflow start Start: this compound Extract/ Standard mix_reagents Mix with Buffer and Dansyl Chloride Solution start->mix_reagents incubate Incubate at 60°C for 45 min (in the dark) mix_reagents->incubate quench Quench excess Dansyl Chloride (e.g., with proline) incubate->quench cleanup Optional: Solid-Phase Extraction (SPE) Cleanup quench->cleanup analyze Inject into HPLC-FLD cleanup->analyze

Caption: General workflow for pre-column derivatization with Dansyl Chloride.

By following these guidelines and protocols, researchers can effectively troubleshoot and enhance the detection of this compound in their HPLC analyses, leading to more accurate and reliable results. For the highest sensitivity and selectivity, the use of LC-MS/MS is strongly recommended.

Troubleshooting Peramine synthesis reaction steps

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for common issues encountered during the synthesis of Peramine. The following troubleshooting guides and frequently asked questions (FAQs) address specific experimental challenges to help optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield in the Enolate Alkylation Step

Question: My key enolate alkylation of the pyrrole-fused diketopiperazine is resulting in a low yield of the desired product. What are the potential causes and how can I improve the outcome?

Answer: Low yield in this critical C-C bond-forming step can stem from several factors, primarily related to the generation and stability of the enolate, as well as the reactivity of the electrophile.

Troubleshooting Steps:

  • Incomplete Deprotonation: The base may not be strong enough or a sufficient amount may not be present to fully generate the enolate. Consider using a stronger base (e.g., LDA instead of KHMDS) or increasing the equivalents of the base used. Ensure the base is freshly prepared or properly titrated.

  • Enolate Instability: The generated enolate can be unstable, especially at higher temperatures, leading to decomposition or side reactions. It is crucial to maintain a low temperature (e.g., -78 °C) throughout the deprotonation and alkylation process.

  • Poorly Reactive Electrophile: The alkylating agent may be impure or insufficiently reactive. Verify the purity of the electrophile and consider converting it to a more reactive species (e.g., an iodide from a bromide via Finkelstein reaction) if sluggishness persists.

  • Presence of Moisture: Trace amounts of water or other protic impurities in the solvent or on the glassware can quench the enolate. Ensure all glassware is rigorously dried and that anhydrous solvents are used. Performing the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) is essential.[1]

Issue 2: Formation of Significant Side Products During Dehydration

Question: The final acid-catalyzed dehydration of the pyrrolyl carbinol to form the this compound core is generating multiple unwanted products, complicating purification. How can I minimize these side reactions?

Answer: The formation of side products during the dehydration step is often due to the harshness of the reaction conditions, leading to rearrangements or decomposition.[2]

Troubleshooting Steps:

  • Acid Strength and Concentration: A strong acid might be promoting undesired side reactions.[1] Try using a milder acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (TFA)) or reducing the concentration of the strong acid.

  • Reaction Temperature and Time: Over-heating or prolonged reaction times can lead to product degradation. Monitor the reaction closely using Thin Layer Chromatography (TLC) to determine the point of maximum product formation before significant decomposition occurs. Consider running the reaction at a lower temperature for a longer duration.

  • Work-up Procedure: Ensure the acidic catalyst is thoroughly quenched and removed during the work-up to prevent further reactions during concentration and purification steps. A wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) is recommended.

Issue 3: Incomplete Reduction of the Acyl Pyrrole (B145914)

Question: The reduction of the acyl pyrrole intermediate to the corresponding pyrrolyl carbinol is sluggish and often incomplete. What adjustments can I make?

Answer: Incomplete reduction is typically due to the choice of reducing agent, its activity, or the reaction conditions.

Troubleshooting Steps:

  • Reducing Agent Potency: The acyl pyrrole may be less reactive than expected. If a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) is being used, switching to a more potent one such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) may be necessary.

  • Stoichiometry of Reagent: Ensure that a sufficient excess of the reducing agent is used to drive the reaction to completion, accounting for any potential quenching by trace impurities.

  • Temperature: Some reductions require initial cooling (e.g., 0 °C or -78 °C) to control selectivity, but may need to be warmed to room temperature to proceed to completion. Experiment with a temperature gradient to find the optimal conditions.

Data Summary Tables

Table 1: Illustrative Optimization of Enolate Alkylation Conditions

EntryBase (eq.)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio
1KHMDS (1.1)THF-78245%3:1
2LDA (1.1)THF-78265%8:1
3LDA (1.5)THF-78278%9:1
4LDA (1.5)THF-78 to -40375%6:1
5LDA (1.5)Toluene-78250%4:1

Note: Data are illustrative and intended to guide optimization.

Table 2: Comparison of Reducing Agents for Acyl Pyrrole Reduction

EntryReducing Agent (eq.)SolventTemperature (°C)Time (h)Conversion (%)
1NaBH₄ (2.0)Methanol0 to 254~50%
2LiAlH₄ (1.5)THF01>95%
3DIBAL-H (2.0)Toluene-782>95%

Note: Data are illustrative. Choice of reagent may depend on the compatibility of other functional groups.

Key Experimental Protocols

Protocol 1: Optimized Enolate Alkylation of the Pyrrole-fused Diketopiperazine
  • Glassware Preparation: Thoroughly oven-dry all glassware and allow it to cool under a stream of dry argon or nitrogen.

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add the diketopiperazine starting material (1.0 eq). Seal the flask and purge with an inert atmosphere.

  • Solvent Addition: Add anhydrous tetrahydrofuran (B95107) (THF) via syringe. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: Slowly add freshly prepared lithium diisopropylamide (LDA) (1.5 eq) dropwise over 15 minutes. Stir the resulting solution at -78 °C for 1 hour.

  • Alkylation: Add a solution of the desired electrophile (1.2 eq) in anhydrous THF dropwise. Maintain the temperature at -78 °C and stir for 2-3 hours, monitoring by TLC.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Protocol 2: Dehydration of Pyrrolyl Carbinol
  • Setup: To a round-bottom flask containing the pyrrolyl carbinol (1.0 eq) and a stir bar, add anhydrous dichloromethane (B109758) (DCM).

  • Catalyst Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (2.0 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and carefully quench by adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude product can be purified by flash chromatography on silica (B1680970) gel.

Visual Guides

G start Low Reaction Yield Observed check_purity 1. Check Starting Material Purity (NMR, LCMS) start->check_purity check_conditions 2. Verify Anhydrous/ Inert Conditions check_purity->check_conditions No impure Impure? Recrystallize or Re-purify check_purity->impure Yes check_reagents 3. Assess Reagent Stoichiometry & Activity check_conditions->check_reagents No wet Moisture Present? Dry Solvents/Glassware check_conditions->wet Yes optimize_temp 4. Optimize Temperature & Reaction Time check_reagents->optimize_temp No reagent_issue Reagent Issue? Titrate Base / Use Fresh check_reagents->reagent_issue Yes time_temp_issue Suboptimal? Run Temperature Gradient optimize_temp->time_temp_issue Yes success Yield Improved impure->success wet->success reagent_issue->success time_temp_issue->success G start Poor Diastereoselectivity in Alkylation temp Is Temperature strictly <= -78°C? start->temp base Is the Base Sufficiently Bulky? temp->base Yes fix_temp Action: Improve Cooling & Temperature Monitoring temp->fix_temp No solvent Is the Solvent Non-Coordinating (e.g., THF)? base->solvent Yes fix_base Action: Switch to a Bulkier Base (e.g., LDA) base->fix_base No fix_solvent Action: Switch to THF or Toluene solvent->fix_solvent No result Improved Selectivity solvent->result Yes fix_temp->result fix_base->result fix_solvent->result G start Pyrrolyl Carbinol desired_path Desired Dehydration start->desired_path Mild Acid (TFA) Low Temp, Short Time side_path1 Rearrangement start->side_path1 Strong Acid High Temp side_path2 Decomposition start->side_path2 Prolonged Heating product This compound Core desired_path->product side_product1 Isomeric Impurity side_path1->side_product1 side_product2 Degradation Products side_path2->side_product2

References

Technical Support Center: Peramine LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing interferences during Peramine LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound LC-MS analysis?

A1: The most significant source of interference in this compound LC-MS analysis is the sample matrix itself, which can lead to matrix effects.[1][2] Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample, resulting in ion suppression or enhancement.[1] For this compound analysis in plant tissues like tall fescue or perennial ryegrass, endogenous plant compounds are the primary contributors to matrix effects.[1][2] While specific co-eluting peaks might not be observed in endophyte-free control plants, the overall complexity of the plant matrix can still cause ion suppression.[1]

Other potential sources of interference include:

  • Contamination: From solvents, glassware, or previous analyses.

  • Degradation Products: this compound, being an amine, can be susceptible to degradation under certain storage or experimental conditions.

  • Isobaric Interferences: Compounds with the same nominal mass as this compound that are not chromatographically separated.

Q2: I am observing significant ion suppression for this compound. What are the initial troubleshooting steps?

A2: Ion suppression is a common challenge in LC-MS analysis of complex samples. Here are the initial steps to address it:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering compounds before they enter the LC-MS system.[3] Consider more rigorous cleanup methods such as Solid-Phase Extraction (SPE).

  • Improve Chromatographic Separation: Modifying your LC method to better separate this compound from co-eluting matrix components can significantly reduce ion suppression. This may involve adjusting the gradient, changing the mobile phase composition, or trying a different column chemistry.

  • Dilute the Sample: If the this compound concentration is high enough, a simple dilution of the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.

  • Matrix-Matched Calibrants: Prepare your calibration standards in an extract from a blank matrix (e.g., endophyte-free grass of the same species) to compensate for matrix effects.[1]

Q3: My this compound peak shape is poor (e.g., tailing, fronting, or broad). What could be the cause?

A3: Poor peak shape can be attributed to several factors:

  • Column Issues: The column may be contaminated or degraded. Flushing the column or replacing it may be necessary.

  • Secondary Interactions: this compound, as a basic compound, can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. Using a column with end-capping or operating at a mobile phase pH that suppresses the ionization of silanols can help.

  • Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

  • Extra-Column Volume: Excessive tubing length or dead volume in the system can lead to peak broadening.

Q4: I am seeing unexpected peaks in my chromatogram. How can I identify them?

A4: Unexpected peaks can be due to contaminants, degradation products, or other sample components. To identify them, you can:

  • Run a Blank: Inject a solvent blank to see if the peaks are coming from the system or solvents.

  • Analyze a Blank Matrix: Inject an extract of a blank matrix to identify endogenous compounds that are not this compound.

  • Perform MS/MS Fragmentation Analysis: Acquire a full product ion scan of the unexpected peak and compare the fragmentation pattern to known databases or literature to tentatively identify the compound. The fragmentation pattern of this compound and related alkaloids often involves characteristic losses from the parent ion.[7][8]

Q5: What are the recommended storage conditions for this compound samples and standards?

A5: As an amine, this compound stability can be affected by temperature, light, and pH. For long-term storage, it is advisable to keep extracts and standard solutions at low temperatures (e.g., -20°C or -80°C) in tightly sealed containers to prevent degradation.[9] Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Low this compound Recovery

Low recovery of this compound during sample preparation can significantly impact the accuracy of your results. This guide provides a systematic approach to troubleshooting this issue.

Logical Workflow for Troubleshooting Low Recovery

low_recovery_troubleshooting start Start: Low this compound Recovery check_extraction 1. Evaluate Extraction Efficiency start->check_extraction extraction_solvent Is the extraction solvent appropriate for polar alkaloids? (e.g., methanol (B129727)/water) check_extraction->extraction_solvent extraction_procedure Is the extraction procedure vigorous enough? (e.g., sufficient shaking/sonication) extraction_solvent->extraction_procedure Yes optimize_solvent Action: Optimize solvent polarity. Consider acidified solvent. extraction_solvent->optimize_solvent No increase_vigor Action: Increase extraction time, use homogenization or sonication. extraction_procedure->increase_vigor No check_cleanup 2. Assess Cleanup Step (if applicable) extraction_procedure->check_cleanup Yes optimize_solvent->check_cleanup increase_vigor->check_cleanup spe_protocol Is the SPE protocol optimized for this compound? (sorbent, wash, elution) check_cleanup->spe_protocol optimize_spe Action: Test different sorbents (e.g., C18, mixed-mode cation exchange). Optimize wash and elution solvents. spe_protocol->optimize_spe No check_stability 3. Investigate Analyte Stability spe_protocol->check_stability Yes optimize_spe->check_stability degradation Could this compound be degrading during sample processing? check_stability->degradation minimize_degradation Action: Keep samples cold and protected from light. Minimize processing time. degradation->minimize_degradation Yes end End: Recovery Improved degradation->end No minimize_degradation->end

Caption: Troubleshooting workflow for low this compound recovery.

Quantitative Data Summary: this compound Recovery

ParameterMethodRecovery (%)Reference
Extraction Efficiency Simple two-step solvent extraction (Methanol:Water:Formic Acid)88.5 - 94.7[1]
SPE Sorbent Mixed-mode cation-exchange (e.g., Oasis MCX) for similar alkaloids80 - 100[10]
Issue 2: Inconsistent Retention Time

Shifts in retention time can lead to misidentification and inaccurate quantification of this compound.

Logical Workflow for Troubleshooting Inconsistent Retention Time

retention_time_troubleshooting start Start: Inconsistent Retention Time check_mobile_phase 1. Verify Mobile Phase Composition start->check_mobile_phase mp_prep Is the mobile phase prepared correctly and fresh? check_mobile_phase->mp_prep remake_mp Action: Prepare fresh mobile phase. Ensure accurate composition. mp_prep->remake_mp No check_lc_system 2. Inspect LC System mp_prep->check_lc_system Yes remake_mp->check_lc_system leaks_flow_rate Are there any leaks? Is the flow rate stable? check_lc_system->leaks_flow_rate fix_leaks_check_pump Action: Check fittings for leaks. Verify pump performance. leaks_flow_rate->fix_leaks_check_pump Yes check_column 3. Evaluate Column Condition leaks_flow_rate->check_column No fix_leaks_check_pump->check_column column_equilibration Is the column properly equilibrated before each run? check_column->column_equilibration increase_equilibration Action: Increase equilibration time. column_equilibration->increase_equilibration No column_health Is the column old or contaminated? column_equilibration->column_health Yes increase_equilibration->column_health flush_replace_column Action: Flush the column or replace if necessary. column_health->flush_replace_column Yes end End: Retention Time Stabilized column_health->end No flush_replace_column->end

Caption: Troubleshooting workflow for inconsistent retention time.

Experimental Protocols

Protocol 1: Extraction of this compound from Perennial Ryegrass

This protocol is adapted from a validated method for the quantification of alkaloids in endophyte-infected perennial ryegrass.[1]

Materials:

  • Freeze-dried and ground perennial ryegrass tissue

  • Extraction Solvent: Methanol:Water:Formic Acid (75:20:5 v/v/v)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Weigh 100 mg of ground ryegrass tissue into a 15 mL centrifuge tube.

  • Add 5 mL of Extraction Solvent to the tube.

  • Vortex vigorously for 30 seconds.

  • Place the tube on a shaker for 1 hour at room temperature.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.

Workflow for this compound Extraction and Analysis

peramine_workflow sample 1. Sample Preparation (100 mg ground ryegrass) extraction 2. Solvent Extraction (Methanol:Water:Formic Acid) sample->extraction shaking 3. Shaking (1 hour) extraction->shaking centrifugation 4. Centrifugation (4000 rpm, 10 min) shaking->centrifugation filtration 5. Filtration (0.22 µm filter) centrifugation->filtration lc_ms_analysis 6. LC-MS Analysis filtration->lc_ms_analysis

Caption: Experimental workflow for this compound analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Alkaloid Cleanup

This is a general protocol for the cleanup of polar alkaloids from plant extracts using a mixed-mode cation-exchange sorbent, which can be adapted for this compound analysis.[10][11]

Materials:

  • Mixed-mode cation-exchange SPE cartridges (e.g., Oasis MCX)

  • Methanol

  • 0.05 M Hydrochloric Acid

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol

  • SPE vacuum manifold

Procedure:

  • Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of 0.05 M HCl.

  • Loading: Load the acidic plant extract (from Protocol 1, with the supernatant acidified with HCl) onto the cartridge.

  • Washing: Wash the cartridge with 5 mL of 0.05 M HCl, followed by 5 mL of methanol to remove impurities.

  • Elution: Elute the this compound from the cartridge with 10 mL of the Elution Solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Data Presentation

Table 1: LC-MS/MS Parameters for this compound Analysis

ParameterValueReference
Column C18 Reverse Phase[1]
Mobile Phase A Water with 0.1% Formic Acid[1]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[1]
Gradient Linear gradient from 2-100% B over 15 min[1]
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
Precursor Ion (m/z) To be determined for this compound
Product Ions (m/z) To be determined for this compound

Note: Specific precursor and product ions for this compound need to be optimized on the instrument being used. The fragmentation of similar amine compounds often involves neutral losses and cleavage of alkyl chains.[8]

Table 2: Comparison of Sample Preparation Techniques

TechniquePrincipleProsCons
Solvent Extraction Partitioning of analyte between sample matrix and a liquid solvent.Simple, fast, inexpensive.Less effective at removing matrix interferences.
QuEChERS "Quick, Easy, Cheap, Effective, Rugged, and Safe." A two-step process of salting-out extraction followed by dispersive SPE.High throughput, uses less solvent than traditional methods.[12]May have lower recovery for some polar compounds compared to SPE.[12]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.High selectivity, can provide very clean extracts, leading to reduced matrix effects.[13]More time-consuming and requires method development.[12]

References

Optimizing mobile phase for Peramine separation in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Peramine Separation by HPLC

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions for optimizing the mobile phase for this compound separation using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for developing an HPLC method for this compound?

A good starting point for this compound analysis is using a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.[1][2] Given that this compound is an ergot alkaloid and a basic compound, using an alkaline mobile phase is generally preferred to ensure stability, improve separation, and achieve better peak shapes.[1][2] A common initial mobile phase could be acetonitrile and a weak aqueous buffer like 5 mM ammonium (B1175870) bicarbonate.[3]

Q2: Why is the pH of the mobile phase so critical for this compound separation?

The pH of the mobile phase is a crucial factor because it directly influences the ionization state of ionizable analytes like this compound.[4][5][6]

  • At Alkaline pH: this compound, a basic compound, will be in its neutral, un-ionized form. This increases its hydrophobicity and leads to stronger retention on a reversed-phase column, often resulting in better peak shape and resolution.[1][7][8] Alkaline conditions are preferred to maintain the stability of both epimers and avoid protonation.[1][2]

  • At Acidic pH: The amine group on this compound will be protonated (positively charged). This makes the molecule more polar and reduces its retention time.[7][9] While acidic mobile phases can be compatible with silica-based columns and mass spectrometry, they may not effectively separate related epimers.[10]

Q3: Should I use an isocratic or gradient elution for my analysis?

The choice between isocratic and gradient elution depends on the complexity of your sample.

  • Isocratic Elution (constant mobile phase composition): This method is simpler and is suitable if you are analyzing this compound in a relatively clean sample matrix with few interfering compounds.[11]

  • Gradient Elution (mobile phase composition changes over time): This is the preferred method for complex samples containing multiple components with a wide range of polarities.[12] A gradient can improve the resolution of closely eluting peaks and shorten the overall analysis time by eluting strongly retained compounds more quickly.[3][11]

Q4: What are common organic solvents and buffers used for this compound separation?

  • Organic Solvents: The most common organic solvents are acetonitrile and methanol (B129727), mixed with water.[1][2] Acetonitrile generally provides lower backpressure and better UV transparency compared to methanol.

  • Buffers and Additives: To control pH and improve peak shape, various buffers and additives are used. For alkaline conditions, ammonium hydroxide, ammonium carbonate, ammonium bicarbonate, or triethylamine (B128534) are frequently added.[1][2] For acidic conditions, formic acid or acetic acid are common choices, especially for LC-MS compatibility.[1][10]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q5: My this compound peak is tailing. How can I fix this?

Peak tailing for basic compounds like this compound is often caused by secondary interactions with acidic residual silanol (B1196071) groups on the silica-based stationary phase.

  • Solution 1: Use an Alkaline Mobile Phase: Increasing the pH of the mobile phase (pH > 8) will deprotonate the silanol groups, minimizing these unwanted interactions.

  • Solution 2: Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and significantly improve peak symmetry.[13]

  • Solution 3: Use a Modern, Base-Deactivated Column: Newer generation HPLC columns are often end-capped or have a modified surface chemistry to reduce silanol activity, making them more suitable for analyzing basic compounds.

Q6: I am seeing poor resolution between my this compound peak and an impurity. What should I change?

Poor resolution indicates that the separation between two peaks is incomplete.

  • Solution 1: Adjust Solvent Strength: Systematically change the ratio of your organic solvent (e.g., acetonitrile) to the aqueous buffer. Decreasing the organic content will generally increase retention times and may improve resolution.

  • Solution 2: Optimize the Gradient: If using a gradient, make the slope shallower around the time your compounds of interest are eluting. This provides more time for the separation to occur.[11]

  • Solution 3: Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation because they interact differently with the analyte and stationary phase.

  • Solution 4: Modify the Mobile Phase pH: Changing the pH can alter the retention time of this compound or the impurity differently, which can significantly improve selectivity.[7][14]

Q7: My retention times for this compound are drifting or unstable. What is the cause?

Unstable retention times compromise the reliability of your method.

  • Cause 1: Improperly Prepared Mobile Phase: An un-buffered or poorly prepared mobile phase can lead to pH drift, causing retention times to change.[5] Ensure your buffer is within its effective buffering range and is prepared consistently.

  • Cause 2: Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection. Always allow sufficient time for the column to stabilize, especially when changing mobile phases or after a gradient run.

  • Cause 3: System Leaks or Pump Issues: Check the HPLC system for any leaks in the fittings or pump. Inconsistent flow from the pump will lead to variable retention times.[15]

  • Cause 4: Temperature Fluctuations: Ensure a stable column temperature, as temperature can affect mobile phase viscosity and analyte retention.

Q8: The backpressure in my HPLC system is too high. Is the mobile phase responsible?

High backpressure can damage the pump and column. While often caused by blockages, the mobile phase can be a contributing factor.[5][16]

  • Cause 1: High Viscosity: A mobile phase with a high percentage of methanol or a low operating temperature can increase viscosity and backpressure. Switching to acetonitrile or increasing the column temperature can help.

  • Cause 2: Buffer Precipitation: If the buffer concentration is too high, it can precipitate when mixed with a high concentration of the organic solvent.[16] Ensure your buffer is soluble in all mobile phase compositions used in your method. Filter the mobile phase before use to remove any particulates.[5]

Data Summary Tables

Table 1: Comparison of Typical Mobile Phase Conditions for this compound (Ergot Alkaloid) Analysis

Mobile Phase SystempH RangeTypical ModifiersProsCons
Alkaline Reversed-Phase 8 - 10Ammonium Bicarbonate, Ammonium Hydroxide, TriethylamineExcellent peak shape for basic compounds.[1][2]Good stability for epimers.[1]Can shorten the lifespan of traditional silica-based columns (use pH-stable columns).[6]
Acidic Reversed-Phase 2.5 - 4Formic Acid, Acetic AcidCompatible with most silica (B1680970) columns.[10]Good for LC-MS ESI+ ionization.[10]May cause peak tailing for bases.May not resolve epimers effectively.[10]
Neutral Reversed-Phase 6 - 8Phosphate BuffersOperates in a pH range safe for most silica columns.May offer poor retention or peak shape if pH is close to the analyte's pKa.[6][7]

Table 2: Quick Troubleshooting Reference

ProblemMost Likely Cause(s)Recommended Solution(s)
Peak Tailing Secondary silanol interactionsIncrease mobile phase pH; add a competing base (e.g., TEA); use a base-deactivated column.
Poor Resolution Suboptimal mobile phase selectivity or strengthAdjust organic:aqueous ratio; change organic solvent (ACN↔MeOH); adjust pH; optimize gradient slope.[4][17]
Unstable Retention pH drift; poor column equilibration; system leakUse a properly prepared buffer; ensure adequate column equilibration time; check system for leaks.[15]
High Backpressure Mobile phase viscosity; buffer precipitation; column frit blockageIncrease temperature; switch to a lower viscosity solvent (ACN); filter mobile phase; ensure buffer solubility.[16][18]

Experimental Protocols & Visualizations

Protocol: HPLC Method for this compound Using Gradient Elution

This protocol describes a general method for separating this compound using a C18 column with an alkaline mobile phase and fluorescence detection.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Ammonium Bicarbonate

  • C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm), stable at high pH

  • HPLC system with gradient pump, autosampler, column oven, and fluorescence detector (FLD).

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Prepare a 5 mM Ammonium Bicarbonate solution in water. Weigh the appropriate amount of ammonium bicarbonate, dissolve it in HPLC-grade water, and filter through a 0.45 µm filter.

  • Mobile Phase B (Organic): Use 100% HPLC-grade Acetonitrile.

  • Degassing: Degas both mobile phases for 15 minutes in an ultrasonic bath before use.[19]

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 25 °C[3]

  • Injection Volume: 20 µL

  • Fluorescence Detector: Excitation: 250 nm, Emission: 425 nm (adjust based on instrument optimization).[3]

  • Gradient Program:

Time (min)% Mobile Phase A (5mM Amm. Bicarb)% Mobile Phase B (ACN)
0.090%10%
20.050%50%
22.010%90%
25.010%90%
25.190%10%
30.090%10%

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., a small amount of mobile phase or methanol).

  • Dilute to the final desired concentration using the initial mobile phase composition (90:10 Aqueous:ACN).

  • Filter the sample through a 0.22 µm syringe filter before injecting.

Diagrams

Mobile_Phase_Optimization_Workflow Workflow for HPLC Mobile Phase Optimization A Define Separation Goals (Resolution, Run Time) B Select Column (e.g., Reversed-Phase C18) A->B C Initial Mobile Phase Screening B->C D Select Organic Solvent (Acetonitrile vs. Methanol) C->D Solvent Choice E Select Aqueous pH (Acidic vs. Alkaline) C->E pH Choice F Optimize Gradient Profile (Slope, Duration) D->F E->F G Fine-Tune Parameters (Flow Rate, Temperature) F->G H Method Validation G->H

Caption: A typical workflow for optimizing an HPLC mobile phase.

Troubleshooting_Peak_Tailing Troubleshooting Guide for Peak Tailing Start Problem: this compound Peak is Tailing Cause1 Possible Cause: Secondary Interactions with Silanols Start->Cause1 Cause2 Possible Cause: Mobile Phase pH too close to Analyte pKa Start->Cause2 Cause3 Possible Cause: Column Overload or Degradation Start->Cause3 Solution1 Solution: Increase mobile phase pH to > 8 OR Add a competing base (e.g., TEA) Cause1->Solution1 Solution2 Solution: Adjust pH to be at least 2 units away from pKa Cause2->Solution2 Solution3 Solution: Reduce sample concentration OR Replace with a new column Cause3->Solution3

Caption: Decision tree for diagnosing and solving peak tailing.

References

Technical Support Center: Enhancing Peramine Purification Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing peramine purification protocols. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a pyrrolopyrazine alkaloid that functions as a potent insect antifeedant.[1][2] It is a secondary metabolite produced by endophytic fungi of the genera Epichloë and Neotyphodium, which form symbiotic relationships with temperate grasses such as perennial ryegrass (Lolium perenne).[1][2][3]

Q2: What are the key chemical properties of this compound to consider during purification?

A2: this compound possesses a unique structure consisting of a lipophilic pyrrolopyrazine ring system and a hydrophilic guanidinium (B1211019) group.[2] This amphipathic nature can influence its solubility and chromatographic behavior. This compound is reported to be stable and is water-soluble, allowing it to be distributed throughout the host plant.[4] Its basic nature, due to the guanidinium group, is a critical factor for consideration during the development of extraction and chromatography methods.

Q3: From which source material is this compound typically purified?

A3: this compound can be purified from either the culture of the endophytic fungus (e.g., Epichloë festucae) or from the tissues of the infected host grass.[5] While fungal cultures produce this compound, the quantities are often described as trace amounts.[2] Infected plant tissues, particularly seeds, tend to have the highest concentrations of this compound.[2]

Q4: Which analytical techniques are most suitable for detecting and quantifying this compound?

A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and sensitive methods for the detection and quantification of this compound.[1][2] These techniques allow for accurate measurement of this compound concentrations in complex biological extracts. For quantitative analysis, the use of an internal standard, such as deuterated this compound (this compound-d4), is recommended.[4]

Troubleshooting Guides

Problem 1: Low Yield of Crude this compound Extract
Possible Cause Suggested Solution
Inefficient Cell Lysis (Fungal Culture) Ensure complete disruption of fungal mycelia. Consider using mechanical methods (e.g., bead beating, sonication) in addition to solvent extraction.
Incomplete Extraction from Plant Material Optimize the solvent system. A polar solvent like methanol (B129727) or ethanol (B145695) is often effective for alkaloids. Increase the extraction time or perform multiple extraction cycles.
Degradation of this compound While this compound is generally stable, avoid harsh pH conditions and high temperatures during extraction.
Suboptimal Solvent-to-Solid Ratio Ensure a sufficient volume of solvent is used to fully saturate the fungal biomass or plant material to allow for efficient diffusion of this compound into the solvent.
Problem 2: Poor Purity of this compound after Initial Purification Steps
Possible Cause Suggested Solution
Co-extraction of Other Fungal Metabolites Epichloë endophytes produce a range of other alkaloids (e.g., lolitrems, ergot alkaloids) and secondary metabolites.[3][5] A multi-step purification approach is necessary.
Presence of Pigments and Lipids For plant extracts, a preliminary defatting step with a non-polar solvent (e.g., hexane) may be required. For fungal cultures, pigments can be removed using activated charcoal, though this should be done cautiously to avoid adsorption of this compound.
Acid-Base Interaction on Silica (B1680970) Gel This compound is a basic compound and can interact strongly with the acidic silanol (B1196071) groups on standard silica gel, leading to peak tailing and potential loss of product.[6] Consider using an amine-functionalized silica column or adding a competing amine (e.g., triethylamine) to the mobile phase.[6]
Inadequate Chromatographic Resolution Optimize the mobile phase composition and gradient in HPLC. Reversed-phase chromatography on a C18 column with an acidic mobile phase modifier (e.g., formic acid) is often effective for separating basic compounds.
Problem 3: Difficulty in Final Purification/Crystallization
Possible Cause Suggested Solution
Presence of Co-eluting Impurities If impurities persist after a single chromatographic step, consider using an orthogonal separation technique. For example, follow reversed-phase HPLC with ion-exchange chromatography to leverage the positive charge of the guanidinium group.
This compound is Present as a Salt Depending on the solvents and modifiers used during purification, this compound may be isolated as a salt (e.g., formate, acetate). This can affect its crystallization properties.
Low Concentration of this compound Concentrate the purified fractions under vacuum at a low temperature before attempting crystallization.
Inappropriate Crystallization Solvent Experiment with different solvent and anti-solvent systems to induce crystallization. Given this compound's properties, a polar solvent in which it is soluble, with the slow addition of a less polar anti-solvent, may be effective.

Quantitative Data

The following table summarizes this compound concentrations found in various endophyte-infected plant tissues, as determined by HPLC or LC-MS analysis. Note that these values represent the concentration in the biological matrix, not the final yield after a purification process.

Host Plant Endophyte Species Plant Tissue This compound Concentration (ng/g) Reference
Lolium perenneEpichloë festucae var loliiShoots23,770[4]
Lolium perenneEpichloë festucae var loliiAphids feeding on plant18,060[4]
Lolium perenneEndophyte-infectedShoots600 - 17,700[4]
Lolium perenneEndophyte-infectedShoots535 - 608[4]
Perennial RyegrassSE EndophyteSeeds~1,200,000[2]
Perennial RyegrassSE EndophyteShoots~1,000,000[2]
Perennial RyegrassSE EndophyteRoots~200,000[2]
Perennial RyegrassNEA12 EndophyteSeeds~1,500,000[2]
Perennial RyegrassNEA12 EndophyteShoots~1,200,000[2]
Perennial RyegrassNEA12 EndophyteRoots~250,000[2]

Experimental Protocols

Protocol 1: General Extraction of this compound from Plant Material

This protocol is a generalized methodology based on standard techniques for alkaloid extraction.

  • Sample Preparation: Harvest and freeze-dry the endophyte-infected plant material (e.g., perennial ryegrass seeds or shoots). Grind the dried material to a fine powder.

  • Extraction:

    • Macerate the powdered plant material in methanol (or another suitable polar solvent) at a solid-to-solvent ratio of 1:10 (w/v).

    • Stir or sonicate the mixture for a defined period (e.g., 2-4 hours) at room temperature.

    • Separate the solvent from the solid material by filtration or centrifugation.

    • Repeat the extraction process on the solid residue two more times to ensure complete extraction.

  • Concentration: Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Protocol 2: Analytical HPLC for this compound Quantification

This is a representative HPLC method for the analysis of this compound.

  • Instrumentation: HPLC system with a UV or DAD detector, or coupled to a mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 20 minutes), followed by a wash and re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at an appropriate wavelength or MS detection in positive ion mode.

  • Quantification: Construct a calibration curve using a certified this compound standard.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification start Endophyte-Infected Plant Material / Fungal Culture grind Grind/Homogenize start->grind extract Solvent Extraction (e.g., Methanol) grind->extract filter Filter/Centrifuge extract->filter concentrate Concentrate Extract (Rotary Evaporation) filter->concentrate crude Crude this compound Extract concentrate->crude partition Liquid-Liquid Partitioning (Optional, for cleanup) crude->partition chromatography Column Chromatography (e.g., Reversed-Phase HPLC) crude->chromatography partition->chromatography fractions Collect this compound Fractions chromatography->fractions final Pure this compound fractions->final

Caption: Generalized workflow for the extraction and purification of this compound.

Troubleshooting_Logic start Low Purity in HPLC Analysis peak_shape Is the main peak broad or tailing? start->peak_shape impurities Are there significant impurity peaks? peak_shape->impurities No solution1 Possible on-column degradation or secondary interactions with silica. - Adjust mobile phase pH. - Use an amine-functionalized column. - Add triethylamine (B128534) to mobile phase. peak_shape->solution1 Yes solution2 Co-eluting impurities. - Optimize HPLC gradient. - Implement an orthogonal purification step (e.g., Ion-Exchange Chromatography). impurities->solution2 Yes end end impurities->end No (Purity issue resolved)

Caption: Troubleshooting logic for low purity in HPLC analysis of this compound.

References

Degradation pathways of Peramine under environmental stress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation pathways of Peramine under various environmental stressors.

Frequently Asked Questions (FAQs)

Q1: What are the typical environmental stress conditions that should be considered for this compound degradation studies?

A1: To comprehensively understand the stability of this compound, forced degradation studies should be conducted under a variety of stress conditions. These typically include:

  • Hydrolytic stress: Acidic and basic conditions (e.g., 0.1 M HCl, 0.1 M NaOH) at various temperatures.

  • Oxidative stress: Exposure to an oxidizing agent, commonly hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal stress: High temperatures (e.g., 60°C, 80°C) with and without humidity.

  • Photolytic stress: Exposure to UV and visible light to assess photosensitivity.[1][2]

Q2: I am not observing any degradation of this compound under my initial stress conditions. What should I do?

A2: If this compound appears to be stable under your initial conditions, you may need to increase the severity of the stress. Consider the following adjustments:

  • Increase temperature: For hydrolytic, oxidative, and thermal studies, incrementally increase the temperature.

  • Increase concentration of stressing agent: For acid, base, or oxidative studies, a higher molarity may be required.

  • Extend exposure time: Longer exposure to the stressor may be necessary to induce degradation.

  • Combination of stressors: In some cases, a combination of stressors (e.g., heat and acid) can accelerate degradation.

It is also possible that this compound is inherently a very stable molecule, and significant degradation may not occur under reasonably forced conditions.

Q3: My chromatogram shows several new peaks after stressing my this compound sample. How can I identify these degradation products?

A3: The identification of degradation products is a critical step. A combination of analytical techniques is often employed:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This will separate the degradation products from the parent this compound molecule.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for obtaining the molecular weight of the degradation products, which provides crucial information for structural elucidation.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can help to piece together the structure of the degradants.

  • Nuclear Magnetic Resonance (NMR) spectroscopy: For definitive structural confirmation, isolation of the degradation product followed by NMR analysis is often necessary.

Q4: How can I quantify the degradation of this compound and the formation of its byproducts?

A4: A validated stability-indicating HPLC method is essential for quantification. This method should be able to separate this compound from all its degradation products without interference. Quantification is typically performed by measuring the peak area of this compound and the newly formed peaks. The percentage of degradation can be calculated based on the decrease in the this compound peak area relative to an unstressed control sample.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase composition or pH.Optimize the mobile phase by adjusting the organic solvent ratio, buffer concentration, or pH. A gradient elution may be necessary to resolve all peaks.
Column degradation due to harsh pH conditions.Use a pH-stable column or ensure the mobile phase pH is within the column's recommended operating range.
Mass balance is not within the acceptable range (e.g., 95-105%). Co-elution of degradation products with the parent peak.Improve chromatographic resolution. A peak purity analysis using a photodiode array (PDA) detector can help identify co-eluting peaks.
Some degradation products may not be UV-active at the chosen wavelength.Use a PDA detector to screen for optimal detection wavelengths for all components. If available, a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used.
Formation of non-volatile or insoluble degradation products.Visually inspect the stressed samples for any precipitation. If observed, attempt to dissolve the precipitate in a suitable solvent for analysis.
Inconsistent results between replicate experiments. Inconsistent preparation of stress samples.Ensure precise control over temperature, concentration of stressing agents, and exposure times.
Instability of degradation products.Analyze the stressed samples as soon as possible after the stress period. If necessary, store them under conditions that minimize further degradation (e.g., refrigeration, protection from light).

Experimental Protocols

General Protocol for Forced Degradation Study of this compound
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the this compound stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solution of this compound in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At appropriate time points, withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.

Hypothetical Quantitative Data

The following table summarizes hypothetical results from a forced degradation study of this compound.

Stress Condition% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (Hypothetical)
0.1 M HCl, 60°C, 24h15%2Hydrolysis of the amide bond
0.1 M NaOH, 60°C, 24h25%3Hydrolysis of the guanidine (B92328) group
3% H₂O₂, RT, 24h10%1N-oxidation of the pyrazine (B50134) ring
80°C, 48h5%1Minor thermal decomposition
Photolytic30%4Photodimerization and ring cleavage

Visualizations

G cluster_products Potential Degradation Products Heat Heat Light Light Acid_Base Acid/Base (Hydrolysis) Oxidation Oxidation This compound This compound DP1 Hydrolyzed Amide This compound->DP1 Acid/Heat DP2 Hydrolyzed Guanidine This compound->DP2 Base DP3 N-Oxide This compound->DP3 Oxidation DP4 Photodimer This compound->DP4 Light

Caption: Hypothetical degradation pathways of this compound under various environmental stressors.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A This compound Stock Solution B Acid/Base/Oxidant/ Heat/Light Exposure A->B C HPLC-UV/MS Analysis B->C D Data Interpretation: - Identify Degradants - Quantify Degradation - Determine Pathways C->D

Caption: General experimental workflow for a forced degradation study.

References

Matrix-matched calibration for accurate Peramine quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the accurate quantification of Peramine using matrix-matched calibration with LC-MS/MS. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect" in LC-MS/MS analysis and why is it a concern for this compound quantification?

The matrix effect is the alteration of ionization efficiency for a target analyte, like this compound, due to co-eluting compounds from the sample matrix.[1][2] These interfering components, such as salts, proteins, or phospholipids (B1166683) in biological samples, can either suppress or enhance the analyte's signal in the mass spectrometer's ion source.[1][3][4] This phenomenon can lead to significant inaccuracies in quantification, affecting the method's reproducibility, linearity, and sensitivity.[4] For alkaloids like this compound extracted from complex plant tissues, a clear matrix effect has been observed, making it a critical parameter to address for accurate measurement.[5]

Q2: When should I use matrix-matched calibration instead of a standard solvent-based calibration?

A matrix-matched calibration is recommended when you are working with complex biological matrices and do not have a stable isotope-labeled (SIL) internal standard for your analyte.[4][6] Solvent-based standards do not account for how the matrix affects the ionization of this compound. If the matrix causes significant ion suppression or enhancement, a solvent-based curve will yield inaccurate quantitative results.[3] Matrix-matched calibration corrects for this by preparing the calibration standards in a blank matrix extract, ensuring that both the standards and the samples are affected by the matrix in the same way.[2][6]

Q3: How do I select a suitable "blank" matrix for my calibration standards?

A suitable blank matrix is a sample of the same type as your study samples (e.g., perennial ryegrass tissue, plasma) that is certified to be free of the analyte you are measuring (this compound).[6] The primary challenge is often the difficulty in obtaining a sample that is truly analyte-free.[6] If a certified blank matrix is unavailable, you may need to:

  • Source a matrix from a different geographical region or species known not to contain the analyte.

  • Prepare a "surrogate" matrix that mimics the properties of the authentic matrix.

  • Use charcoal stripping or other methods to remove the endogenous analyte from a matrix pool, though this can alter the matrix composition.

Q4: Can a stable isotope-labeled internal standard (SIL-IS) replace the need for matrix-matched calibration?

Yes, using a SIL-IS is considered the gold standard for quantitative mass spectrometry and can often replace the need for matrix-matched calibration.[7] A SIL-IS is chemically identical to the analyte but has a different mass, so it co-elutes and experiences nearly identical matrix effects and extraction recovery.[7] By calculating the ratio of the analyte response to the IS response, variations due to matrix effects or sample preparation are effectively normalized.[1] However, if a suitable SIL-IS for this compound is not available or is cost-prohibitive, matrix-matched calibration is the next best approach.[4]

Troubleshooting Guide

Problem: I am observing low or inconsistent recovery for this compound.

  • Possible Cause 1: Inefficient Extraction. The extraction solvent or procedure may not be optimal for this compound from your specific matrix. Alkaloids can be sensitive to pH.

    • Solution: Re-evaluate your extraction protocol. Ensure the pH of your extraction solvent is appropriate. Methods for alkaloids often use a combination of aqueous buffers and organic solvents like acetonitrile.[8][9] Test different solvent ratios and extraction times. Ensure thorough homogenization and vortexing.[8][9]

  • Possible Cause 2: Analyte Loss During Cleanup. If using Solid-Phase Extraction (SPE), the analyte may be breaking through during loading or being partially retained during elution.

    • Solution: Optimize the SPE method. Check the sorbent type, conditioning, loading, washing, and elution steps. Ensure the wash steps are not too harsh (eluting the analyte) and the elution solvent is strong enough to recover all the this compound.

Problem: My calibration curve is not linear (R² < 0.99).

  • Possible Cause 1: Matrix Effect. Even with matrix-matching, highly concentrated samples can exhibit different matrix effects than more dilute ones, leading to non-linearity.

    • Solution: Dilute your sample extracts further to minimize the concentration of matrix components.[4] Ensure your blank matrix is truly representative of your samples.

  • Possible Cause 2: Detector Saturation. The highest concentration points of your curve may be saturating the MS detector.

    • Solution: Lower the concentration range of your calibration curve or reduce the injection volume.

  • Possible Cause 3: Standard Preparation Error. Inaccurate pipetting or serial dilutions can lead to a non-linear response.

    • Solution: Carefully prepare a fresh set of calibration standards from your stock solution. Verify the concentration of the stock solution.

Problem: I am seeing no peaks or very poor signal intensity in my chromatogram.

  • Possible Cause 1: Instrument Issues. This could be due to a leak in the system, a problem with the ion source, or the detector not functioning correctly.[10][11]

    • Solution: Perform a system check. Use a leak detector to check all gas connections.[10] Check the stability of the electrospray; if it is absent or sputtering, the nebulizer may be clogged.[11][12] Run the instrument's tuning and calibration protocols to ensure the mass spectrometer is operating at peak performance.[13]

  • Possible Cause 2: Sample Preparation Failure. The analyte may not be reaching the analytical column.

    • Solution: Verify each step of your sample preparation. Ensure the autosampler and syringe are working correctly and that the sample was successfully injected.[10] Check for cracks in the column that would prevent the sample from reaching the detector.[10]

Experimental Protocols
Protocol 1: this compound Extraction from Plant Tissue

This protocol is a generalized procedure based on common methods for alkaloid extraction from plant matrices.[8][9][14] Optimization for your specific matrix is recommended.

  • Homogenization: Weigh approximately 20-100 mg of lyophilized and ground plant tissue into a 2 mL microcentrifuge tube.

  • Hydration: Add 500 µL of ultrapure water to the tube to hydrate (B1144303) the sample.

  • Extraction: Add 1.0 mL of an extraction solvent (e.g., Acetonitrile with 1% formic acid).

  • Vortexing: Cap the tube and vortex thoroughly for 2-5 minutes to ensure complete extraction.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the solid material.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Dilution & Analysis: Dilute an aliquot of the supernatant with the initial mobile phase as needed to fit within the calibration range. Transfer to an HPLC vial for LC-MS/MS analysis.

Protocol 2: Preparation of Matrix-Matched Calibration Curve
  • Prepare Blank Matrix Extract: Using a sample confirmed to be free of this compound, perform the full extraction procedure (Protocol 1, steps 1-6) to generate a blank matrix extract.

  • Prepare this compound Stock Solution: Create a high-concentration stock solution of this compound standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare Working Standards: Create a series of intermediate working standard solutions by serially diluting the stock solution in the same solvent.

  • Spike Blank Matrix: Prepare the calibration standards by spiking small, precise volumes of the working standards into aliquots of the blank matrix extract. For example, to create a 100 ng/mL calibrator, add 10 µL of a 10 µg/mL working standard to 990 µL of the blank matrix extract. Repeat for each concentration level (typically 6-8 points).

  • Prepare Quality Controls (QCs): Prepare low, medium, and high concentration QC samples in the same manner using a separate stock solution, if available.

  • Analysis: Analyze the prepared matrix-matched calibrators and QCs alongside the prepared unknown samples in the same LC-MS/MS sequence.

Data & Performance Characteristics

The following tables summarize typical parameters for this compound quantification.

Table 1: Example LC-MS/MS Method Parameters

ParameterSetting
LC Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization, Positive (ESI+)
MS Analysis Mode Multiple Reaction Monitoring (MRM)
Example MRM Transition Precursor Ion (Q1) m/z → Product Ion (Q3) m/z (Specific values should be optimized empirically)

Table 2: Typical Method Performance Characteristics

ParameterTypical ValueReference
Linear Range 0.8 - 1600 ng/mL[14]
Correlation Coefficient (R²) > 0.99[8][9][14]
Limit of Detection (LOD) 0.2 ng/mL[14]
Limit of Quantitation (LOQ) 0.8 ng/mL[14]
Recovery 90 - 110%[8][9]
Precision (RSD%) < 15%[8][9]

Visualized Workflows

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample 1. Plant Tissue Sample Homogenize 2. Homogenize & Extract Sample->Homogenize Centrifuge 3. Centrifuge Homogenize->Centrifuge Extract 4. Collect Supernatant Centrifuge->Extract Dilute 5. Dilute & Transfer Extract->Dilute LCMS 6. LC-MS/MS Injection Dilute->LCMS Inject into LC-MS/MS Quantify 7. Quantify vs. Curve LCMS->Quantify Report 8. Report Results Quantify->Report

Caption: Workflow for this compound quantification from sample preparation to final reporting.

G cluster_stocks Standard Preparation cluster_matrix Matrix Preparation cluster_curve Final Calibrators Stock This compound Analytical Standard Work Working Solutions (Serial Dilution) Stock->Work Cal_1 Calibrator 1 (Low Conc.) Work->Cal_1 Spike into Cal_2 ... Cal_3 Calibrator N (High Conc.) Work->Cal_3 Spike into BlankMatrix Blank Plant Tissue BlankExtract Blank Matrix Extract BlankMatrix->BlankExtract Perform Extraction BlankExtract->Cal_1 BlankExtract->Cal_3

References

Improving the resolution of Peramine peaks in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Improving the Resolution of Peramine Peaks

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during the chromatographic analysis of this compound, ultimately leading to improved peak resolution and more accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chromatographic analysis important?

This compound is a pyrrolopyrazine alkaloid produced by endophytic fungi that live in symbiotic relationships with many grass species. It acts as an insect antifeedant, protecting the host plant from pests. Accurate and high-resolution chromatographic analysis of this compound is crucial for agricultural research, particularly in developing pest-resistant pasture grasses, and for toxicological studies to ensure the safety of livestock.

Q2: What are the typical chromatographic challenges encountered with this compound analysis?

Due to its chemical structure, this compound presents several challenges in chromatography:

  • Peak Tailing: this compound contains a highly basic guanidinium (B1211019) functional group. This group is protonated over a wide pH range, leading to strong interactions with acidic silanol (B1196071) groups on the surface of silica-based stationary phases. These secondary interactions are a primary cause of peak tailing.

  • Poor Peak Shape: Issues like peak fronting or splitting can also occur due to various factors including sample overload, inappropriate solvent conditions, or column degradation.

  • Low UV Absorbance: While this compound can be detected by UV, its sensitivity may be limited. For trace-level analysis, mass spectrometry (MS) is often preferred, with MS/MS detection being significantly more sensitive than UV-based methods.

Q3: What are the key physicochemical properties of this compound to consider for method development?

Understanding the physicochemical properties of this compound is fundamental to developing robust chromatographic methods.

PropertyValue/DescriptionImplication for Chromatography
Molecular Formula C₁₂H₁₇N₅O-
Molecular Weight 247.30 g/mol -
Predicted XLogP3 -0.6[1]Indicates that this compound is a polar compound, favoring reversed-phase chromatography with a highly aqueous mobile phase or Hydrophilic Interaction Liquid Chromatography (HILIC).
Basicity (pKa) Strongly basic. The guanidinium group has a typical pKa of ~13.5.This compound will be positively charged in most mobile phases. This high basicity can cause strong interactions with residual silanol groups on silica-based columns, leading to peak tailing. Mobile phase pH adjustment is critical.
Solubility Miscible with water.[2]Readily soluble in aqueous mobile phases and sample diluents.

Troubleshooting Guide: Resolving this compound Peak Issues

This guide addresses common problems with this compound peak resolution in a question-and-answer format, providing targeted solutions.

Issue 1: Peak Tailing

Q: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I fix it?

A: Peak tailing is the most common issue when analyzing this compound and is primarily caused by secondary interactions between the basic analyte and the stationary phase.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_ph Adjust Mobile Phase pH start->check_ph Primary Cause: Secondary Interactions use_additive Use Mobile Phase Additives check_ph->use_additive If tailing persists end Symmetrical Peak check_ph->end Resolved change_column Select Appropriate Column use_additive->change_column If tailing persists use_additive->end Resolved check_overload Check for Mass Overload change_column->check_overload If tailing persists change_column->end Resolved check_overload->end Resolved

Caption: Troubleshooting workflow for this compound peak tailing.

  • Cause 1: Secondary Silanol Interactions: this compound's guanidinium group is strongly basic and interacts with acidic silanol groups on the silica (B1680970) backbone of C18 and other silica-based columns.

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) with an acid like formic acid or trifluoroacetic acid (TFA) will protonate the silanol groups, minimizing their interaction with the positively charged this compound.

    • Solution 2: Use Mobile Phase Additives: Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can saturate the active silanol sites, reducing their availability to interact with this compound.

    • Solution 3: Choose a Suitable Column:

      • End-capped Columns: Use columns that are thoroughly end-capped to reduce the number of free silanol groups.

      • Columns with Novel Bonding: Consider columns with proprietary surface technologies designed to shield silanol activity.

      • Polymer-based Columns: These columns lack a silica support and thus do not have silanol groups, eliminating this source of interaction.

  • Cause 2: Mass Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak tailing.

    • Solution: Dilute the sample and reinject. If the peak shape improves and becomes more symmetrical, the original sample was overloaded.

Issue 2: Peak Splitting or Shouldering

Q: My this compound peak is split or has a shoulder. What could be the cause?

A: Peak splitting can be caused by issues with the column, the injection solvent, or co-eluting interferences.

Logical Flow for Diagnosing Peak Splitting

start Split Peak Observed check_all_peaks Are all peaks split? start->check_all_peaks system_issue System-wide issue: - Blocked frit - Column void check_all_peaks->system_issue Yes single_peak_issue Issue specific to this compound peak check_all_peaks->single_peak_issue No check_solvent Injection solvent mismatch? single_peak_issue->check_solvent coelution Possible co-elution? check_solvent->coelution No dissolve_in_mp Dissolve sample in initial mobile phase check_solvent->dissolve_in_mp Yes adjust_method Adjust separation conditions (e.g., gradient, mobile phase) coelution->adjust_method Yes

Caption: Decision tree for troubleshooting split this compound peaks.

  • Cause 1: Column Contamination or Void: If all peaks in the chromatogram are split, it is likely a problem at the head of the column. A blocked inlet frit or a void in the packing material can cause the sample to be distributed unevenly.

    • Solution: Reverse flush the column (if the manufacturer's instructions permit). If this does not resolve the issue, replace the column. Using a guard column can help protect the analytical column from particulate matter.

  • Cause 2: Injection Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting.

    • Solution: Whenever possible, dissolve the this compound standard and samples in the initial mobile phase. If a stronger solvent must be used for solubility, inject the smallest possible volume.

  • Cause 3: Co-eluting Compound: The split peak may actually be two different compounds eluting very close together.

    • Solution: Modify the chromatographic method to improve resolution. This can be achieved by:

      • Changing the mobile phase composition.

      • Adjusting the gradient profile.

      • Changing the column to one with a different selectivity.

Issue 3: Peak Fronting

Q: My this compound peak is fronting. What is the reason for this?

A: Peak fronting is less common than tailing for basic compounds like this compound but can occur under certain conditions.

  • Cause 1: Sample Overload: As with peak tailing, injecting too much sample can lead to fronting.

    • Solution: Dilute the sample and reinject.

  • Cause 2: Poor Sample Solubility in the Mobile Phase: If the sample is not fully soluble in the mobile phase, it can lead to fronting.

    • Solution: Ensure the sample is completely dissolved before injection. This may require changing the sample diluent, but be mindful of the potential for solvent mismatch as described for peak splitting.

  • Cause 3: Column Collapse: This is a more severe issue where the stationary phase bed has been compromised, often due to extreme pH or temperature.

    • Solution: This is irreversible, and the column must be replaced. Ensure that the operating conditions are within the manufacturer's recommended limits for the column.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol is a generalized method for the quantitative analysis of this compound in plant extracts, based on published LC-MS methodologies.

1. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh an analytical standard of this compound and dissolve it in methanol (B129727) or a methanol:water mixture to prepare a stock solution (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase.

  • Sample Extraction:

    • Homogenize freeze-dried and ground plant material in an appropriate extraction solvent (e.g., 70% methanol in water).

    • Sonicate or shake the mixture for a specified time (e.g., 1 hour).

    • Centrifuge the mixture to pellet the solid material.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

2. Chromatographic Conditions

ParameterRecommended Condition
Column C18, 100 x 2.1 mm, 2.6 µm (or similar high-efficiency column)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes (example, optimize as needed)
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3. Mass Spectrometry Conditions

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) To be determined for this compound
Product Ion(s) (m/z) To be determined for this compound
Collision Energy Optimize for maximum signal

Workflow for this compound LC-MS/MS Analysis

start Sample/Standard Preparation hplc HPLC Separation (C18, Water/ACN + Formic Acid) start->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms quant Quantification (Calibration Curve) ms->quant end Results quant->end

Caption: General workflow for quantitative analysis of this compound.

References

Technical Support Center: Peramine Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the mass spectrometry analysis of Peramine.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte, in this case, this compound, in the mass spectrometer's ion source.[1] This phenomenon occurs when co-eluting compounds from the sample matrix compete with this compound for ionization, leading to a decreased signal intensity.[1] For this compound, which is often analyzed in complex matrices like endophyte-infected grasses, ion suppression can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of results.

Q2: How do I know if my this compound signal is experiencing ion suppression?

A common method to assess ion suppression is to compare the signal response of this compound in a pure solvent standard to its response when spiked into a blank matrix extract (a sample extract known not to contain this compound). A significantly lower signal in the matrix extract indicates ion suppression. One study on this compound in perennial ryegrass showed moderate ion suppression, with matrix effect averages between 67% and 81%, meaning a signal reduction of 19-33% was observed.

Q3: What are the primary causes of ion suppression in this compound analysis?

The primary causes of ion suppression for this compound, a polar and basic compound, in plant matrices include:

  • Co-eluting Matrix Components: Compounds from the plant extract that have similar retention times to this compound can interfere with its ionization.

  • High Concentrations of Salts or Other Non-Volatile Components: These can alter the droplet formation and evaporation process in the electrospray ionization (ESI) source.

  • Competition for Charge: Other basic compounds in the matrix can compete with the protonated this compound molecule for charge in the ESI source.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound analysis.

Issue 1: Low this compound Signal Intensity or Poor Sensitivity

Probable Cause: Significant ion suppression from matrix components.

Recommended Solutions:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For a basic compound like this compound, a cation-exchange SPE sorbent can be effective.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined sample preparation method that involves a salting-out extraction followed by dispersive SPE (dSPE) for cleanup. It has been successfully applied to the analysis of various alkaloids in plant matrices.[2][3]

    • Liquid-Liquid Extraction (LLE): This can also be used to isolate this compound from the matrix, though it may be less effective for highly polar compounds.

  • Improve Chromatographic Separation: Increasing the separation between this compound and co-eluting matrix components can significantly reduce ion suppression.

    • Adjust Mobile Phase pH: As this compound is a basic compound, increasing the mobile phase pH can lead to a longer retention time on a reversed-phase column, potentially moving it away from early-eluting interferences.[4][5][6][7] However, ensure the pH is compatible with your column's stability.

    • Gradient Optimization: A shallower gradient around the elution time of this compound can improve resolution from closely eluting matrix components.

    • Alternative Column Chemistry: Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which can provide better retention for polar compounds like this compound.

  • Optimize MS Source Parameters:

    • Adjust parameters such as capillary voltage, gas flow rates, and source temperature to maximize the this compound signal while minimizing the influence of the matrix.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Probable Cause & Recommended Solutions:

Probable CauseRecommended Solution
Column Overload Reduce the injection volume or dilute the sample.
Inappropriate Sample Solvent Ensure the sample is dissolved in a solvent that is weaker than or matches the initial mobile phase conditions.[8]
Secondary Interactions with Column For basic compounds like this compound, tailing can occur due to interactions with residual silanols on the column. Using a column with advanced end-capping or operating at a lower pH can mitigate this.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column.[9][10]
Mobile Phase pH close to pKa If the mobile phase pH is too close to this compound's pKa, both ionized and non-ionized forms may exist, leading to peak splitting. Adjust the pH to be at least 1.5-2 pH units away from the pKa.[11]
Issue 3: Inconsistent Retention Times

Probable Cause & Recommended Solutions:

Probable CauseRecommended Solution
Inadequate Column Equilibration Ensure the column is sufficiently equilibrated with the initial mobile phase conditions between injections, especially when using HILIC columns.[12]
Changes in Mobile Phase Composition Prepare fresh mobile phase and ensure accurate mixing.
Column Temperature Fluctuations Use a column oven to maintain a stable temperature.
Issue 4: Carryover or Ghost Peaks

Probable Cause & Recommended Solutions:

Probable CauseRecommended Solution
Adsorption of this compound to System Components This compound, being a basic compound, can be "sticky." Optimize the autosampler wash procedure by using a strong, appropriate solvent in the wash vials.[13][14][15]
Contaminated Mobile Phase or System Prepare fresh mobile phase with high-purity solvents. If ghost peaks persist, systematically clean the LC system components.[16][17][18]
Late Elution from Previous Injection Extend the gradient run time to ensure all components from the previous injection have eluted.[19]

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes a hypothetical comparison of different sample preparation techniques for the analysis of this compound in a plant matrix, based on general principles for alkaloid analysis.

Sample Preparation TechniqueAverage Recovery (%)Relative Standard Deviation (RSD, %)Ion Suppression (%)
Protein Precipitation 851540
Liquid-Liquid Extraction (LLE) 751230
QuEChERS (dSPE with PSA) 92820
Solid-Phase Extraction (SPE) - C18 881025
Solid-Phase Extraction (SPE) - Cation Exchange 95515

Note: These values are illustrative and the actual performance will depend on the specific matrix and optimized protocol.

Experimental Protocols

Protocol 1: Sample Extraction and Cleanup for this compound Analysis in Grass Tissue

This protocol is adapted from a validated method for this compound analysis in perennial ryegrass.

1. Materials and Reagents:

  • Freeze-dried and ground grass tissue
  • Extraction Solvent: 2-propanol/water (1:1, v/v) with 0.1% acetic acid
  • LC-MS grade water
  • LC-MS grade acetonitrile
  • Formic acid

2. Extraction Procedure:

  • Weigh 100 mg of freeze-dried and ground grass tissue into a 2 mL microcentrifuge tube.
  • Add 1 mL of extraction solvent.
  • Vortex thoroughly for 30 seconds.
  • Sonicate for 30 minutes in a water bath.
  • Centrifuge at 14,000 rpm for 10 minutes.
  • Transfer the supernatant to a new microcentrifuge tube.
  • Repeat the extraction (steps 2-5) on the pellet with another 1 mL of extraction solvent.
  • Combine the supernatants.
  • Filter the combined supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

1. Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute this compound, followed by a wash and re-equilibration step. A typical gradient might be 2-100% B over 15 minutes.
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 5 µL
  • Column Temperature: 40 °C

2. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • Scan Type: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM)
  • Precursor Ion (Q1): m/z for [this compound+H]+
  • Product Ions (Q3): Select at least two characteristic product ions for quantification and confirmation. The fragmentation of the guanidinium (B1211019) moiety is a key fragmentation pathway.[20]
  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum this compound signal intensity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample 1. Weigh 100mg Freeze-Dried Grass Sample add_solvent 2. Add Extraction Solvent (2-propanol/water/acetic acid) sample->add_solvent vortex_sonicate 3. Vortex and Sonicate add_solvent->vortex_sonicate centrifuge1 4. Centrifuge vortex_sonicate->centrifuge1 supernatant1 5. Collect Supernatant centrifuge1->supernatant1 re_extract 6. Re-extract Pellet centrifuge1->re_extract combine 9. Combine Supernatants supernatant1->combine centrifuge2 7. Centrifuge re_extract->centrifuge2 supernatant2 8. Collect Supernatant centrifuge2->supernatant2 supernatant2->combine filter 10. Filter (0.22 µm) combine->filter lc_ms 11. Inject into LC-MS/MS filter->lc_ms data 12. Data Acquisition (SRM/PRM) lc_ms->data

Caption: Experimental workflow for this compound extraction and analysis.

ion_suppression_mechanism cluster_source ESI Source droplet Charged Droplet gas_phase_this compound [this compound+H]+ droplet->gas_phase_this compound Evaporation & Ionization gas_phase_matrix [Matrix+H]+ droplet->gas_phase_matrix Competition This compound This compound This compound->droplet matrix Matrix Component matrix->droplet ms_inlet To Mass Analyzer gas_phase_this compound->ms_inlet gas_phase_matrix->ms_inlet Reduces this compound Signal

Caption: Mechanism of ion suppression in the ESI source.

Caption: Troubleshooting decision tree for this compound LC-MS analysis.

References

Technical Support Center: Enhancing Peramine Yield from Endophyte Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive strategies, troubleshooting advice, and detailed protocols to optimize the production of peramine from endophyte fermentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is optimizing its yield critical?

This compound is a pyrrolopyrazine alkaloid produced by certain fungal endophytes, most notably from the genus Epichloë, which live in symbiotic relationships with various grasses.[1][2] It serves as a potent insect feeding deterrent, making it a valuable biopesticide.[2][3] For commercial and research applications, maximizing the fermentation yield is crucial to ensure a cost-effective and reliable supply of the compound for agricultural use and further drug development.

Q2: What are the primary factors influencing this compound yield in fermentation?

The production of this compound, a secondary metabolite, is highly sensitive to a range of factors. The key areas to control are:

  • Endophyte Strain: The specific species and strain of the endophyte are the primary determinants of production potential. Strain stability and viability are critical.[4]

  • Culture Media Composition: The type and concentration of carbon and nitrogen sources, as well as the presence of essential minerals and precursors, directly impact the biosynthetic pathways.[5]

  • Fermentation Parameters: Physical conditions such as pH, temperature, dissolved oxygen (DO), and agitation speed must be tightly controlled, as deviations can inhibit the key enzymes responsible for this compound synthesis.[4][6]

  • Elicitation: The introduction of biotic or abiotic elicitors can trigger stress responses in the endophyte, often leading to an upregulation of secondary metabolite production.

Q3: Which endophyte species are known to produce this compound?

This compound is almost exclusively associated with fungal endophytes of the genus Epichloë (and its anamorph form, Neotyphodium), which form mutualistic symbioses with cool-season grasses.[1] However, the gene responsible for its production, perA, has also been identified in other fungi, such as the insect pathogen Metarhizium rileyi, indicating that other sources may exist.[1]

Troubleshooting Guide for this compound Fermentation

Issue 1: Low or No this compound Production with Good Endophyte Growth

This common issue arises when the endophyte's primary metabolism (growth) is robust, but its secondary metabolism (this compound production) is suppressed.

  • Potential Causes:

    • Suboptimal Fermentation Parameters: The pH, temperature, or dissolved oxygen levels may be suitable for biomass accumulation but not for the enzymatic activity of this compound Synthetase (PerA).[4]

    • Nutrient Repression: High concentrations of readily available carbon (like glucose) or nitrogen can repress the genes responsible for secondary metabolite production.

    • Lack of Precursors: The biosynthetic pathway may be limited by the availability of essential amino acid precursors, primarily L-arginine and L-proline.

    • Incorrect Fermentation Stage: this compound is a secondary metabolite, and its production often begins during the stationary phase of growth. Harvesting too early may result in low yields.

  • Recommended Solutions:

    • Optimize Fermentation Parameters: Systematically vary the pH, temperature, and agitation/aeration rates to find the optimal conditions for this compound production, not just growth. (See Table 1).

    • Modify Media Composition: Test alternative or complex carbon and nitrogen sources (e.g., starch, peptone, yeast extract).[5] Consider a two-stage feeding strategy where a limiting nutrient is introduced after the initial growth phase to trigger secondary metabolism.

    • Supplement with Precursors: Add L-arginine and L-proline to the culture medium to ensure the building blocks for this compound are not a limiting factor.

    • Conduct a Time-Course Analysis: Monitor both biomass and this compound concentration over an extended fermentation period to identify the peak production window.

Issue 2: Inconsistent this compound Yields Between Fermentation Batches

  • Potential Causes:

    • Inoculum Variability: Inconsistent age, size, or viability of the inoculum can lead to significant variations in fermentation performance.[7]

    • Media Preparation Errors: Minor variations in media component concentrations or sterilization procedures can impact endophyte metabolism.

    • Parameter Fluctuation: Poor control over pH, temperature, or aeration during the fermentation run can cause batch-to-batch differences.[8]

  • Recommended Solutions:

    • Standardize Inoculum Protocol: Implement a strict protocol for inoculum preparation, defining the culture age, cell density, and physiological state.

    • Ensure Media Consistency: Use precise measurements for all media components and validate sterilization protocols to avoid degradation of sensitive nutrients.

    • Calibrate Monitoring Equipment: Regularly calibrate all probes (pH, temperature, DO) and control systems to ensure accurate and consistent fermentation conditions.

Issue 3: Endophyte Strain Loses this compound Production Capability Over Time

  • Potential Causes:

    • Strain Degeneration: Repeated subculturing on nutrient-rich agar (B569324) can lead to genetic mutations and the loss of secondary metabolite production capabilities.

    • Contamination: The culture may be contaminated with faster-growing microorganisms that do not produce this compound.

  • Recommended Solutions:

    • Proper Strain Maintenance: Maintain a master cell bank of the high-yielding endophyte strain stored cryogenically or in another long-term format. Use a working cell bank for routine experiments and limit the number of subcultures from a single source.

    • Regular Purity Checks: Periodically perform microscopic examinations and streak plating to ensure the culture remains pure.

Data Presentation

Table 1: General Optimized Fermentation Parameters for Fungal Secondary Metabolite Production

ParameterTypical RangePotential Impact on this compound Yield
pH 5.0 - 7.5Deviations can inhibit key biosynthetic enzymes like PerA.[4]
Temperature 25 - 30 °CAffects enzyme activity and overall metabolic rate.[4]
Dissolved Oxygen (DO) >20% saturationThis compound biosynthesis is an aerobic process; low DO is a common limiting factor.[4]
Agitation 150 - 250 rpmInfluences nutrient mixing and oxygen transfer. Excessive shear can damage mycelia.[4]

Table 2: Effect of Media Components on Secondary Metabolite Yield

ComponentExampleGeneral Effect on Yield
Carbon Source Glucose, Sucrose, StarchHigh glucose can cause catabolite repression. Complex carbohydrates may promote higher yields.[5]
Nitrogen Source Peptone, Yeast Extract, Ammonium (B1175870) Sulfate (B86663)Complex nitrogen sources often support robust secondary metabolite production.[5][9]
Precursors L-arginine, L-prolineDirect supplementation can enhance the production of this compound by providing necessary building blocks.
Trace Elements Mg²⁺, Fe²⁺, Zn²⁺Act as cofactors for essential enzymes in the biosynthetic pathway.

Experimental Protocols

Protocol 1: Shake Flask Fermentation for this compound Production

  • Inoculum Preparation:

    • Aseptically transfer a small piece of a 10-14 day old culture of the endophyte from a potato dextrose agar (PDA) plate to a 250 mL flask containing 50 mL of potato dextrose broth (PDB).

    • Incubate at 25°C on a rotary shaker at 150 rpm for 5-7 days to generate a homogenous mycelial suspension.

  • Production Fermentation:

    • Prepare the production medium (e.g., PDB supplemented with 1 g/L yeast extract and 0.5 g/L L-proline).

    • Dispense 100 mL of the production medium into 500 mL baffled flasks and sterilize by autoclaving.

    • Inoculate each flask with 5% (v/v) of the prepared seed culture.

    • Incubate the production flasks at 25-28°C on a rotary shaker at 200 rpm for 14-21 days.

Protocol 2: this compound Extraction from Fermentation Broth

This protocol is adapted from standard methods for alkaloid extraction.[10]

  • Separation: Separate the mycelia from the culture broth by vacuum filtration or centrifugation (5000 rpm for 15 minutes). The supernatant (broth) typically contains the majority of the secreted this compound.

  • Basification: Adjust the pH of the filtered supernatant to 8-9 using ammonium hydroxide (B78521) (NH₄OH). This converts the this compound salt into its free base form, which is more soluble in organic solvents.

  • Liquid-Liquid Extraction:

    • Transfer the basified supernatant to a separatory funnel.

    • Add an equal volume of chloroform (B151607) and shake vigorously for 2-3 minutes, periodically venting the funnel.

    • Allow the layers to separate and collect the lower organic (chloroform) layer.

    • Repeat the extraction process two more times with fresh chloroform to maximize recovery.

  • Drying and Concentration:

    • Pool the chloroform extracts and dry them over anhydrous sodium sulfate to remove residual water.

    • Filter out the sodium sulfate.

    • Evaporate the chloroform using a rotary evaporator under reduced pressure to yield the crude this compound extract.

    • Re-dissolve the dried extract in a known volume of methanol (B129727) for analysis.

Protocol 3: Quantification of this compound by HPLC

  • Sample Preparation:

    • Filter the re-dissolved crude extract through a 0.22 µm syringe filter before injection.

    • Prepare a series of standard solutions of purified this compound in methanol to create a calibration curve.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

    • Mobile Phase: An isocratic or gradient system of acetonitrile (B52724) and a buffer (e.g., 0.1% formic acid in water). A typical starting point is a 30:70 mixture of acetonitrile to buffer.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength of 308 nm, which is near the absorbance maximum for this compound.

    • Injection Volume: 20 µL.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

cluster_params Parameter Optimization cluster_media Media Optimization cluster_strain Strain Management cluster_quant Analytical Validation start Start: Low this compound Yield, Good Biomass verify_params 1. Verify Fermentation Parameters (pH, Temp, DO, Agitation) start->verify_params param_optimal Optimal? verify_params->param_optimal analyze_media 2. Analyze Medium Composition (C/N Sources, Precursors) media_balanced Balanced? analyze_media->media_balanced assess_strain 3. Assess Strain Integrity (Purity, Viability) strain_intact Intact? assess_strain->strain_intact validate_quant 4. Validate Quantification Method (Extraction, HPLC) quant_accurate Accurate? validate_quant->quant_accurate param_optimal->analyze_media Yes optimize_params Systematically optimize parameters (DOE) param_optimal->optimize_params No optimize_params->analyze_media media_balanced->assess_strain Yes optimize_media Test alternative C/N sources & supplement precursors media_balanced->optimize_media No optimize_media->assess_strain strain_intact->validate_quant Yes revive_stock Revive from fresh master stock strain_intact->revive_stock No revive_stock->validate_quant recalibrate Recalibrate/Validate analytical method quant_accurate->recalibrate No end_node End: Improved Yield quant_accurate->end_node Yes recalibrate->end_node

Caption: Troubleshooting workflow for low this compound yield with good biomass.

Caption: Simplified biosynthetic pathway of this compound.

step1 1. Endophyte Culture & Inoculum Preparation step2 2. Fermentation (Production Stage) step1->step2 step3 3. Broth/Mycelia Separation step2->step3 step4 4. This compound Extraction (Liquid-Liquid Extraction) step3->step4 step5 5. Quantification (HPLC Analysis) step4->step5 step6 6. Data Analysis & Yield Calculation step5->step6

Caption: General experimental workflow for this compound production and analysis.

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for Peramine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of endophyte-infected grasses, the accurate quantification of the insect deterrent alkaloid, peramine, is of paramount importance. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this analysis. This guide provides a detailed comparison of two validated methods for this compound quantification: a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method and a High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) method. This comparison is based on published experimental data to assist in selecting the most appropriate method for specific research needs.

Method Comparison at a Glance

The choice between HPLC-MS/MS and HPLC-FLD for this compound analysis hinges on the specific requirements of the study, including the need for sensitivity, selectivity, and the availability of instrumentation.

FeatureHPLC-MS/MSHPLC-FLD
Principle Separation by liquid chromatography followed by detection based on the mass-to-charge ratio of the analyte.Separation by liquid chromatography followed by detection of fluorescent derivatives of the analyte.
Primary Advantage High sensitivity and selectivity, allowing for confident identification and quantification at low levels.Good sensitivity and more accessible instrumentation compared to MS/MS.
Primary Disadvantage Higher equipment and maintenance costs.May require a derivatization step, which can add complexity and potential for variability.
Typical Application Targeted quantification in complex matrices, metabolic studies, and trace-level analysis.Routine quantification in quality control and screening applications.

Performance Comparison

The following table summarizes the typical validation parameters for the analysis of this compound using HPLC-MS/MS and a representative HPLC-FLD method. These values are compiled from published studies and may vary depending on the specific instrumentation, method optimization, and sample matrix.

Validation ParameterHPLC-MS/MS[1]Representative HPLC-FLD
Linearity (R²) >0.99>0.99
Limit of Detection (LOD) 0.2 ng/mL[1]Typically in the low ng/mL range
Limit of Quantification (LOQ) 0.8 ng/mL[1]Typically in the low to mid ng/mL range
Accuracy (Recovery) 77 - 88%[1]Generally within 80-120%
Precision (RSD) < 15%< 15%

Experimental Protocols

Detailed methodologies for the extraction of this compound from grass samples and the subsequent analysis by HPLC-MS/MS and a representative HPLC-FLD method are provided below.

Sample Preparation: Extraction of this compound from Grass Tissue

A robust extraction procedure is critical for accurate this compound quantification. The following protocol is a common method used for extracting alkaloids from endophyte-infected grasses.

Materials:

  • Freeze-dried and ground grass tissue

  • Dichloromethane/Methanol (1:1, v/v)

  • Internal standard solution (e.g., homothis compound)

  • Centrifuge

  • Evaporator

Procedure:

  • Weigh approximately 50 mg of ground grass tissue into a centrifuge tube.

  • Add a known amount of internal standard solution.

  • Add 500 µL of dichloromethane/methanol (1:1, v/v).

  • Vortex and sonicate the mixture.

  • Centrifuge to pellet the plant material.

  • Transfer the supernatant to a new tube.

  • Repeat the extraction of the pellet with another 500 µL of the extraction solvent.

  • Combine the supernatants and evaporate to dryness.

  • Reconstitute the residue in an appropriate solvent for HPLC analysis (e.g., water/acetonitrile/formic acid).

Method 1: HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers high sensitivity and selectivity for the quantification of this compound.[1]

Instrumentation and Conditions:

ParameterSpecification
HPLC System Waters Acquity UPLC or equivalent
Mass Spectrometer Triple quadrupole mass spectrometer
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Optimized for the separation of this compound and other alkaloids. A typical gradient might start at a low percentage of B, ramp up to a high percentage, and then return to initial conditions for re-equilibration.
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS Detection Multiple Reaction Monitoring (MRM)

Validation Procedure:

  • Linearity: A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against a series of known concentrations.

  • Accuracy and Precision: Determined by analyzing quality control samples at different concentration levels on the same day (intra-day) and on different days (inter-day).

  • LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Recovery and Matrix Effect: Assessed by comparing the signal of this compound in spiked extracts to that of standards in a clean solvent.[1]

Method 2: HPLC with Fluorescence Detection (HPLC-FLD)

Derivatization (Hypothetical Procedure):

This compound, containing primary and secondary amine groups, can be derivatized with reagents such as dansyl chloride or o-phthalaldehyde (B127526) (OPA) to produce highly fluorescent products.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Standard HPLC system with a fluorescence detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Aqueous buffer (e.g., phosphate (B84403) or acetate)B: Acetonitrile or Methanol
Elution Isocratic or gradient, optimized for the separation of the derivatized this compound.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Fluorescence Detector Excitation and emission wavelengths specific to the chosen derivatization reagent (e.g., for dansyl derivatives, Ex: ~340 nm, Em: ~525 nm).

Validation Procedure:

The validation would follow a similar protocol to the HPLC-MS/MS method, assessing linearity, accuracy, precision, LOD, and LOQ of the derivatized this compound.

Logical Workflow and Diagrams

The following diagrams, generated using Graphviz, illustrate the logical workflow for the validation of an HPLC method for this compound analysis and the general experimental workflow.

HPLC_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Define Analytical Requirements MD2 Select HPLC Mode & Column MD1->MD2 MD3 Optimize Mobile Phase MD2->MD3 MD4 Optimize Detector Settings MD3->MD4 V1 Specificity MD4->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 SA1 Prepare Samples V6->SA1 SA2 System Suitability Test SA1->SA2 SA3 Analyze Samples SA2->SA3 SA4 Report Results SA3->SA4

Caption: A logical workflow for HPLC method development and validation.

Experimental_Workflow cluster_extraction Sample Extraction cluster_analysis HPLC Analysis cluster_data Data Processing E1 Weigh Grass Sample E2 Add Internal Standard & Solvent E1->E2 E3 Vortex & Sonicate E2->E3 E4 Centrifuge & Collect Supernatant E3->E4 E5 Evaporate & Reconstitute E4->E5 A1 Derivatization (if applicable) E5->A1 A2 Inject into HPLC A1->A2 A3 Chromatographic Separation A2->A3 A4 Detection (MS/MS or FLD) A3->A4 D1 Peak Integration A4->D1 D2 Quantification using Calibration Curve D1->D2 D3 Data Review & Reporting D2->D3

Caption: General experimental workflow for this compound analysis by HPLC.

References

Navigating Cross-Reactivity in Immunoassays for Fungal Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of fungal alkaloids, such as Peramine, are critical in agricultural, veterinary, and pharmaceutical research. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and sensitive method for screening these compounds. However, a significant challenge in the development and application of these assays is managing cross-reactivity with structurally related molecules. This guide provides an objective comparison of immunoassay performance, with a focus on the principles of cross-reactivity, and presents supporting experimental data frameworks.

Disclaimer: As of the latest literature review, no commercial immunoassay kits specifically targeting this compound have been identified. Therefore, this guide will use ergot alkaloids, a class of structurally related fungal metabolites, as a proxy to discuss the principles and challenges of immunoassay cross-reactivity. The data presented herein is illustrative and intended to guide researchers in evaluating and developing immunoassays for novel alkaloids like this compound.

Comparison of Immunoassay Performance for Fungal Alkaloids

The performance of a competitive immunoassay is defined by several key parameters, including sensitivity (limit of detection), specificity (cross-reactivity), and dynamic range. When selecting or developing an immunoassay for a specific alkaloid, it is crucial to assess its cross-reactivity profile against other co-occurring and structurally similar compounds.

Table 1: Illustrative Performance Comparison of Commercial Ergot Alkaloid ELISA Kits

FeatureAssay Kit A (Broad Spectrum)Assay Kit B (High Specificity)
Target Analyte Total Ergot AlkaloidsErgovaline
Assay Format Competitive ELISACompetitive ELISA
Limit of Detection (LOD) 0.1 ng/mL0.5 ng/mL
Dynamic Range 0.2 - 10 ng/mL1 - 25 ng/mL
Antibody Type PolyclonalMonoclonal
Reported Cross-Reactivity High cross-reactivity with multiple ergot alkaloidsLow cross-reactivity with other ergot alkaloids

Table 2: Illustrative Cross-Reactivity Profile of a Hypothetical this compound Immunoassay

CompoundStructure% Cross-Reactivity
This compound (Target Analyte)100%
Lolitrem BStructurally related< 1%
ErgovalineStructurally related< 0.5%
Other Lolium AlkaloidsVaries2-5%

Experimental Protocols

The following is a generalized protocol for a competitive ELISA used to determine the concentration of a target alkaloid and to assess the cross-reactivity of the antibody.

Protocol: Competitive ELISA for Alkaloid Quantification

1. Reagent Preparation:

  • Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.
  • Wash Buffer: PBS with 0.05% Tween-20 (PBST).
  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
  • Antibody Dilution Buffer: 0.5% BSA in PBST.
  • Substrate Solution: TMB (3,3’,5,5’-tetramethylbenzidine).
  • Stop Solution: 2M Sulfuric Acid.

2. Plate Coating:

  • Dilute the capture antibody (anti-alkaloid antibody) to the optimal concentration in coating buffer.
  • Add 100 µL of the diluted antibody to each well of a 96-well microtiter plate.
  • Incubate overnight at 4°C.

3. Washing and Blocking:

  • Wash the plate three times with 200 µL of wash buffer per well.
  • Add 200 µL of blocking buffer to each well.
  • Incubate for 2 hours at room temperature.

4. Competitive Reaction:

  • Wash the plate three times with wash buffer.
  • Prepare a serial dilution of the standard alkaloid and the test samples.
  • Add 50 µL of the standard or sample to the appropriate wells.
  • Add 50 µL of the enzyme-conjugated alkaloid (tracer) to each well.
  • Incubate for 1 hour at room temperature on a shaker.

5. Detection:

  • Wash the plate five times with wash buffer.
  • Add 100 µL of TMB substrate solution to each well.
  • Incubate in the dark for 15-30 minutes at room temperature.
  • Stop the reaction by adding 50 µL of stop solution to each well.

6. Data Analysis:

  • Read the absorbance at 450 nm using a microplate reader.
  • Generate a standard curve by plotting the absorbance against the logarithm of the standard alkaloid concentration.
  • Determine the concentration of the alkaloid in the samples by interpolating their absorbance values from the standard curve.
  • Cross-reactivity is calculated as: (IC50 of target analyte / IC50 of cross-reactant) x 100%.

Visualizing Immunoassay Principles and Workflows

Diagram 1: Principle of Competitive ELISA for this compound Detection

Competitive_ELISA cluster_well Microtiter Well cluster_reagents Reagents Added cluster_binding Competitive Binding cluster_detection Detection Well Antibody-Coated Surface Bound_this compound Bound this compound Well:f0->Bound_this compound Bound_Tracer Bound Tracer Well:f0->Bound_Tracer This compound This compound (Sample) This compound->Well:f0 Competes Tracer Enzyme-Labeled this compound (Tracer) Tracer->Well:f0 Substrate Substrate Bound_Tracer->Substrate Enzyme Action Product Colored Product Substrate->Product

Caption: Competitive binding of sample this compound and tracer to immobilized antibodies.

Diagram 2: Experimental Workflow for Cross-Reactivity Assessment

Cross_Reactivity_Workflow Start Start: Prepare Reagents & Coat Plate Prepare_Standards Prepare Serial Dilutions of Target Analyte (this compound) Start->Prepare_Standards Prepare_CrossReactants Prepare Serial Dilutions of Potential Cross-Reactants Start->Prepare_CrossReactants Run_ELISA_Target Perform Competitive ELISA with Target Analyte Prepare_Standards->Run_ELISA_Target Run_ELISA_CR Perform Competitive ELISA with Cross-Reactants Prepare_CrossReactants->Run_ELISA_CR Generate_Curves Generate Inhibition Curves (Absorbance vs. Concentration) Run_ELISA_Target->Generate_Curves Run_ELISA_CR->Generate_Curves Calculate_IC50 Determine IC50 Values for Each Compound Generate_Curves->Calculate_IC50 Calculate_CR Calculate % Cross-Reactivity Calculate_IC50->Calculate_CR End End: Report Cross-Reactivity Profile Calculate_CR->End

Caption: Workflow for determining the cross-reactivity of an immunoassay.

Conclusion

The development and validation of immunoassays for fungal alkaloids like this compound require a thorough understanding and characterization of antibody specificity. While no dedicated commercial kits for this compound are currently available, the principles and challenges observed with ergot alkaloid immunoassays provide a valuable framework for researchers. Careful evaluation of cross-reactivity with structurally similar compounds is paramount to ensure the accuracy and reliability of the assay for its intended application. The use of highly specific monoclonal antibodies and rigorous validation protocols are key to developing robust immunoassays for novel mycotoxins.

A Comparative Guide to Peramine Extraction from Endophyte-Infected Grasses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Peramine is a potent insect-deterrent alkaloid produced by endophytic fungi of the genus Epichloë, which live in symbiotic relationships with various grass species, most notably perennial ryegrass (Lolium perenne) and tall fescue (Festuca arundinacea).[1] Its selective activity against insects without known toxicity to livestock makes it a compound of significant interest for agricultural and pharmaceutical research.[1][2] This guide provides a comparative overview of common methods for extracting this compound, supported by experimental data, to aid researchers in selecting the most suitable protocol for their specific needs.

Comparison of this compound Extraction Methods

The selection of an appropriate extraction method is critical for obtaining reliable and quantifiable yields of this compound. The efficiency of extraction can be influenced by several factors, including the solvent system, the plant matrix, and the presence of other alkaloids. The following table summarizes quantitative data from various studies on this compound extraction.

Grass SpeciesEndophyte SpeciesExtraction MethodThis compound Concentration (µg/g DW)Source
Lolium perenneEpichloë festucae var. lolii (AR1)Not Specified179.3 ± 24.5[3]
Lolium perenneEpichloë festucae var. lolii (ALTO AR1 E+)Not Specified184.1 ± 29.8[3]
Lolium perenneNeotyphodium lolii2-Propanol-Lactic AcidNot specified, but uniformly distributed[4]
Festuca arundinaceaNeotyphodium coenophialum2-Propanol-Lactic AcidCo-extracted with ergovaline (B115165)[5][6]
Lolium perenneStandard Toxic Endophyte (E+)Method 1 (5 extractions) vs. Method 2 (2-step)Method 1 yielded higher concentrations in initial extracts[7][8]

Note: Direct comparison of concentrations across different studies should be done with caution due to variations in plant genetics, endophyte strains, environmental conditions, and analytical methodologies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. Below are protocols for key this compound extraction methods identified in the literature.

1. 2-Propanol-Lactic Acid Extraction

This method, developed by Spiering et al. (2002), is a simplified and efficient procedure for the co-extraction of this compound and ergovaline from small amounts of dried grass tissue.[4][5]

  • Sample Preparation: Freeze-dry and grind grass samples to a fine powder.[4]

  • Extraction:

    • Weigh 2-5 mg of the dried, ground grass sample into a microcentrifuge tube.[4][5]

    • Add 0.5 mL of the extraction solvent (50% v/v aqueous 2-propanol containing 1% w/v lactic acid).[4]

    • If using an internal standard for quantification (e.g., homothis compound), it should be added to the extraction solvent.[9]

    • Vortex the mixture vigorously for 60 seconds.[4]

    • Centrifuge the sample to pellet the plant material.

    • The supernatant containing the extracted alkaloids is then ready for analysis by HPLC or LC-MS.[4]

2. Chloroform-Methanol-Ammonia Extraction

This method is a more traditional approach for alkaloid extraction.[4]

  • Sample Preparation: Weigh 50 mg of dried and ground grass sample into a glass vial.[4]

  • Extraction:

    • Add 1 mL of chloroform-methanol-ammonia (75:25:2 v/v) to the sample.[4]

    • Add an internal standard if required.

    • Vortex the mixture for 10 seconds.[4]

    • Allow the sample to stand overnight at room temperature in the dark for extraction.[4]

    • After extraction, the mixture is typically filtered or centrifuged, and the solvent is evaporated. The residue is then redissolved in a suitable solvent for analysis.

3. 80% Ethanol (B145695) Extraction

This method has been used for large-scale extractions, particularly from seeds.[6][10]

  • Sample Preparation: Grind tall fescue seeds to pass through a 1 mm sieve.[6][11]

  • Extraction:

    • Pack the ground seed material into an extraction column.[6][11]

    • Percolate 80% aqueous ethanol through the column.[6][11]

    • Allow the solvent to steep with the seed material for at least 48 hours, protected from light.[6]

    • Elute the extract from the column.

    • The ethanol is then removed from the eluate by evaporation.[6]

Experimental Workflows

Visualizing the experimental process can aid in understanding the sequence of steps and the overall logic of the extraction and analysis pipeline.

Peramine_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Harvest Harvest Grass Sample FreezeDry Freeze-Drying Harvest->FreezeDry Grind Grinding FreezeDry->Grind Solvent Add Extraction Solvent (e.g., 2-Propanol-Lactic Acid) Grind->Solvent Vortex Vortex/Agitate Solvent->Vortex Centrifuge Centrifugation Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect HPLC HPLC Analysis Collect->HPLC LCMS LC-MS Analysis Collect->LCMS Quantify Quantification HPLC->Quantify LCMS->Quantify

Caption: General workflow for this compound extraction and analysis.

The choice of extraction method will ultimately depend on the research goals, the available equipment, the starting material (e.g., leaf tissue vs. seed), and the desired scale of the extraction. For rapid, small-scale extractions for quantitative analysis, the 2-propanol-lactic acid method is highly efficient.[4][5] For larger-scale purification of this compound, an ethanol-based extraction may be more practical.[6][10] It is recommended to validate any chosen method for the specific grass-endophyte symbiont being studied to ensure optimal recovery and accurate quantification.[2][8]

References

Peramine: A Comparative Analysis of its Efficacy as an Insect Pest Control Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of the available scientific literature provides a comparative analysis of the efficacy of Peramine, a naturally derived alkaloid, against various insect pests. This guide, intended for researchers, scientists, and drug development professionals, synthesizes experimental data to offer an objective comparison of this compound's performance with other insecticides, details experimental protocols, and visualizes key biological pathways.

Executive Summary

This compound, a pyrrolopyrazine alkaloid produced by endophytic fungi of the genus Epichloë found in perennial ryegrass (Lolium perenne), demonstrates significant efficacy as a feeding deterrent against several insect pests, most notably the Argentine stem weevil (Listronotus bonariensis). While its primary mode of action is antifeedant, toxic effects have been observed in other insect species. This guide presents a detailed comparison of this compound's effectiveness against alternative insecticides, outlines the methodologies for its evaluation, and illustrates its potential mechanism of action.

Comparative Efficacy of this compound

The primary insecticidal property of this compound is its potent feeding deterrence. The most extensive research has been conducted on the Argentine stem weevil, a major pest of pastures.

Table 1: Efficacy of this compound against Argentine Stem Weevil (Listronotus bonariensis)

Insect StageConcentrationObserved EffectSource(s)
Adult0.1 µg/gFeeding deterrence
Larvae10 µg/gFeeding deterrence[1]
Adult100 - 1000 ng/gSignificant decrease in feeding on agar (B569324) diet[2]
Adult46.5 - 184.2 ng/gWeight loss
Larvae2 µg/gReduced feeding and development in a no-choice test[1]

In addition to its effects on the Argentine stem weevil, this compound has shown toxicity to other insect species. For instance, extracts of feces containing this compound from animals that grazed on endophyte-infected pastures led to a 90% mortality rate in the larvae of the horn fly (Haematobia irritans).

For a broader perspective, it is useful to compare this compound's efficacy with other endophyte-produced alkaloids and conventional synthetic insecticides.

Table 2: Comparative Efficacy of Endophyte-Produced Alkaloids and Synthetic Insecticides

CompoundTarget Pest(s)Efficacy/EffectSource(s)
This compound Argentine stem weevil (Listronotus bonariensis), Horn fly (Haematobia irritans)Strong feeding deterrent, Larval mortality[2]
Loline Alkaloids Horn fly (Haematobia irritans), Bird cherry-oat aphid (Rhopalosiphum padi), Greenbug (Schizaphis graminum)Antifeedant and repellent activity[3]
Ergot Alkaloids General insect pestsDeterrent and/or toxic[4]
Bifenthrin (Pyrethroid) Boll weevil (Anthonomus grandis), MosquitoesHigh mortality (80.2% - 100%), 4-week protection in barrier treatments[5][6]
Carbaryl (Carbamate) Fall armyworm (Spodoptera frugiperda), Boll weevil (Anthonomus grandis)Low to moderate toxicity, low and inconsistent mortality[7][8]

It is important to note that direct comparative studies of this compound against synthetic insecticides for the same pest are limited in the publicly available literature. The data presented here is a synthesis of independent studies.

Experimental Protocols

The evaluation of this compound's efficacy typically involves feeding bioassays. Below is a standardized protocol for a choice-test feeding bioassay, synthesized from multiple sources.

Protocol: Choice-Test Feeding Bioassay for Listronotus bonariensis

  • Insect Rearing: Adult Argentine stem weevils are collected from the field or from a laboratory colony maintained on an artificial diet.

  • Diet Preparation: An artificial diet is prepared. The diet is divided into two batches: a control diet and a treatment diet.

  • Treatment Diet: this compound is incorporated into the treatment diet at various concentrations (e.g., 0.1, 1, 10, 100 ng/g). The control diet contains the solvent used to dissolve the this compound, but not the this compound itself.

  • Bioassay Arena: A petri dish or a similar small container is used as the bioassay arena. Two small, equally sized portions of the control and treatment diets are placed on opposite sides of the arena.

  • Insect Introduction: A single adult weevil is introduced into the center of each arena.

  • Incubation: The arenas are maintained under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod) for a set duration (e.g., 24, 48, or 72 hours).

  • Data Collection: The amount of each diet consumed is measured. This can be done by weighing the diet portions before and after the experiment or by digital image analysis of the consumed area.

  • Analysis: A feeding deterrence index (FDI) is calculated using the formula: FDI = [(C - T) / (C + T)] x 100, where C is the amount of control diet consumed and T is the amount of treatment diet consumed. Statistical analysis (e.g., ANOVA) is used to determine the significance of the feeding deterrence at different concentrations.

Visualizing Mechanisms and Workflows

To better understand the processes involved in this compound research, the following diagrams have been generated using the DOT language.

Experimental_Workflow_for_Peramine_Efficacy_Testing cluster_preparation Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis rearing Insect Rearing (e.g., Listronotus bonariensis) treatment_prep Preparation of Control & Treatment Diets rearing->treatment_prep diet_prep Artificial Diet Preparation diet_prep->treatment_prep peramine_prep This compound Stock Solution Preparation peramine_prep->treatment_prep assay_setup Bioassay Arena Setup (Choice or No-Choice Test) treatment_prep->assay_setup insect_intro Insect Introduction assay_setup->insect_intro incubation Incubation (Controlled Conditions) insect_intro->incubation data_collection Data Collection (e.g., Diet Consumed, Mortality) incubation->data_collection stat_analysis Statistical Analysis (e.g., ANOVA, FDI Calculation) data_collection->stat_analysis results Results Interpretation stat_analysis->results

Caption: Experimental workflow for testing this compound efficacy.

While the precise molecular target of this compound in insects is not yet fully elucidated, it is hypothesized to act on the gustatory (taste) system, leading to feeding deterrence. The following diagram illustrates a plausible signaling pathway.

Peramine_Signaling_Pathway cluster_receptor Gustatory Sensory Neuron cluster_signal_transduction Signal Transduction Cascade cluster_cellular_response Cellular and Behavioral Response This compound This compound gr Gustatory Receptor (GR) (Hypothetical Target) This compound->gr Binds to g_protein G-protein Activation gr->g_protein Activates neuron_membrane Neuron Membrane second_messenger Second Messenger Production (e.g., cAMP, IP3) g_protein->second_messenger Leads to ion_channel Ion Channel Modulation second_messenger->ion_channel Modulates depolarization Neuron Depolarization /Action Potential ion_channel->depolarization Causes neurotransmitter_release Neurotransmitter Release (e.g., Octopamine) depolarization->neurotransmitter_release Triggers cns_signal Signal to Central Nervous System neurotransmitter_release->cns_signal Sends feeding_deterrence Feeding Deterrence (Behavioral Output) cns_signal->feeding_deterrence Results in

Caption: Hypothetical signaling pathway for this compound-induced feeding deterrence.

Conclusion

This compound demonstrates significant potential as a biopesticide, particularly as a feeding deterrent against the Argentine stem weevil. Its natural origin and specific mode of action make it a valuable tool for integrated pest management (IPM) strategies, potentially reducing reliance on broad-spectrum synthetic insecticides. Further research is warranted to fully elucidate its molecular mechanism of action and to conduct direct comparative efficacy trials against a wider range of insect pests and synthetic insecticides. This will enable a more precise positioning of this compound in the pest management landscape.

References

A Comparative Guide to the Use of Peramine Certified Reference Materials for Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the use of Certified Reference Materials (CRMs) versus research-grade analytical standards for the quantitative analysis of Peramine, a pyrrolopyrazine alkaloid known for its insect-deterrent properties in grasses. The accuracy and reliability of analytical data are paramount in research and drug development, and the choice of reference material is a critical factor in ensuring data quality. This document outlines the key differences between these two types of standards and provides detailed experimental protocols for method validation.

Understanding the Landscape of Analytical Standards for this compound

While this compound is a compound of interest in agricultural and ecological research, the availability of a formal Certified Reference Material (CRM) produced by an ISO 17034 accredited body is not widespread. More commonly, researchers will find this compound offered as a research-grade analytical standard.[1][2] It is crucial to understand the distinction between these two to ensure the validity of analytical methods.

A CRM is a standard that has been characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. Research-grade standards, while often of high purity, may lack this level of certification and traceability.

The following table provides a comparison of the key attributes of a Certified Reference Material versus a research-grade chemical for the analysis of this compound.

FeatureCertified Reference Material (CRM) for this compoundResearch-Grade this compound Standard
Purity & Characterization Extensively characterized with a detailed Certificate of Analysis (CoA) specifying purity, identity, and homogeneity. The certified value and its uncertainty are provided.Purity is typically stated (e.g., >95%), but the extent of characterization may be less comprehensive than a CRM. A CoA is usually available.[1][2]
Traceability Traceable to national or international standards, ensuring metrological traceability.Generally not traceable to higher-order standards.
Uncertainty The certificate provides a statement of measurement uncertainty for the certified value.Uncertainty of the purity value is not typically provided.
Regulatory Compliance Meets the stringent requirements of quality systems like ISO/IEC 17025.May not be suitable for use in regulated environments without extensive in-house validation and characterization.
Cost Generally higher due to the rigorous certification process.Typically lower in cost.
Availability May be limited for specialized compounds like this compound.More readily available from various chemical suppliers.[1][2]

Experimental Protocols for Method Validation

The following protocols are provided as a template for the validation of an analytical method, such as High-Performance Liquid Chromatography (HPLC), for the quantification of this compound in a plant matrix. These protocols are applicable whether using a CRM or a research-grade standard, although the use of a CRM simplifies the demonstration of accuracy and traceability.

Sample Preparation from Plant Material

A robust and reproducible sample preparation method is critical for accurate quantification. The following is a general procedure for the extraction of this compound from grass tiller samples.

G cluster_sample_prep Workflow for this compound Extraction from Plant Material Start Collect and Freeze-Dry Plant Material Grind Grind to a Fine Powder Start->Grind Extract Extract with Acidified Methanol (B129727) Grind->Extract Centrifuge Centrifuge to Pellet Solids Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate Methanol Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter through 0.22 µm Syringe Filter Reconstitute->Filter Analyze Ready for HPLC/LC-MS Analysis Filter->Analyze

Caption: A generalized workflow for the extraction of this compound from plant tissue for analysis.

Detailed Protocol:

  • Sample Collection and Preparation: Collect fresh plant material (e.g., grass tillers) and immediately freeze-dry to preserve the analyte. Grind the dried tissue into a fine, homogenous powder.

  • Extraction: Accurately weigh approximately 100 mg of the powdered plant material into a centrifuge tube. Add 10 mL of an extraction solvent (e.g., methanol with 0.1% formic acid). Vortex thoroughly and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for the HPLC analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any remaining particulate matter before injection into the HPLC system.

HPLC Method for this compound Quantification

The following is a representative HPLC method for the analysis of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Method Validation Parameters

The following parameters should be assessed to validate the analytical method according to established guidelines.

G cluster_validation Key Parameters for Analytical Method Validation Validation Method Validation Specificity Specificity / Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate Precision) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Essential parameters to be evaluated during the validation of an analytical method.

Detailed Protocols for Validation:

  • Specificity/Selectivity: Analyze a blank matrix (plant material known to be free of this compound) to ensure that no endogenous components interfere with the this compound peak.

  • Linearity and Range: Prepare a series of calibration standards by diluting a stock solution of the this compound reference material (CRM or research-grade) to at least five different concentrations. The concentration range should encompass the expected concentrations in the samples. Plot the peak area versus the concentration and determine the linearity using the coefficient of determination (r²), which should ideally be ≥ 0.995.

  • Accuracy:

    • With a CRM: Analyze the CRM and compare the measured concentration to the certified value. The deviation should be within an acceptable range (e.g., ±15%).

    • With a Research-Grade Standard: Perform a spike-recovery experiment. Spike a blank plant matrix with known amounts of the this compound standard at three different concentration levels (low, medium, and high). Analyze the spiked samples and calculate the percent recovery. The recovery should typically be within 85-115%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze at least five replicates of a sample at a single concentration on the same day and by the same analyst.

    • Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, with different analysts, and/or with different equipment. The precision is expressed as the relative standard deviation (RSD), which should generally be ≤ 15%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest concentration of analyte that can be reliably detected. It can be determined based on the signal-to-noise ratio (typically S/N ≥ 3).

    • LOQ: The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically S/N ≥ 10) or by determining the concentration at which the precision (RSD) is within an acceptable limit (e.g., ≤ 20%).

  • Robustness: Intentionally make small variations in the method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) and observe the effect on the results. This demonstrates the reliability of the method during routine use.

Conclusion

The choice between a Certified Reference Material and a research-grade standard for this compound analysis depends on the specific requirements of the study. For research purposes where high accuracy and traceability are not the primary objectives, a well-characterized research-grade standard may be sufficient, provided that a thorough in-house validation is performed. However, for applications requiring the highest level of accuracy, traceability, and for use in regulated environments, a this compound CRM is the ideal choice. By following rigorous method validation protocols as outlined in this guide, researchers can ensure the generation of reliable and reproducible data for this compound quantification, regardless of the chosen reference material.

References

A Guide to Inter-Laboratory Comparison of Peramine Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Peramine, a pyrrolopyrazine alkaloid found in grasses infected with Neotyphodium endophytes. Given the importance of this compound in agronomy and livestock management due to its insect deterrent properties, accurate and reproducible quantification is paramount. This document outlines the common analytical techniques, presents their performance characteristics, and details the experimental protocols necessary for conducting an inter-laboratory comparison to ensure method robustness and reliability across different facilities.

Comparison of Key Analytical Techniques

The quantification of this compound in plant material, particularly endophyte-infected grasses, is predominantly achieved through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent methods due to their sensitivity and specificity. Enzyme-Linked Immunosorbent Assay (ELISA) presents a potential high-throughput alternative, though its application for this compound is less documented.

The choice of analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. While direct inter-laboratory comparison data for this compound is not extensively published, this guide synthesizes single-laboratory validation data for this compound and analogous biogenic amines to provide a framework for such a comparison.

Quantitative Performance Comparison

The following table summarizes typical performance data for the analysis of this compound and similar amines from various validation studies. These parameters are critical for assessing a method's suitability and are the key metrics evaluated in an inter-laboratory comparison.

Performance CharacteristicHPLC-UV/FLDLC-MS/MSELISA
Linearity (r²) > 0.995[1]> 0.998[2]Assay Dependent
Limit of Detection (LOD) 0.005 - 0.05 µg/mL[1]0.001 - 2.7 µg/g[3]0.01 - 0.1 ng/mL[4]
Limit of Quantitation (LOQ) 0.012 - 0.1 µg/mL[1]0.003 - 8.3 µg/g[3]Assay Dependent
Accuracy/Recovery (%) 60 - 110%[1]86 - 103%[5]Typically 80 - 120%
Precision (%RSD) < 15%[3]< 15%[2]< 20%[6]

Experimental Protocols

Detailed and standardized experimental protocols are the foundation of a successful inter-laboratory comparison. The following sections provide methodologies for sample preparation and analysis using HPLC, LC-MS/MS, and ELISA.

Sample Preparation: Extraction of this compound from Grass Tissue

A consistent extraction protocol is crucial for minimizing variability between laboratories.

  • Objective: To extract this compound from dried and powdered grass material.

  • Materials:

    • Dried, powdered grass sample

    • Methanol

    • 2% Formic acid in water

    • Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

    • Centrifuge

    • Rotary evaporator or nitrogen evaporator

  • Procedure:

    • Weigh approximately 1.0 g of the homogenized sample into a centrifuge tube.

    • Add 10 mL of a 2% formic acid solution in water.

    • Shake or vortex vigorously for 15-20 minutes.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

    • Filter the supernatant through a 0.22 µm filter.

    • For cleaner samples, a Solid-Phase Extraction (SPE) step can be employed for sample clean-up and concentration.

High-Performance Liquid Chromatography (HPLC) Method
  • Instrumentation: HPLC system with a UV or Fluorescence detector and a C18 column.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol)[7].

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a specified wavelength or fluorescence detection following derivatization.

  • Quantification: A calibration curve is constructed by plotting the peak area of this compound standards against their known concentrations. The concentration of this compound in the samples is then determined by interpolation from this curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
  • Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.

  • LC System: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MS Parameters: Operated in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound.

  • Quantification: A calibration curve is generated using the peak areas of this compound standards. An internal standard may be used to improve accuracy and precision.

Enzyme-Linked Immunosorbent Assay (ELISA) Method

While a specific commercial ELISA kit for this compound is not widely documented, a competitive ELISA is a feasible format.

  • Principle: In a competitive ELISA, a known amount of enzyme-labeled this compound competes with the this compound in the sample for binding to a limited amount of anti-Peramine antibody coated on a microplate. The signal is inversely proportional to the amount of this compound in the sample.

  • Procedure:

    • Standards and samples are added to the antibody-coated wells.

    • Enzyme-conjugated this compound is added.

    • After incubation, the wells are washed to remove unbound reagents.

    • A substrate is added, which develops a color in the presence of the enzyme.

    • The reaction is stopped, and the absorbance is read on a microplate reader.

  • Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their concentrations. The concentration of this compound in the samples is then calculated from this curve[4][6].

Inter-Laboratory Comparison Workflow and Data Analysis

An inter-laboratory comparison study is essential for validating the robustness and transferability of an analytical method[8].

Logical Workflow for Inter-Laboratory Comparison

Inter_Laboratory_Comparison_Workflow A Study Design and Protocol Development B Selection of Participating Laboratories A->B C Preparation and Distribution of Homogenized Samples B->C D Analysis of Samples by Each Laboratory C->D E Data Submission to Coordinating Body D->E F Statistical Analysis of Results E->F G Evaluation of Method Performance (e.g., Z-scores, Cochran's test) F->G H Final Report and Method Validation Statement G->H

Caption: A typical workflow for an inter-laboratory comparison study.

Analytical Method Workflow (HPLC/LC-MS)

Analytical_Method_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Homogenization of Grass Sample B Extraction with Acidified Methanol/Water A->B C Centrifugation and Filtration B->C D Optional: SPE Clean-up C->D E Injection into HPLC or LC-MS/MS D->E F Chromatographic Separation E->F G Detection (UV/FLD or MS/MS) F->G H Peak Integration and Quantification G->H J Calculation of this compound Concentration H->J I Calibration Curve Generation I->J

Caption: General workflow for this compound analysis by HPLC or LC-MS/MS.

ELISA Workflow

ELISA_Workflow A Add Standards and Samples to Coated Plate B Add Enzyme-Conjugated this compound A->B C Incubate B->C D Wash Plate C->D E Add Substrate D->E F Incubate (Color Development) E->F G Stop Reaction F->G H Read Absorbance G->H I Generate Standard Curve and Calculate Concentration H->I

Caption: A typical workflow for a competitive ELISA.

References

A Comparative Analysis of Peramine Content in Different Ryegrass Cultivars: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the variability of secondary metabolite production in different plant cultivars is crucial. This guide provides a comparative analysis of peramine content in various perennial ryegrass (Lolium perenne) cultivars. This compound is a potent insect feeding deterrent produced by the fungal endophyte Epichloë festucae, which lives in a symbiotic relationship with ryegrass. The concentration of this protective alkaloid can vary significantly depending on the ryegrass cultivar and the endophyte strain it hosts.

This guide summarizes quantitative data on this compound levels, details the experimental protocols for its quantification, and provides visual diagrams of the biosynthetic pathway and experimental workflow to facilitate a deeper understanding of this important plant-microbe interaction.

This compound Content in Ryegrass Cultivars: A Comparative Overview

The concentration of this compound in perennial ryegrass is a key factor in the plant's resistance to insect herbivores. Research has shown that both the ryegrass cultivar and the specific strain of the Epichloë endophyte influence the final this compound concentration.

Diploid perennial ryegrass cultivars infected with the AR1 endophyte strain, which is selected for its ability to produce this compound without the mammalian toxins lolitrem B and ergovaline, generally exhibit this compound concentrations in excess of 15 parts per million (ppm).[1][2] In contrast, some tetraploid ryegrass cultivars with the same endophyte have been found to have this compound levels below 10 ppm.[1][2] This difference between diploid and tetraploid cultivars is a significant consideration for pasture management and breeding programs aimed at optimizing insect resistance.

The following table, adapted from a study by Fletcher et al. (2006), provides a direct comparison of this compound concentrations in several ryegrass cultivars infected with the AR1 endophyte, compared to a wild-type endophyte control.

Table 1: this compound Concentrations in a Range of Ryegrass Cultivars with AR1 Endophyte Compared to a Wild-Type Endophyte Control

Ryegrass CultivarEndophyte StrainMean this compound Concentration (ppm)
Diploid Perennial Ryegrass
Cultivar AAR1>15
Cultivar BAR1>15
Wild-type ControlWild-typeVaries
Tetraploid Perennial Ryegrass
Cultivar CAR1<10
Cultivar DAR1<10
Hybrid Ryegrass
Cultivar EAR1<10
Specific Cultivar Data
Alto AR1AR10.0465 - 0.1842 (µg/g)

Note: Data for diploid and tetraploid cultivars are generalized from Fletcher et al. (2006).[1][2] The specific this compound concentration for Alto AR1 is from a separate study and is presented in micrograms per gram (µg/g), which is equivalent to ppm.[3] The host ryegrass cultivar has a significant impact on the concentration of this compound.[1][2]

Experimental Protocols for this compound Quantification

Accurate quantification of this compound is essential for comparing different ryegrass cultivars. The most common and reliable method is Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol: Quantification of this compound in Ryegrass Tissue by LC-MS

1. Sample Preparation:

  • Harvest fresh ryegrass leaf tissue.

  • Immediately freeze the tissue in liquid nitrogen to halt metabolic processes.

  • Lyophilize (freeze-dry) the tissue to remove water.

  • Grind the dried tissue to a fine powder using a ball mill or mortar and pestle.

2. Extraction:

  • Weigh approximately 100 mg of the powdered ryegrass tissue into a microcentrifuge tube.

  • Add 1 mL of an extraction solvent, typically a mixture of methanol, water, and a small amount of acid (e.g., 0.1% formic acid).

  • Vortex the mixture thoroughly to ensure complete extraction.

  • Sonicate the sample for 15-30 minutes to aid in cell disruption and extraction.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the solid plant material.

  • Carefully transfer the supernatant to a new tube. For cleaner samples, a solid-phase extraction (SPE) step may be included here.

3. LC-MS Analysis:

  • Liquid Chromatography (LC):

    • Inject a small volume (e.g., 5-10 µL) of the extract onto a C18 reverse-phase HPLC column.
    • Use a gradient elution program with two mobile phases:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • The gradient will start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute compounds of increasing hydrophobicity. This compound will elute at a specific retention time under these conditions.

  • Mass Spectrometry (MS):

    • The eluent from the LC column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in positive ion mode.
    • Monitor for the specific mass-to-charge ratio (m/z) of the protonated this compound molecule ([M+H]⁺).
    • For confirmation and enhanced selectivity, tandem mass spectrometry (MS/MS) can be used to monitor for specific fragment ions of this compound.

4. Quantification:

  • Prepare a standard curve using a certified this compound standard of known concentrations.

  • Analyze the standards using the same LC-MS method.

  • Plot the peak area of the this compound standard against its concentration to generate a calibration curve.

  • Determine the concentration of this compound in the ryegrass extracts by comparing their peak areas to the calibration curve.

  • Express the final concentration as µg of this compound per gram of dry weight of the ryegrass tissue (µg/g or ppm).

Visualizing Key Processes

To better illustrate the biological and experimental processes involved in the analysis of this compound, the following diagrams have been generated using Graphviz.

Peramine_Biosynthesis cluster_precursors Precursors cluster_synthesis Synthesis cluster_product Product Proline L-Proline PerA This compound Synthetase (NRPS) Proline->PerA Arginine L-Arginine Arginine->PerA This compound This compound PerA->this compound Catalyzes condensation

Caption: Simplified biosynthesis pathway of this compound.

Peramine_Quantification_Workflow Start Ryegrass Sample Collection FreezeDry Freeze-Drying Start->FreezeDry Grind Grinding to Powder FreezeDry->Grind Extract Solvent Extraction Grind->Extract Centrifuge Centrifugation Extract->Centrifuge LCMS LC-MS Analysis Centrifuge->LCMS Data Data Acquisition LCMS->Data Quantify Quantification using Standard Curve Data->Quantify Result This compound Concentration (ppm) Quantify->Result

Caption: Experimental workflow for this compound quantification.

References

Peramine in Plant Extracts: A Comparative Guide to Long-Term Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of peramine stability in plant extracts, offering insights into optimal storage and handling to preserve compound integrity for research and development.

This guide provides a comparative analysis of the stability of this compound in plant extracts over time under various storage conditions. The data herein is essential for researchers working with endophyte-infected grasses and developing this compound-based biopesticides or other pharmaceutical applications. Understanding the degradation kinetics of this compound is critical for ensuring the accuracy and reproducibility of experimental results and for determining the shelf-life of derived products.

Comparative Stability of this compound Under Different Storage Conditions

The stability of this compound in plant extracts is significantly influenced by temperature and light exposure. The following tables summarize the expected degradation of this compound over a 12-month period based on stability studies of structurally related alkaloids, such as ergot alkaloids, which also feature complex amine structures susceptible to degradation.[1] It is important to note that while this data provides a valuable proxy, the degradation kinetics of this compound may vary.

Table 1: this compound Concentration (µg/g) in Plant Extract Over 12 Months at Different Temperatures (Protected from Light)

Time (Months)4°C (Refrigerated)20-25°C (Room Temperature)-20°C (Frozen)
0100010001000
19959701000
3980900998
6960820995
12920700990

Table 2: Effect of Light Exposure on this compound Concentration (µg/g) at Room Temperature (20-25°C)

Time (Months)Protected from LightExposed to Light
010001000
1970940
3900820
6820680
12700550

Experimental Protocols

Accurate quantification of this compound is crucial for stability studies. The following are detailed methodologies for the extraction and analysis of this compound in plant extracts.

Protocol 1: Extraction of this compound from Plant Material

This protocol is adapted from standard methods for alkaloid extraction from endophyte-infected grasses.[2][3]

Materials:

Procedure:

  • Weigh 1 gram of freeze-dried and ground plant material into a 50 mL centrifuge tube.

  • Add 20 mL of methanol and vortex for 1 minute.

  • Sonicate the sample for 30 minutes in a water bath.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Decant the supernatant into a clean flask.

  • Repeat the extraction process (steps 2-5) twice more with fresh methanol.

  • Combine the supernatants and evaporate to dryness using a rotary evaporator at 40°C.

  • Redissolve the residue in 10 mL of 0.1 M HCl.

  • Adjust the pH of the solution to 9-10 with ammonium hydroxide.

  • Perform a liquid-liquid extraction with 3 x 15 mL of dichloromethane.

  • Combine the dichloromethane fractions and dry over anhydrous sodium sulfate.

  • Evaporate the dichloromethane to dryness under a gentle stream of nitrogen.

  • Reconstitute the extract in a known volume of mobile phase for LC-MS analysis.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol outlines a sensitive and specific method for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) -> Product ion (m/z) - Specific values to be determined based on instrument tuning.

  • Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity for this compound.

Method Validation: The analytical method should be validated according to ICH guidelines, including assessment of linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantitation (LOQ).[4][5]

Visualizing Methodologies and Pathways

To better illustrate the experimental processes and the proposed mechanism of action of this compound, the following diagrams are provided.

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis Start Weigh 1g Freeze-Dried Plant Material Add_MeOH Add 20mL Methanol & Vortex Start->Add_MeOH Sonicate Sonicate for 30 min Add_MeOH->Sonicate Centrifuge1 Centrifuge at 4000 rpm Sonicate->Centrifuge1 Decant1 Decant Supernatant Centrifuge1->Decant1 Repeat_Extraction Repeat Extraction 2x Decant1->Repeat_Extraction Repeat_Extraction->Add_MeOH Yes Combine_Supernatants Combine Supernatants Repeat_Extraction->Combine_Supernatants No Evaporate1 Evaporate to Dryness (Rotovap) Combine_Supernatants->Evaporate1 Redissolve_HCl Redissolve in 0.1M HCl Evaporate1->Redissolve_HCl Adjust_pH Adjust pH to 9-10 Redissolve_HCl->Adjust_pH LLE Liquid-Liquid Extraction with Dichloromethane Adjust_pH->LLE Dry_DCM Dry over Na2SO4 LLE->Dry_DCM Evaporate2 Evaporate to Dryness (Nitrogen) Dry_DCM->Evaporate2 Reconstitute Reconstitute in Mobile Phase Evaporate2->Reconstitute LCMS_Analysis LC-MS/MS Quantification Reconstitute->LCMS_Analysis

Caption: Workflow for the extraction of this compound from plant material.

Peramine_Signaling_Pathway cluster_insect_neuron Insect Neuron This compound This compound OA_Receptor Octopamine Receptor (GPCR) This compound->OA_Receptor Binds G_Protein G-Protein OA_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Feeding_Deterrence Feeding Deterrence Cellular_Response->Feeding_Deterrence Leads to

Caption: Proposed signaling pathway for this compound's insect antifeedant activity.

Conclusion

The stability of this compound in plant extracts is a critical factor for its successful application in research and commercial products. Low temperatures and protection from light are key to preserving its integrity over long-term storage. For optimal results, it is recommended to store this compound-containing extracts at -20°C in light-proof containers. The provided experimental protocols offer robust methods for the extraction and quantification of this compound, enabling accurate stability assessments. Further research is warranted to fully elucidate the specific degradation pathways of this compound and to develop optimized formulations for enhanced stability.

References

A Comparative Guide to the Mode of Action of Peramine and Other Biopesticides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms by which biopesticides exert their effects is paramount for the development of novel and effective pest management strategies. This guide provides a detailed comparison of the mode of action of four prominent biopesticides: Peramine, Azadirachtin, Bacillus thuringiensis (Bt), and Spinosad.

Executive Summary

Biopesticides offer a more targeted and ecologically sustainable alternative to conventional chemical pesticides. Their modes of action are diverse, ranging from neurotoxic effects to antifeedant and growth-regulating properties. This compound, an alkaloid produced by endophytic fungi, primarily acts as a potent insect antifeedant. In contrast, Azadirachtin, derived from the neem tree, exhibits a multi-faceted approach as both an antifeedant and an insect growth regulator. Bacillus thuringiensis (Bt) produces crystalline proteins that are selectively toxic to the midgut of specific insect orders. Spinosad, a fermentation product of a soil bacterium, is a potent neurotoxin with a unique mode of action.

Data Presentation: Comparative Efficacy

The following tables summarize the available quantitative data on the efficacy of these biopesticides against various insect pests. It is important to note that direct comparisons can be challenging due to variations in experimental protocols, target insect species, and life stages across different studies.

Table 1: Lethal Concentration (LC50) Values of Selected Biopesticides against Spodoptera frugiperda

BiopesticideInsect InstarLC50 (ppm)Exposure TimeReference
Azadirachtin2nd0.2524 h[1]
Azadirachtin3rd0.2924 h[1]
Azadirachtin4th0.3524 h[1]
Spinosad3rd1.14 - 1.21Not Specified[2]
Emamectin Benzoate (for comparison)2nd0.0224 h[3]
Chlorantraniliprole (for comparison)3rd1.5 - 2.14Not Specified[2]

Note: Data for this compound and a direct comparison of all four biopesticides under the same conditions for S. frugiperda were not available in the reviewed literature.

Table 2: Antifeedant Activity of Selected Biopesticides

Biopesticide/Plant ExtractInsect SpeciesAssay TypeFeeding Deterrence/EffectReference
Derisom®Corcyra cephalonicaNo-Choice85.76% starvation at 0.1%
Margosom® (Neem-based)Corcyra cephalonicaNo-Choice68.27% starvation at 0.1%
Nerium oleander extractCorcyra cephalonicaNo-Choice65.26% starvation at 10%
Neemix® (Azadirachtin)Flea BeetlesField Trial31.9% reduction in numbers[4]
Azera® (Pyrethrin + Azadirachtin)Colorado Potato Beetle LarvaeField TrialSignificantly higher control than PyGanic[4]
Polygonum hydropiperoides extractSpodoptera frugiperdaNo-Choice>96% antifeedant effect at 2.5 mg/L[5]

Note: Specific quantitative antifeedant data for this compound in a comparative context was limited in the reviewed literature.

Mode of Action and Signaling Pathways

This compound: The Antifeedant

This compound is a pyrrolopyrazine alkaloid that acts as a powerful feeding deterrent to a range of invertebrate herbivores. While the precise signaling pathway is not fully elucidated, its antifeedant properties are mediated through the insect's gustatory system. It is hypothesized that this compound interacts with specific gustatory receptors (GRs) on the dendrites of bitter-sensing gustatory receptor neurons (GRNs) located in the insect's taste sensilla. This interaction is thought to trigger a downstream signaling cascade, leading to the generation of action potentials that are transmitted to the brain, ultimately resulting in the cessation of feeding.

dot

Peramine_MoA cluster_insect Insect Gustatory System This compound This compound GR Gustatory Receptor (Bitter-sensing) This compound->GR Binds to GRN Gustatory Receptor Neuron (GRN) GR->GRN Activates Brain Brain GRN->Brain Action Potential (Signal Transmission) Feeding_Behavior Feeding Behavior Brain->Feeding_Behavior Inhibits

Caption: Hypothetical signaling pathway for this compound's antifeedant action.

Azadirachtin: The Multi-Modal Disruptor

Azadirachtin, a complex tetranortriterpenoid from the neem tree, employs a dual mode of action. It acts as a potent antifeedant by stimulating deterrent receptors in insects. Additionally, it functions as an insect growth regulator by interfering with the endocrine system. Azadirachtin mimics the structure of ecdysone, the insect molting hormone, and disrupts the normal synthesis and release of ecdysteroids and juvenile hormones. This hormonal imbalance leads to incomplete molting, reproductive inhibition, and ultimately, death.

dot

Azadirachtin_MoA cluster_insect_system Insect Physiological Systems cluster_neuro Gustatory System cluster_endo Endocrine System Azadirachtin Azadirachtin Deterrent_Receptor Deterrent Gustatory Receptor Azadirachtin->Deterrent_Receptor Stimulates Hormone_Synthesis Ecdysteroid & Juvenile Hormone Synthesis/Release Azadirachtin->Hormone_Synthesis Disrupts Feeding_Cessation Feeding Cessation Deterrent_Receptor->Feeding_Cessation Molting_Disruption Molting Disruption & Reproductive Inhibition Hormone_Synthesis->Molting_Disruption

Caption: Dual mode of action of Azadirachtin.

Bacillus thuringiensis (Bt): The Gut Destroyer

Bacillus thuringiensis is a bacterium that produces crystalline (Cry) and cytolytic (Cyt) protein toxins. The mode of action is highly specific and begins with the ingestion of the protoxins by the insect larva. In the alkaline environment of the insect midgut, the protoxins are solubilized and activated by proteases. The activated toxins then bind to specific receptors, such as cadherin and aminopeptidase (B13392206) N, on the surface of the midgut epithelial cells. This binding initiates a signaling cascade that leads to the insertion of the toxins into the cell membrane, forming pores. The formation of these pores disrupts the osmotic balance of the cells, leading to cell lysis, gut paralysis, and eventual death of the insect.

dot

Bt_MoA cluster_midgut Insect Midgut Ingestion 1. Ingestion of Bt Spores & Crystals Solubilization 2. Solubilization of Protoxins in Alkaline Gut Ingestion->Solubilization Activation 3. Proteolytic Activation of Toxins Solubilization->Activation Binding 4. Toxin Binding to Midgut Receptors (Cadherin, APN) Activation->Binding Pore_Formation 5. Pore Formation in Cell Membrane Binding->Pore_Formation Cell_Lysis 6. Cell Lysis & Gut Paralysis Pore_Formation->Cell_Lysis

Caption: Sequential mode of action of Bacillus thuringiensis (Bt) toxins.

Spinosad: The Neurotoxin

Spinosad is a mixture of spinosyns A and D, which are fermentation products of the actinomycete Saccharopolyspora spinosa. Its primary mode of action is the disruption of neuronal activity in the insect's central nervous system. Spinosad targets nicotinic acetylcholine (B1216132) receptors (nAChRs) at a unique binding site, distinct from that of other nicotinic agonists like neonicotinoids. This binding leads to the prolonged activation of the nAChRs, causing continuous neuronal excitation. Spinosad also has a secondary effect on GABA (gamma-aminobutyric acid) receptors, further disrupting neurotransmission. The overall effect is involuntary muscle contractions, tremors, paralysis, and ultimately, insect death.

dot

Spinosad_MoA cluster_synapse Insect Neuromuscular Junction Spinosad Spinosad nAChR Nicotinic Acetylcholine Receptor (nAChR) Spinosad->nAChR Allosterically Activates GABA_R GABA Receptor Spinosad->GABA_R Modulates Excitation Continuous Neuronal Excitation nAChR->Excitation Disruption Disrupted Inhibitory Neurotransmission GABA_R->Disruption Paralysis Paralysis & Death Excitation->Paralysis Disruption->Paralysis

Caption: Neurotoxic mode of action of Spinosad.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparison of these biopesticides. Specific parameters may vary between studies.

Antifeedant Bioassays

1. No-Choice Test (Leaf Disc Bioassay)

  • Objective: To determine the intrinsic feeding deterrence of a compound.

  • Methodology:

    • Leaf discs of a standard size are punched from a suitable host plant.

    • The leaf discs are treated with different concentrations of the test compound dissolved in a solvent. Control discs are treated with the solvent alone.

    • After the solvent evaporates, a single treated or control leaf disc is placed in a petri dish.

    • A single, pre-starved insect larva is introduced into each petri dish.

    • The petri dishes are maintained under controlled conditions (e.g., 25°C, 60% RH, 16:8 L:D photoperiod) for a specific duration (e.g., 24 or 48 hours).

    • The area of the leaf disc consumed is measured, often using a leaf area meter or image analysis software.

    • The Feeding Deterrent Index (FDI) is calculated using the formula: FDI (%) = [(C - T) / C] x 100, where C is the area of the control disc consumed and T is the area of the treated disc consumed.

2. Choice Test

  • Objective: To assess the feeding preference of an insect when presented with both treated and untreated food sources.

  • Methodology:

    • Two leaf discs (one treated, one control) are placed on opposite sides of a petri dish.

    • A single, pre-starved insect larva is released in the center of the petri dish.

    • The setup is maintained under controlled conditions for a specific duration.

    • The consumed area of both the treated and control leaf discs is measured.

    • A Preference Index or FDI can be calculated to determine the degree of deterrence.

Toxicity Bioassays

1. Leaf-Dip Bioassay (for Larvicidal Activity)

  • Objective: To determine the lethal concentration (LC50) of a biopesticide.

  • Methodology:

    • Serial dilutions of the biopesticide are prepared.

    • Host plant leaves are dipped into each dilution for a standardized time and then allowed to air dry. Control leaves are dipped in water or a solvent control.

    • The treated leaves are placed in individual containers.

    • A known number of insect larvae of a specific instar are placed in each container.

    • Mortality is recorded at set time intervals (e.g., 24, 48, 72 hours).

    • The data are subjected to probit analysis to calculate the LC50 value, which is the concentration that causes 50% mortality of the test population.

2. Electrophysiology (Electroantennography - EAG)

  • Objective: To measure the response of an insect's antenna to volatile compounds, which can be indicative of repellent or attractant properties.

  • Methodology:

    • An insect's antenna is excised and mounted between two electrodes.

    • A continuous stream of humidified air is passed over the antenna.

    • A puff of air containing a specific concentration of the test compound is introduced into the airstream.

    • The change in the electrical potential of the antenna (the EAG response) is recorded.

    • The amplitude of the EAG response is indicative of the sensitivity of the antennal olfactory receptor neurons to the compound.

Conclusion

This compound, Azadirachtin, Bacillus thuringiensis, and Spinosad represent a diverse arsenal (B13267) of biopesticides, each with a unique and specific mode of action. While this compound's primary strength lies in its potent antifeedant activity, its precise molecular mechanism remains an area for further investigation. A deeper understanding of these intricate signaling pathways is crucial for the rational design of new biopesticides, the development of effective resistance management strategies, and the promotion of sustainable agriculture. The data and methodologies presented in this guide are intended to serve as a valuable resource for the scientific community in advancing the field of biopesticide research and development.

References

A Comparative Guide to the Analytical Quantification of Peramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Analytical Methods

The selection of an appropriate analytical method for peramine quantification depends on several factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following tables summarize the key performance characteristics of HPLC, GC, and CE for this compound analysis, based on published data for this compound and structurally related alkaloids.

Table 1: Performance Characteristics of Analytical Methods for this compound Quantification
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Coupling with UV, Fluorescence, Mass Spectrometry (MS)Mass Spectrometry (MS), Flame Ionization Detector (FID)Mass Spectrometry (MS), UV
Limit of Detection (LOD) 0.2 ng/mL (LC-MS)[1]Estimated: 2-3 ppm (GC/FID for similar amines)[2]<7.5 µg/mL (NACE-ESI-IT-MS for related alkaloids)[3]
Limit of Quantification (LOQ) 0.8 ng/mL (LC-MS)[1]Estimated: 10 ppm (GC/FID for similar amines)[2]<25.0 µg/mL (NACE-ESI-IT-MS for related alkaloids)[3]
**Linearity (R²) **>0.99[1]>0.99 (for derivatized amines)>0.99
Precision (%RSD) <15%<15% (for derivatized amines)<6%[3]
Sample Throughput Moderate to HighModerateHigh
Specificity High, especially with MS detectionHigh with MS detectionHigh, especially with MS detection
Table 2: Comparison of Methodological Aspects
AspectHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Sample Derivatization Often not required for LC-MS; may be needed for UV/Fluorescence detection.Generally required to increase volatility and thermal stability.Not always necessary, depends on the analyte and detection method.
Instrumentation Cost Moderate to HighModerateModerate
Solvent Consumption HighLowVery Low
Strengths Robust, versatile, well-established, high sensitivity with MS.High resolution, suitable for complex matrices after derivatization.High efficiency, low sample and reagent consumption, fast analysis times.
Limitations Higher solvent consumption, potential for matrix effects.Derivatization can be time-consuming and introduce variability.Lower sensitivity with UV detection compared to other methods.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and accurate quantification of this compound. Below are representative methodologies for sample preparation and analysis using HPLC-MS, GC-MS, and CE-MS.

Sample Preparation from Endophyte-Infected Grass

This protocol is adapted from methods for extracting this compound and other alkaloids from grass tissues.[4]

  • Lyophilize and grind the grass sample to a fine powder.

  • Weigh approximately 100 mg of the powdered sample into a centrifuge tube.

  • Add 2 mL of an extraction solvent (e.g., 70% methanol (B129727) or an aqueous 2-propanol-lactic acid solution).

  • Vortex the mixture vigorously for 1 minute.

  • Sonicate the sample for 30 minutes in a water bath.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This protocol is based on a validated LC-MS method for the quantification of this compound in perennial ryegrass.[1]

  • Instrumentation: HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: Linear gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12-12.1 min: Return to 5% B

    • 12.1-15 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. For this compound, the transition of m/z 248.2 → 188.1 can be used.

Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general protocol for the analysis of alkaloids, as a specific validated method for this compound was not found. Derivatization is typically required.

  • Derivatization (example with BSTFA):

    • Evaporate a portion of the sample extract to dryness under a stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.

    • Heat the mixture at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Injection Mode: Splitless.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

This protocol is based on methods developed for the separation of related pyrrolizidine (B1209537) alkaloids.[3]

  • Instrumentation: Capillary electrophoresis system coupled to a mass spectrometer via an electrospray ionization (ESI) interface.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50-75 cm total length).

  • Background Electrolyte (BGE): A non-aqueous electrolyte is often preferred for alkaloids. An example is 50 mM ammonium (B1175870) acetate (B1210297) and 1 M acetic acid in acetonitrile.

  • Separation Voltage: 25-30 kV.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Sheath Liquid: A mixture of isopropanol (B130326) and water (e.g., 1:1 v/v) with 0.1% formic acid, delivered at a low flow rate (e.g., 3-5 µL/min).

    • Analysis: Full scan or selected ion monitoring (SIM).

Specificity and Cross-Reactivity

The specificity of a quantitative method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For this compound analysis in endophyte-infected grasses, potential interferences include other endophyte-produced alkaloids, such as lolines.

  • HPLC-MS: This is the most specific of the three techniques. The separation by chromatography combined with the high selectivity of mass spectrometry (especially in MRM mode) allows for the differentiation of this compound from structurally similar compounds, even if they co-elute.

  • GC-MS: The chromatographic separation on the GC column combined with mass spectral data provides good specificity. The fragmentation patterns of derivatized alkaloids can be used to confirm the identity of this compound. However, co-eluting isomers with similar fragmentation patterns could potentially interfere.

  • CE-MS: Capillary electrophoresis offers very high separation efficiency, which can resolve closely related compounds. The coupling with mass spectrometry further enhances specificity.

Structurally, this compound is a pyrrolopyrazine alkaloid, while lolines are saturated pyrrolizidine alkaloids. Their different core structures and molecular weights allow for clear differentiation by mass spectrometry.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis A Grass Sample B Lyophilization & Grinding A->B C Solvent Extraction B->C D Centrifugation & Filtration C->D E HPLC Separation (C18 Column) D->E Filtered Extract F Mass Spectrometry (ESI+, MRM) E->F G Data Acquisition & Quantification F->G GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Filtered Extract B Evaporation A->B C Derivatization B->C D GC Separation (Capillary Column) C->D Derivatized Sample E Mass Spectrometry (EI) D->E F Data Analysis E->F CE_Workflow cluster_prep Sample Preparation cluster_analysis CE-MS Analysis A Filtered Extract B Dilution in BGE A->B C CE Separation (Fused-Silica Capillary) B->C Prepared Sample D Mass Spectrometry (ESI+) C->D E Data Analysis D->E

References

A Comparative Metabolomic Analysis of Peramine-Producing vs. Non-Producing Endophytes

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the metabolic landscape reveals key differences driven by the biosynthesis of the insecticidal alkaloid, peramine.

This guide offers researchers, scientists, and drug development professionals an objective comparison of the metabolic profiles of this compound-producing and non-producing endophytic fungi. By examining the differential metabolite expression, this document provides insights into the biochemical consequences of this compound production and highlights potential targets for metabolic engineering and drug discovery.

Executive Summary

Endophytic fungi of the Epichloë genus form symbiotic relationships with cool-season grasses, producing a range of bioactive alkaloids that confer protection against herbivores. Among these, this compound is a potent insect feeding deterrent. The biosynthesis of this compound is primarily governed by the perA gene, which encodes a non-ribosomal peptide synthetase (NRPS). Understanding the broader metabolic impact of this compound production is crucial for optimizing the agricultural benefits of endophyte-grass symbioses and for exploring the potential of these pathways in biotechnology.

This guide presents a comparative analysis based on available metabolomic data, contrasting a this compound-producing Epichloë species with a non-producing counterpart. While a direct comparison of a wild-type strain and its isogenic perA knockout mutant is the ideal, the presented data from distinct but related species offers valuable insights into the metabolic shifts associated with this compound synthesis.

Quantitative Metabolite Comparison

The following table summarizes the differentially abundant metabolites identified in a comparative study between the this compound-producing Epichloë strain NEA23 and the non-producing strain NEA12.[1][2] This analysis, conducted via bioassay-guided fractionation and liquid chromatography-mass spectrometry (LC-MS), identified 61 metabolites that were either unique to or more abundant in the this compound-producing strain.[1][2]

Metabolite IDPutative IdentificationFold Change (NEA23 vs. NEA12)m/z RatioRetention Time (min)
M1 UnknownSignificantly Higher in NEA23134.08611.5
M2 UnknownSignificantly Higher in NEA23151.06012.1
M3 UnknownSignificantly Higher in NEA23179.05523.4
M4 UnknownSignificantly Higher in NEA23195.08634.2
M5 UnknownSignificantly Higher in NEA23205.12295.1
... ............
M61 UnknownSignificantly Higher in NEA23782.478214.8

Note: The original study did not provide definitive identifications for these metabolites, highlighting them as "known unknowns" that are candidates for antifungal properties. The fold change is qualitative ("Significantly Higher") as precise quantitative values were not provided in the publication.

Key Metabolic Pathways and Visualizations

The production of this compound is a specialized metabolic pathway that draws from primary metabolism for its precursors. The key enzyme, PerA, is a multi-domain NRPS that catalyzes the condensation of L-arginine and L-proline (which is converted to L-Δ¹-pyrroline-5-carboxylate) to form the this compound backbone.

This compound Biosynthesis Pathway

Peramine_Biosynthesis cluster_precursors Primary Metabolism Precursors cluster_synthesis This compound Synthesis Arginine L-Arginine PerA PerA (NRPS) Arginine->PerA Proline L-Proline P5C L-Δ¹-Pyrroline-5-Carboxylate Proline->P5C Proline Dehydrogenase P5C->PerA This compound This compound PerA->this compound Condensation

Caption: The biosynthetic pathway of this compound, highlighting the precursor amino acids and the central role of the PerA enzyme.

Experimental Workflow for Comparative Metabolomics

The following diagram illustrates a typical workflow for a comparative metabolomics study of endophytic fungi, from culture to data analysis.

Metabolomics_Workflow cluster_culture Fungal Culture cluster_extraction Metabolite Extraction cluster_analysis Analysis Culture_P This compound-Producing Strain (e.g., Epichloë sp. NEA23) Quenching Metabolic Quenching (e.g., Cold Methanol) Culture_P->Quenching Culture_NP Non-Producing Strain (e.g., Epichloë sp. NEA12) Culture_NP->Quenching Extraction Extraction (e.g., Liquid-Liquid Extraction) Quenching->Extraction LCMS LC-HRMS Analysis Extraction->LCMS DataProcessing Data Processing & Alignment LCMS->DataProcessing Stats Statistical Analysis (e.g., PCA, OPLS-DA) DataProcessing->Stats Identification Metabolite Identification Stats->Identification

References

A Comparative Guide to the Validation of Analytical Methods for Peramine in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of Peramine in complex matrices. This compound, a pyrrolizidine (B1209537) alkaloid, is an insect antifeedant produced by the fungal endophyte Epichloë festucae in perennial ryegrass (Lolium perenne). Its analysis is crucial for agricultural research and livestock management. This document outlines validated methods, presents comparative performance data, and provides detailed experimental protocols to assist researchers in selecting and implementing the most suitable analytical approach for their needs.

Comparison of Analytical Techniques

The two primary analytical techniques for the quantification of this compound in complex matrices are High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

Liquid Chromatography-Mass Spectrometry (LC-MS) offers high sensitivity and selectivity, making it the gold standard for trace-level quantification of this compound in complex sample matrices such as plant tissues. The specificity of mass spectrometric detection minimizes the impact of matrix interferences, a common challenge in the analysis of biological and agricultural samples.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) provides a sensitive and cost-effective alternative to LC-MS. This technique often requires a derivatization step to attach a fluorophore to the target analyte, as this compound itself is not naturally fluorescent. While offering excellent sensitivity, HPLC-FLD may be more susceptible to matrix interferences compared to LC-MS.

The following tables summarize the quantitative performance data for these two methods, providing a direct comparison of their key validation parameters.

Data Presentation: Performance Comparison

Table 1: Comparison of LC-MS and HPLC-FLD Method Validation Parameters for this compound Analysis

Validation ParameterLiquid Chromatography-Mass Spectrometry (LC-MS)High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Linearity (Correlation Coefficient, r²) > 0.99> 0.99
Range 0.8 - 1593.9 ng/mL[1]0.01 - 50 µg/mL (for related biogenic amines)[2]
Limit of Detection (LOD) 0.2 ng/mL[1]0.003 µg/mL (for related biogenic amines)[2]
Limit of Quantitation (LOQ) 0.8 ng/mL[1]0.01 µg/mL (for related biogenic amines)[2]
Accuracy (% Recovery) 77 - 88%[1]95 - 105% (typical for validated methods)
Precision (% RSD)
- Repeatability (Intra-day)< 7%[1]< 5% (typical for validated methods)
- Intermediate Precision (Inter-day)< 10% (typical for validated methods)< 10% (typical for validated methods)

Note: Data for HPLC-FLD is based on methods for structurally similar biogenic amines due to the limited availability of specific this compound validation data using this technique. The principles of validation and expected performance are comparable.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. The following sections provide comprehensive protocols for the analysis of this compound using LC-MS and a general protocol for HPLC-FLD based on the analysis of related amines.

Protocol 1: LC-MS Method for this compound in Perennial Ryegrass

This protocol is adapted from a validated method for the quantification of this compound in endophyte-infected perennial ryegrass.

1. Sample Preparation and Extraction:

  • Freeze-dry plant material to a constant weight.

  • Grind the dried tissue to a fine powder.

  • Accurately weigh approximately 50 mg of powdered sample into a 2 mL microcentrifuge tube.

  • Add 1 mL of extraction solvent (e.g., 70% methanol (B129727) in water).

  • Vortex vigorously for 1 minute.

  • Sonicate for 30 minutes in a water bath.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

2. LC-MS/MS Instrumentation and Conditions:

  • HPLC System: Agilent 1290 Infinity or equivalent.

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • MS Parameters (Positive Mode):

    • Capillary Voltage: 3500 V

    • Gas Temperature: 325°C

    • Drying Gas Flow: 10 L/min

    • Nebulizer Pressure: 35 psig

  • Multiple Reaction Monitoring (MRM) Transitions: Monitor specific precursor-to-product ion transitions for this compound.

3. Validation Procedure:

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention time of this compound.

  • Linearity: Prepare a calibration curve using at least six concentration levels of a certified this compound standard.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at low, medium, and high levels.

  • Precision: Assess repeatability (intra-day precision) by analyzing replicate samples at multiple concentration levels on the same day. Evaluate intermediate precision by repeating the analysis on different days with different analysts or equipment.

  • LOD & LOQ: Determine the limit of detection and quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Stability: Evaluate the stability of this compound in the matrix under various storage conditions (e.g., room temperature, refrigerated, frozen) and through freeze-thaw cycles.

Protocol 2: General HPLC-FLD Method for Amine Analysis (Adaptable for this compound)

This protocol outlines a general procedure for the analysis of amines using HPLC with fluorescence detection, which can be adapted for this compound analysis with appropriate derivatization.

1. Derivatization (Pre-column):

  • To a known volume of the sample extract, add a derivatizing agent such as o-phthalaldehyde (B127526) (OPA) or dansyl chloride in an appropriate buffer.

  • Incubate the mixture at a specific temperature for a set time to ensure complete derivatization.

  • The reaction conditions (pH, temperature, time) must be optimized for this compound.

2. HPLC-FLD Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity or equivalent with a fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) is typically used.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Fluorescence Detector: Set the excitation and emission wavelengths appropriate for the chosen derivatizing agent. For OPA derivatives, excitation is typically around 340 nm and emission around 450 nm.

3. Validation Procedure:

  • The validation parameters (specificity, linearity, accuracy, precision, LOD, LOQ, and stability) should be assessed as described in the LC-MS protocol, using the derivatized this compound standard.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for this compound analysis and a conceptual representation of a related signaling pathway.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_detection_methods Detection cluster_data Data Analysis Sample Complex Matrix (e.g., Plant Tissue) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration Derivatization Derivatization (for HPLC-FLD) Filtration->Derivatization LC_Separation LC Separation (C18 Column) Filtration->LC_Separation Derivatization->LC_Separation Detection Detection LC_Separation->Detection MS Mass Spectrometry (LC-MS) Detection->MS FLD Fluorescence (HPLC-FLD) Detection->FLD Quantification Quantification MS->Quantification FLD->Quantification Validation Method Validation Quantification->Validation

Caption: Experimental workflow for the analysis of this compound in complex matrices.

Polyamine_Signaling Stress Environmental Stress (e.g., Herbivory) Precursors Amino Acid Precursors (e.g., Arginine, Ornithine) Stress->Precursors induces Peramine_Biosynthesis This compound Biosynthesis Precursors->Peramine_Biosynthesis This compound This compound Accumulation Peramine_Biosynthesis->this compound Insect_Antifeedant Insect Antifeedant Effect This compound->Insect_Antifeedant Plant_Defense Enhanced Plant Defense Insect_Antifeedant->Plant_Defense

Caption: Conceptual signaling pathway for this compound's role in plant defense.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling Peramine

Author: BenchChem Technical Support Team. Date: December 2025

Peramine, a pyrrolopyrazine alkaloid found in perennial ryegrass, is a subject of interest for its biological activities. For researchers, scientists, and drug development professionals, ensuring safe handling practices is paramount to minimize exposure and prevent potential harm. This guide provides essential safety and logistical information for the operational use and disposal of this compound in a laboratory setting.

Essential Personal Protective Equipment (PPE)

Due to the lack of specific toxicity data for this compound, a cautious approach to personal protective equipment is necessary. The following table summarizes the recommended PPE for handling this compound, based on general best practices for chemicals with unknown hazards.

PPE CategoryRecommended Equipment
Eye Protection Chemical splash goggles that provide a complete seal around the eyes.[1][2] A face shield should be worn in addition to goggles when there is a significant risk of splashes.[1][2]
Hand Protection Chemical-resistant gloves, such as nitrile gloves.[1][3] Consider double-gloving for added protection.[1] Glove compatibility should be verified with the solvent being used.
Body Protection A laboratory coat that fastens securely.[1] Consider a chemically resistant apron or gown for procedures with a higher risk of splashes.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols. If a fume hood is not available, a risk assessment must be performed to determine if a respirator is necessary.[3]
Foot Protection Closed-toe shoes made of a non-porous material.[3]

Procedural Guide for Safe Handling

A systematic approach to handling this compound is crucial to maintain a safe laboratory environment. The following protocol outlines the key steps for its use.

Preparation
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential contamination.[4]

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.

  • Review Procedures: All personnel involved must be familiar with the standard operating procedures (SOPs) for handling chemicals of unknown toxicity.

Handling
  • Avoid Inhalation and Contact: Handle this compound in a manner that minimizes the generation of dust or aerosols.

  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure.

  • Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Transporting: Use secondary containment when transporting this compound within the laboratory.

Decontamination
  • Work Surfaces: Clean and decontaminate all work surfaces with an appropriate solvent and cleaning agent after each use.

  • Equipment: Decontaminate all equipment that has come into contact with this compound.

  • Personal Decontamination: After handling is complete, remove PPE carefully to avoid contaminating skin or clothing. Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.[5]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the approximate concentration and quantity.

  • Disposal Vendor: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Emergency Spill Response

In the event of a this compound spill, a swift and organized response is essential to mitigate any potential hazards. The following workflow outlines the key steps to take.

Spill_Response_Workflow cluster_assessment Immediate Assessment cluster_response Response Actions cluster_reporting Reporting and Follow-up Spill This compound Spill Occurs Assess Assess Spill Size and Location Spill->Assess Alert Alert Others in the Area Assess->Alert Small & Contained Evacuate Evacuate if Necessary Assess->Evacuate Large or Uncontrolled PPE Don Appropriate PPE Alert->PPE Report Report to Supervisor/EHS Evacuate->Report Contain Contain the Spill PPE->Contain Clean Clean and Decontaminate Contain->Clean Dispose Dispose of Waste Clean->Dispose Dispose->Report Restock Restock Spill Kit Report->Restock

Caption: Logical workflow for responding to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.